ABMA
Description
BenchChem offers high-quality ABMA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ABMA including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]adamantan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO/c1-21-17-3-2-16(19)7-15(17)11-20-18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14,20H,4-6,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAHJECAHMOSHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of ABMA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ABMA (1-adamantyl (5-bromo-2-methoxybenzyl) amine) is a novel small molecule inhibitor demonstrating broad-spectrum activity against a range of intracellular pathogens and toxins. Its unique mechanism of action does not directly target the invading pathogens but rather modulates a critical host cellular pathway: the endo-lysosomal system. By interfering with the function of late endosomes, ABMA effectively creates a cellular roadblock for pathogens that rely on this pathway for entry, trafficking, and replication. This guide provides a detailed technical overview of the molecular mechanism of ABMA, supported by quantitative data, experimental protocols, and visual diagrams of the involved signaling pathways and workflows.
Introduction
The emergence of drug-resistant pathogens and the threat of bioterrorism necessitate the development of novel therapeutic strategies. Host-directed therapies, which target cellular pathways essential for pathogen infectivity, represent a promising approach that can offer broad-spectrum activity and a higher barrier to resistance. ABMA has emerged from high-throughput screening as a potent inhibitor of various toxins and pathogens, including viruses, intracellular bacteria, and parasites[1]. This document elucidates the core mechanism by which ABMA exerts its protective effects at the molecular and cellular levels.
Primary Mechanism of Action: Disruption of the Late Endosomal Compartment
The central mechanism of ABMA's action is the targeted disruption of the host cell's endo-lysosomal trafficking pathway, specifically at the stage of the late endosome[1].
Accumulation of Rab7-Positive Late Endosomes
ABMA treatment leads to a significant accumulation of late endosomes that are positive for the small GTPase Rab7, a key regulator of late endosome identity and function. This accumulation is characterized by the appearance of enlarged Rab7-positive vesicles within the cytoplasm[2]. This effect is selective for late endosomes, with no significant alterations observed in other organelles such as early endosomes (EEA1-positive), lysosomes (LAMP1-positive), the Golgi apparatus, or the endoplasmic reticulum[1].
Impairment of Intracellular Trafficking
The accumulation of dysfunctional late endosomes creates a bottleneck in the intracellular trafficking of cargo that transits through this compartment. Many pathogens and toxins exploit the endo-lysosomal pathway to gain entry into the host cell cytosol. For instance, some viruses require the acidic environment of late endosomes for uncoating, and certain bacterial toxins translocate from this compartment. By trapping these agents within the accumulated late endosomes, ABMA prevents their access to the cytosol and subsequent pathogenic activity[3].
Impact on Autophagic Flux
Beyond its effects on endosomal trafficking, ABMA also modulates the cellular process of autophagy.
Impairment of Autophagosome-Lysosome Fusion
Autophagy is a cellular degradation and recycling process that involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic components and fuse with lysosomes to form autolysosomes, where the contents are degraded. ABMA has been shown to impair autophagic flux by inhibiting the fusion of autophagosomes with lysosomes. This leads to an accumulation of autophagosomes within the cell. This is evidenced by an increase in the levels of autophagy markers such as LC3-II and p62/SQSTM1.
Quantitative Data: Efficacy of ABMA Against Various Pathogens and Toxins
The following table summarizes the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values of ABMA against a range of pathogens and toxins, demonstrating its broad-spectrum activity.
| Pathogen/Toxin | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Viruses | ||||||
| Ebola Virus (EBOV) | Vero | Viral Titer Reduction | 3.3 | >100 | >30.3 | |
| Rabies Virus (RABV) | BSR | Viral Titer Reduction | 19.4 | >100 | >5.1 | |
| Dengue Virus-4 (DENV4) | Vero | Viral Titer Reduction | 8.2 | >100 | >12.2 | |
| Herpes Simplex Virus-2 (HSV-2) | Vero | CPE Inhibition | 1.66 | 34.73 | 20.93 | |
| Influenza A (H1N1) | MDCK | CPE Inhibition | 2.83 - 7.36 | >50 | >7 - >17.7 | |
| Bacterial Toxins | ||||||
| Ricin | A549 | Cytotoxicity Inhibition | 3.8 | >100 | >26.3 | |
| Diphtheria Toxin (DT) | A549 | Protein Synthesis Inhibition | 62.9 | >100 | >1.6 | |
| Clostridium difficile Toxin B (TcdB) | Vero | Cell Rounding Inhibition | 73.3 | >100 | >1.4 | |
| Clostridium sordellii Lethal Toxin (TcsL) | Vero | Cell Rounding Inhibition | 86.7 | >100 | >1.2 | |
| Parasites | ||||||
| Leishmania infantum | Macrophage | Amastigote Inhibition | 7.1 | 25.6 | 3.6 |
Signaling Pathways and Experimental Workflows
ABMA's Effect on the Endo-lysosomal Pathway
The following diagram illustrates the disruption of the endo-lysosomal pathway by ABMA, leading to the inhibition of pathogen entry.
Caption: ABMA disrupts the endo-lysosomal pathway by targeting late endosomes.
ABMA's Impact on Autophagic Flux
This diagram shows how ABMA impairs the fusion of autophagosomes with lysosomes, thereby inhibiting autophagic flux.
Caption: ABMA inhibits the fusion of autophagosomes with lysosomes.
Experimental Workflow: Assessing ABMA's Effect on Late Endosome Accumulation
The following workflow outlines the key steps in an immunofluorescence assay to visualize the accumulation of Rab7-positive late endosomes following ABMA treatment.
References
ABMA: A Small Molecule Inhibitor of Endosomal Trafficking - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ABMA (1-adamantyl(5-bromo-2-methoxybenzyl)amine), a small molecule inhibitor of endosomal trafficking with broad-spectrum activity against various intracellular toxins and pathogens. This document details the mechanism of action, quantitative efficacy data, and key experimental protocols for studying ABMA and its more potent analog, DABMA. Visualizations of the affected signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its cellular effects. This guide is intended for researchers, scientists, and drug development professionals interested in host-directed therapies targeting endosomal pathways.
Introduction
Targeting host cellular pathways essential for the entry and replication of intracellular pathogens and toxins presents a promising strategy for the development of broad-spectrum therapeutics. One such pathway is endosomal trafficking, a complex process responsible for the internalization, sorting, and transport of extracellular material. The small molecule ABMA has emerged as a significant tool in this area, demonstrating efficacy against a range of toxins and pathogens by disrupting late endosomal trafficking.[1][2] This guide synthesizes the current knowledge on ABMA, providing a technical resource for its study and potential therapeutic development.
Chemical Structure of ABMA:
1-adamantyl(5-bromo-2-methoxybenzyl)amine[1]
Mechanism of Action
ABMA's primary mechanism of action involves the specific disruption of late endosomal compartments.[1][2] Treatment with ABMA leads to the accumulation of Rab7-positive late endosomes. Rab7 is a small GTPase that acts as a master regulator of late endosome maturation, transport, and fusion with lysosomes. By inducing the accumulation of these compartments, ABMA effectively traps cargo, including toxins and viruses, within the late endosomes, preventing their transport to their site of action or replication.
Furthermore, ABMA has been shown to impair the autophagic flux. It achieves this by hindering the fusion of autophagosomes with lysosomes, a critical step for the degradation of cellular waste and pathogens. This disruption of autophagy contributes to its broad-spectrum activity. The accumulation of LC3-II and p62, two key autophagy markers, is observed upon ABMA treatment, indicative of a block in the late stages of autophagy.
Quantitative Data
The efficacy of ABMA and its derivative, DABMA (dimethyl-ABMA), has been quantified against a variety of toxins and viruses. DABMA generally exhibits improved potency. The following tables summarize the reported 50% effective concentrations (EC50) and 50% cytotoxic concentrations (CC50).
Table 1: In Vitro Efficacy of ABMA against Various Toxins and Pathogens
| Toxin/Pathogen | Cell Line | EC50 (µM) | Reference |
| Ricin Toxin | A549 | 3.8 | |
| Diphtheria Toxin (DT) | A549 | 62.5 ± 0.3 | |
| Ebola Virus (EBOV) | HeLa | ~3 | |
| Rabies Virus (RABV) | BSR | 19.4 | |
| Leishmania infantum | RAW 264.7 | ~7 | |
| Influenza A Virus (H1N1) | MDCK | 2.83 - 7.36 | |
| Influenza A Virus (H3N2) | MDCK | 2.83 - 7.36 | |
| Influenza B Virus | MDCK | 2.83 - 7.36 | |
| SARS-CoV-2 | Vero E6 | - |
Table 2: In Vitro Efficacy and Cytotoxicity of DABMA
| Toxin/Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (CC50/EC50) | Reference |
| Diphtheria Toxin (DT) | A549 | - | >100 | - | |
| Clostridium difficile Toxin B (TcdB) | Vero | 38.6 | >100 | 6.34 | |
| Clostridium sordellii Lethal Toxin (TcsL) | Vero | 15.8 | >100 | 7.38 | |
| Pseudomonas Exotoxin A (PE) | L929 | 20.77 | >100 | 4.35 | |
| Rabies Virus (RABV) | BSR | 14 | - | - | |
| Ebola Virus (EBOV) | HeLa | - | - | - | |
| Influenza A Virus (H1N1) | MDCK | 1.82 - 6.73 | 42.71 ± 1.46 | ~6.3-23.5 | |
| Influenza A Virus (H3N2) | MDCK | 1.82 - 6.73 | 42.71 ± 1.46 | ~6.3-23.5 | |
| Influenza B Virus | MDCK | 1.82 - 6.73 | 42.71 ± 1.46 | ~6.3-23.5 | |
| SARS-CoV-2 | Vero E6 | - | - | - |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of ABMA.
Ricin Cytotoxicity Assay
This assay measures the ability of ABMA to protect cells from the cytotoxic effects of ricin.
Materials:
-
A549 cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Ricin toxin
-
ABMA
-
[14C]-leucine
-
96-well plates
-
Scintillation counter
Protocol:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with varying concentrations of ABMA (or DMSO as a control) in culture medium for 4 hours.
-
Add increasing concentrations of ricin to the wells and incubate for 20 hours.
-
Remove the medium and replace it with fresh medium containing 0.5 µCi/mL [14C]-leucine.
-
Incubate for 6 hours to allow for protein synthesis.
-
Wash the cells with PBS and lyse them.
-
Measure the amount of incorporated [14C]-leucine using a scintillation counter to determine the level of protein synthesis.
-
Calculate the percentage of protein synthesis relative to untreated control cells and plot the results to determine the EC50 of ABMA.
Viral Plaque Reduction Assay
This assay is used to determine the antiviral activity of ABMA by quantifying the reduction in viral plaques.
Materials:
-
MDCK cells (or other virus-permissive cell line)
-
Virus stock (e.g., Influenza A virus)
-
Complete culture medium
-
ABMA
-
Agarose or methylcellulose overlay medium
-
Crystal violet solution
-
6-well or 12-well plates
Protocol:
-
Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock.
-
Pre-treat the cell monolayers with different concentrations of ABMA or a vehicle control for a specified time (e.g., 1-2 hours).
-
Infect the cells with the diluted virus for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without ABMA.
-
Incubate the plates at 37°C until viral plaques are visible (typically 2-3 days).
-
Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).
-
Stain the cells with crystal violet solution and wash with water to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control to determine the EC50 of ABMA.
Immunofluorescence Staining for Endosomal Markers
This protocol allows for the visualization of late endosomes and lysosomes to observe the effect of ABMA on their morphology and distribution.
Materials:
-
HeLa cells (or other suitable cell line)
-
Coverslips
-
ABMA
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibodies: anti-Rab7 and anti-LAMP1
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Protocol:
-
Seed HeLa cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with ABMA at the desired concentration and for the specified time.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the cells with primary antibodies (e.g., rabbit anti-Rab7 and mouse anti-LAMP1) diluted in blocking buffer overnight at 4°C.
-
Wash the cells extensively with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488 and anti-mouse Alexa Fluor 594) and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a confocal microscope and analyze the localization and morphology of Rab7- and LAMP1-positive compartments.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by ABMA and a typical experimental workflow for its characterization.
Caption: ABMA's mechanism of action on endosomal and autophagic pathways.
Caption: A typical experimental workflow for characterizing ABMA's antiviral activity.
Caption: The role of Rab7 in late endosome maturation and the point of ABMA's intervention.
Conclusion
ABMA and its derivatives represent a promising class of small molecule inhibitors that target a fundamental host cellular process, endosomal trafficking. Their broad-spectrum activity against a range of intracellular threats underscores the potential of this approach for developing novel anti-infective and anti-toxin therapies. This technical guide provides a foundational resource for researchers to further investigate the mechanism of action of ABMA, explore its therapeutic potential, and develop new chemical entities with improved efficacy and safety profiles. Further research into the precise molecular target of ABMA and the downstream consequences of prolonged endosomal trafficking inhibition will be crucial for its translation into clinical applications.
References
In-Depth Technical Guide: Cellular Targets of 1-Adamantyl (5-Bromo-2-Methoxybenzyl) Amine (ABMA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA) is a novel small molecule identified through high-throughput screening for its potent ability to protect cells from intracellular toxins and pathogens.[1][2] Unlike traditional antimicrobial agents that target pathogens directly, ABMA is a host-directed therapeutic. Its mechanism of action is centered on the modulation of the host cell's endo-lysosomal pathway. Specifically, ABMA selectively interferes with late endosomal compartments, leading to their accumulation and impairing the intracellular trafficking of a wide range of pathogens and toxins that rely on this pathway for entry and propagation. This technical guide provides a comprehensive overview of the cellular targets of ABMA, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and the experimental workflows used to characterize it.
Introduction
1-Adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA) emerged from a cell-based high-throughput screening as a protective agent against the potent ricin toxin, demonstrating efficacy in both human cells and mouse models without significant toxicity.[3] Subsequent research has revealed its broad-spectrum activity against a variety of intracellular threats, including viruses, bacteria, and parasites.[1][2] The primary cellular effect of ABMA is the specific disruption of late endosomal trafficking. This is characterized by the accumulation of Rab7-positive late endosomes.[3][4] This targeted interference with a crucial host cellular pathway makes ABMA a promising candidate for a new class of broad-spectrum anti-infective drugs that may be less susceptible to the development of drug resistance.
Quantitative Pharmacological Data
The following table summarizes the key quantitative data reported for 1-adamantyl (5-bromo-2-methoxybenzyl) amine, focusing on its biological activity and cellular toxicity.
| Parameter | Cell Line(s) | Value | Description | Reference |
| IC50 (Ricin Toxin) | A549 | 3, 10, 30 µM (dose-dependent protection) | Concentration of ABMA providing protection against increasing concentrations of ricin toxin. | [4] |
| CC50 (Cytotoxicity) | HeLa, HUVECs | > 200 µM | 50% cytotoxic concentration, indicating low toxicity to both cancer-derived and primary human cells. | [3] |
| Effect on Protein Synthesis | Not specified | No inhibition up to 90 µM | Measured by [14C]-leucine incorporation, showing no direct impact on this fundamental cellular process at effective concentrations. | [3] |
| Inhibition of Dengue Virus (DENV4) | A549 | ~10 µM | Approximate concentration for significant inhibition of viral replication. | [4] |
| Inhibition of Ebola Virus (EBOV-eGFP) | HeLa | ~10 µM | Approximate concentration for significant reduction in the number of infected cells. | [4] |
Mechanism of Action: Targeting the Late Endosome
The primary cellular target of ABMA is the late endosomal compartment. Its mechanism of action does not appear to involve direct binding to a specific, identified protein but rather a functional disruption of this organelle's trafficking role.
Key Mechanistic Features:
-
Selective Accumulation of Late Endosomes: ABMA treatment leads to a pronounced accumulation of Rab7-positive late endosomes in mammalian cells.[3][4]
-
No Effect on Other Organelles: The effect is specific, as ABMA does not alter the morphology or function of early endosomes, lysosomes, the Golgi apparatus, the endoplasmic reticulum, or the nucleus.[2][3]
-
Trafficking Blockade: By causing the accumulation of late endosomes, ABMA effectively traps endocytosed cargo, such as toxins and pathogens, preventing their transport to their ultimate intracellular destinations.[5][6]
-
Impairment of Autophagic Flux: ABMA has been shown to impair the autophagic process by promoting the fusion of late endosomes with autophagosomes, which results in the accumulation of amphisomes and hinders the formation of autolysosomes.[6]
-
Cholesterol Accumulation: A downstream consequence of the disruption of late endosomal function is the accumulation of cholesterol within these compartments.[3]
Below is a diagram illustrating the impact of ABMA on the endo-lysosomal pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of ABMA.
Cell Viability and Cytotoxicity Assay (AlamarBlue® Assay)
-
Objective: To determine the concentration at which ABMA becomes toxic to cells (CC50).
-
Materials:
-
HeLa or HUVEC cells
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
ABMA stock solution (in DMSO)
-
AlamarBlue® reagent
-
Plate reader capable of measuring fluorescence (Ex: 560 nm, Em: 590 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of ABMA in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the ABMA dilutions to the respective wells. Include wells with medium and DMSO only as a negative control.
-
Incubate the plate for the desired duration (e.g., 24-48 hours).
-
Add 10 µL of AlamarBlue® reagent to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate cell viability as a percentage relative to the DMSO control and determine the CC50 value using non-linear regression analysis.
-
Ricin Toxin Protection Assay
-
Objective: To quantify the protective effect of ABMA against ricin-induced cytotoxicity.
-
Materials:
-
A549 cells
-
96-well cell culture plates
-
Complete culture medium
-
Ricin toxin solution
-
ABMA stock solution
-
Reagents for assessing cell viability (e.g., CellTiter-Glo® or Crystal Violet)
-
-
Procedure:
-
Seed A549 cells in a 96-well plate and incubate for 24 hours.
-
Pre-incubate the cells with various concentrations of ABMA (or DMSO control) for 1 hour at 37°C.
-
Challenge the cells by adding a pre-determined lethal concentration of ricin toxin to the wells containing ABMA.
-
Incubate for a period sufficient to induce cell death in the absence of the inhibitor (e.g., 24 hours).
-
Assess cell viability using a suitable method. For Crystal Violet staining:
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain with 0.1% Crystal Violet solution for 20 minutes.
-
Wash thoroughly with water and air dry.
-
Solubilize the stain with 10% acetic acid.
-
Read the absorbance at 595 nm.
-
-
Plot cell viability against ABMA concentration to determine the protective effect.
-
Immunofluorescence Microscopy for Late Endosome Visualization
-
Objective: To visually confirm the accumulation of Rab7-positive late endosomes upon ABMA treatment.
-
Materials:
-
Cells grown on glass coverslips
-
ABMA solution
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody: anti-Rab7
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells grown on coverslips with the desired concentration of ABMA (e.g., 30 µM) or DMSO for a specified time (e.g., 4-6 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-Rab7 antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence or confocal microscope, capturing the DAPI and secondary antibody channels.
-
Analyze the images to observe the distribution and accumulation of Rab7-positive puncta.
-
Experimental and Discovery Workflow
The identification and characterization of a host-directed therapeutic like ABMA typically follows a multi-step workflow, from initial discovery to mechanistic elucidation.
Conclusion and Future Directions
1-Adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA) represents a significant advancement in the search for novel anti-infective agents. By targeting a host cellular compartment—the late endosome—it offers a broad-spectrum approach that may circumvent pathogen-specific resistance mechanisms. The primary cellular effect is a well-documented accumulation of Rab7-positive late endosomes, which disrupts the intracellular lifecycle of numerous pathogens and the action of various toxins.
While the functional consequences of ABMA treatment are well-characterized, the precise molecular binding partner remains to be elucidated. Future research should focus on identifying the direct protein or lipid target of ABMA within the late endosomal membrane or lumen. Techniques such as affinity chromatography, chemical proteomics, or photo-affinity labeling could be employed to pinpoint this target. A definitive identification would not only refine our understanding of ABMA's mechanism but also pave the way for the rational design of second-generation inhibitors with enhanced potency and specificity, ultimately accelerating their potential translation into clinical applications for a range of infectious diseases.
References
- 1. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ABMA, a small molecule that inhibits intracellular toxins and pathogens by interfering with late endosomal compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of endo-lysosomal pathway and autophagic flux by broad-spectrum antipathogen inhibitor ABMA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Effects of ABMA (Exemplified by U18666A) on Late Endosomal Compartments
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "ABMA" is not a widely recognized scientific term with a defined structure or mechanism of action. Therefore, this guide uses the well-characterized compound U18666A as a representative example to illustrate the effects of a molecule that perturbs late endosomal compartments. The data, protocols, and pathways described herein are based on published research on U18666A and serve as a technical template.
Executive Summary
The late endosome is a critical sorting station in the endocytic pathway, regulating the trafficking of lipids and proteins for degradation in the lysosome or for recycling to other cellular compartments. Disruption of late endosomal function is implicated in various pathologies, including lysosomal storage diseases, neurodegenerative disorders, and infectious diseases. This technical guide provides a comprehensive overview of how a small molecule, exemplified by U18666A, can impact the biology of late endosomal compartments. U18666A is a cationic amphiphilic drug that is widely used to model Niemann-Pick type C (NPC) disease by inhibiting the egress of cholesterol from late endosomes and lysosomes.[1][2][3][4] Its primary molecular target is the NPC1 protein, a transmembrane protein essential for transporting cholesterol out of these compartments.[1] By binding to the sterol-sensing domain of NPC1, U18666A blocks cholesterol transport, leading to its accumulation within late endosomes and lysosomes. This guide details the molecular mechanism of action, provides quantitative data on its cellular effects, outlines key experimental protocols, and visualizes the affected pathways.
Molecular Mechanism of Action
U18666A's primary mechanism of action is the direct inhibition of the Niemann-Pick C1 (NPC1) protein. NPC1 is a large glycoprotein that resides in the limiting membrane of late endosomes and lysosomes and is crucial for the transport of low-density lipoprotein (LDL)-derived cholesterol from these organelles to the endoplasmic reticulum and plasma membrane.
U18666A, a cationic sterol, binds with high affinity to the sterol-sensing domain (SSD) of NPC1. This binding event is distinct from the cholesterol-binding site in the N-terminal domain of NPC1. The interaction of U18666A with the SSD induces a conformational change that inhibits the protein's function, effectively trapping cholesterol within the lumen of the late endosome/lysosome. This leads to a cellular phenotype that mimics NPC disease, a genetic lysosomal storage disorder caused by mutations in the NPC1 or NPC2 genes.
The consequences of NPC1 inhibition and subsequent cholesterol accumulation are pleiotropic and include:
-
Enlargement of Late Endosomes: The accumulation of cholesterol and other lipids leads to a significant increase in the size and volume of late endosomal compartments.
-
Impaired Endosomal Trafficking: The altered lipid composition of the late endosomal membrane impairs the trafficking of other molecules, including the back-fusion of intraluminal vesicles with the limiting membrane.
-
Secondary Lipid Accumulation: The primary block in cholesterol transport can lead to the secondary accumulation of other lipids, such as sphingolipids, within the late endosome/lysosome.
-
Disruption of Autophagy: The function of the endolysosomal system is tightly linked with autophagy. The accumulation of cholesterol can impair autophagic flux.
Signaling Pathway Diagram
References
- 1. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection | eLife [elifesciences.org]
- 2. The Intracellular Cholesterol Transport Inhibitor U18666A Inhibits the Exosome-Dependent Release of Mature Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cholesterol synthesis inhibitor U18666A and the role of sterol metabolism and trafficking in numerous pathophysiological processes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Biological Activity of ABMA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABMA (α-acetoxy-β-methoxy-α-phenylacetonitrile) is a small molecule inhibitor demonstrating broad-spectrum biological activity against a variety of intracellular toxins and pathogens. This technical guide provides an in-depth overview of the in vitro studies characterizing ABMA's biological functions, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Mechanism of Action: Disruption of Late Endosomal Trafficking
In vitro studies have elucidated that ABMA's primary mechanism of action involves the disruption of the host cell's endo-lysosomal pathway. Specifically, ABMA provokes the accumulation of Rab7-positive late endosomal compartments.[1][2] This interference with late endosome maturation and trafficking effectively traps internalized toxins and pathogens, preventing their transport to their sites of action within the cell. This host-targeted mechanism suggests a lower likelihood of resistance development by the pathogens themselves. The action of ABMA is distinct from other endo-lysosomal inhibitors like bafilomycin A1 or chloroquine.[3]
Quantitative Biological Activity of ABMA
The following tables summarize the in vitro efficacy of ABMA against a range of viruses and parasites, as well as its cytotoxic profile in various cell lines.
Table 1: Antiviral and Anti-parasitic Activity of ABMA
| Pathogen/Toxin | Assay Type | Cell Line | EC50 / IC50 (µM) | Reference |
| Ricin Toxin | Protein Synthesis Inhibition | A549 | 3.8 | [1](--INVALID-LINK--) |
| Influenza A (H1N1) | CPE Inhibition | MDCK | 2.83 - 7.36 | [1](--INVALID-LINK--) |
| Influenza A (H3N2) | CPE Inhibition | MDCK | 2.83 - 7.36 | (--INVALID-LINK--) |
| Influenza B | CPE Inhibition | MDCK | 2.83 - 7.36 | (--INVALID-LINK--) |
| Herpes Simplex Virus 2 (HSV-2) | CPE Inhibition | Vero | 1.66 | (--INVALID-LINK--) |
| Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction | Vero | 1.08 | (--INVALID-LINK--) |
| Leishmania infantum (amastigotes) | - | Macrophages | 7.1 | (--INVALID-LINK--) |
Table 2: Cytotoxicity of ABMA
| Cell Line | Assay Type | CC50 (µM) | Reference |
| MDCK | - | 72.30 | (--INVALID-LINK--) |
| A549 | - | 83.77 | (--INVALID-LINK--) |
| Vero | - | 34.75 | (--INVALID-LINK--) |
| RAW 264.7 | - | 25.3 | (--INVALID-LINK--) |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to determine the 50% cytotoxic concentration (CC50) of ABMA.
-
Materials:
-
Adherent cells (e.g., Vero, A549, MDCK)
-
Complete cell culture medium
-
ABMA stock solution (in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of ABMA in culture medium.
-
Remove the medium from the cells and add 100 µL of the ABMA dilutions to the respective wells. Include a vehicle control (DMSO) and a cell-only control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value by plotting the percentage of cell viability against the ABMA concentration and fitting the data to a dose-response curve.
-
Plaque Reduction Assay for Antiviral Activity (HSV-2)
This assay determines the concentration of ABMA required to reduce the number of viral plaques by 50% (EC50).
-
Materials:
-
Vero cells
-
Herpes Simplex Virus 2 (HSV-2)
-
Complete cell culture medium
-
ABMA stock solution
-
6-well or 12-well plates
-
Methylcellulose overlay medium
-
Crystal violet staining solution (e.g., 0.5% in 20% ethanol)
-
-
Procedure:
-
Seed Vero cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of ABMA in culture medium.
-
Pre-treat the confluent cell monolayers with the ABMA dilutions for a specified time (e.g., 1-2 hours) at 37°C.
-
Infect the cells with a known titer of HSV-2 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Remove the viral inoculum and overlay the cells with methylcellulose medium containing the corresponding concentrations of ABMA.
-
Incubate the plates for 2-3 days at 37°C in a 5% CO2 atmosphere until plaques are visible.
-
Fix the cells with formaldehyde and stain with crystal violet solution.
-
Wash the plates and count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
-
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of ABMA to protect cells from virus-induced cell death.
-
Materials:
-
Susceptible host cells (e.g., MDCK for influenza)
-
Virus stock
-
Complete cell culture medium
-
ABMA stock solution
-
96-well plates
-
Crystal violet staining solution
-
-
Procedure:
-
Seed host cells in a 96-well plate and incubate to form a monolayer.
-
Prepare serial dilutions of ABMA in culture medium.
-
Add the ABMA dilutions to the cell monolayers.
-
Infect the cells with a viral dose that causes a complete cytopathic effect in control wells.
-
Include cell control (no virus, no ABMA) and virus control (virus, no ABMA) wells.
-
Incubate the plate for a period sufficient for the virus to cause CPE in the control wells (e.g., 48-72 hours).
-
Visually inspect the wells for CPE or stain the cells with crystal violet to assess cell viability.
-
The EC50 is the concentration of ABMA that protects 50% of the cells from the viral CPE.
-
Toxin Neutralization Assay (General Protocol)
This assay can be adapted to measure the inhibitory effect of ABMA on various toxins, such as diphtheria toxin or anthrax lethal toxin.
-
Materials:
-
Susceptible cell line (e.g., Vero cells for diphtheria toxin, J774A.1 macrophages for anthrax lethal toxin)
-
Toxin (diphtheria toxin or anthrax lethal toxin components)
-
Complete cell culture medium
-
ABMA stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT)
-
-
Procedure:
-
Seed the susceptible cells in a 96-well plate and allow them to adhere.
-
In a separate plate, pre-incubate serial dilutions of ABMA with a fixed, cytotoxic concentration of the toxin for a specified period (e.g., 1 hour at 37°C).
-
Transfer the ABMA-toxin mixtures to the cells.
-
Include cell control, toxin-only control, and ABMA-only control wells.
-
Incubate the plate for a duration sufficient to observe toxin-induced cell death (e.g., 24-72 hours).
-
Assess cell viability using an appropriate method, such as the MTT assay.
-
Calculate the concentration of ABMA that results in 50% protection from the toxin's cytotoxic effect (EC50).
-
Conclusion
The in vitro data presented in this guide demonstrate that ABMA is a promising broad-spectrum inhibitor of intracellular pathogens and toxins. Its unique mechanism of action, targeting the host's late endosomal pathway, offers a potential advantage in overcoming pathogen resistance. The provided experimental protocols serve as a foundation for further investigation and development of ABMA as a potential therapeutic agent. Further research is warranted to fully elucidate the molecular interactions of ABMA within the endosomal pathway and to expand the quantitative assessment of its activity against a wider range of biological threats.
References
- 1. researchgate.net [researchgate.net]
- 2. ABMA, a small molecule that inhibits intracellular toxins and pathogens by interfering with late endosomal compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of endo-lysosomal pathway and autophagic flux by broad-spectrum antipathogen inhibitor ABMA - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of 1-Adamantyl (5-Bromo-2-methoxybenzyl)amine (ABMA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the initial toxicity screening of the compound 1-adamantyl (5-bromo-2-methoxybenzyl)amine (ABMA). ABMA has been identified as a promising broad-spectrum inhibitor of various intracellular toxins and pathogens. Its mechanism of action involves the modulation of host cell endosomal trafficking, specifically by inducing the accumulation of Rab7-positive late endosomes. This guide summarizes the available quantitative toxicity data, details the experimental protocols for key in vitro and in vivo assays, and provides visual representations of the compound's mechanism and experimental workflows. The presented data indicates a favorable preliminary safety profile for ABMA, characterized by low in vitro cytotoxicity and a lack of acute toxicity in mice at therapeutically relevant concentrations.
Introduction
1-adamantyl (5-bromo-2-methoxybenzyl)amine (ABMA) is a small molecule that has demonstrated significant potential as a host-directed therapeutic agent. By targeting the host's endosomal pathway, ABMA can inhibit the intracellular entry and trafficking of a wide range of pathogens and toxins, offering a novel approach to combat infectious diseases and envenomation. An essential step in the preclinical development of any new therapeutic candidate is a thorough evaluation of its toxicity profile. This guide focuses on the initial in vitro and in vivo toxicity screening of ABMA to provide a foundational understanding of its safety.
In Vitro Toxicity Assessment
The in vitro cytotoxicity of ABMA has been evaluated in several human cell lines to determine its direct effect on cell viability and metabolic activity.
Quantitative Cytotoxicity Data
The 50% cytotoxic concentration (CC50) of ABMA was determined in various cell types, with the results consistently indicating low cytotoxicity.
| Cell Line | Assay Type | CC50 (µM) | Reference |
| HeLa (Human cervical cancer cells) | AlamarBlue® Cell Viability Assay | > 200 | [1] |
| HUVEC (Human Umbilical Vein Endothelial Cells) | AlamarBlue® Cell Viability Assay | > 200 | [1] |
| A549 (Human lung carcinoma cells) | Not Specified | > 90 | [1] |
| MDCK (Madin-Darby Canine Kidney cells) | Not Specified | Not Specified |
Table 1: Summary of in vitro cytotoxicity data for ABMA compound.
Effect on Cellular Protein Synthesis
To further assess its cytotoxic potential, ABMA was evaluated for its effect on protein synthesis, a fundamental cellular process.
| Cell Line | Assay Type | Concentration (µM) | Inhibition | Reference |
| Not Specified | [¹⁴C]-leucine incorporation | up to 90 | No observed effect | [1] |
Table 2: Effect of ABMA on protein synthesis.
In Vivo Toxicity Assessment
Preliminary in vivo toxicity studies have been conducted in mice to assess the systemic toxicity of ABMA.
Acute Toxicity in Mice
A single-dose acute toxicity study was performed to determine the tolerability of ABMA following intraperitoneal administration.
| Animal Model | Route of Administration | Maximum Non-Toxic Dose (mg/kg) | Observations | Reference |
| Mice | Intraperitoneal (ip) | 200 | No signs of toxicity observed | [1] |
Table 3: Acute in vivo toxicity of ABMA in mice.
Note: A formal median lethal dose (LD50) study following standardized guidelines (e.g., OECD 423) has not been reported in the reviewed literature. The available data indicates that the LD50 is greater than 200 mg/kg via the intraperitoneal route in mice.
Mechanism of Action and Signaling Pathway
ABMA exerts its broad-spectrum inhibitory activity by targeting a specific step in the host cell's endosomal trafficking pathway. The compound provokes the accumulation of Rab7-positive late endosomes. This disruption of late endosome maturation and trafficking effectively traps pathogens and toxins that rely on this pathway for entry into the cytosol, thereby preventing their pathogenic effects.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
In Vitro Cytotoxicity Assay (AlamarBlue®)
This assay quantitatively measures the proliferation and viability of cells by assessing their metabolic activity.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, HUVEC) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the ABMA compound in culture medium. Remove the medium from the wells and add 100 µL of the ABMA dilutions to the respective wells. Include wells with untreated cells as a negative control and wells with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
AlamarBlue® Addition: Add 10 µL of AlamarBlue® reagent to each well.
-
Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence at an excitation wavelength of 570 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.
Protein Synthesis Inhibition Assay
This assay measures the rate of new protein synthesis by quantifying the incorporation of a radiolabeled amino acid.
Protocol:
-
Cell Culture: Culture cells in a suitable multi-well plate until they reach the desired confluency.
-
Compound Treatment: Treat the cells with various concentrations of the ABMA compound for a predetermined duration.
-
Radiolabeling: Add [¹⁴C]-leucine to the culture medium at a final concentration of 0.5-1.0 µCi/mL and incubate for 1 to 4 hours.
-
Cell Harvest and Protein Precipitation: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [¹⁴C]-leucine. Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).
-
Radioactivity Measurement: Wash the protein pellets to remove any remaining free radioactivity. Solubilize the pellets and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Compare the radioactivity counts in the ABMA-treated cells to the untreated control cells to determine the percentage of protein synthesis inhibition.
Acute In Vivo Toxicity Study in Mice
This study is designed to assess the general toxicity of a single high dose of the test compound.
Protocol:
-
Animal Acclimation: Acclimate healthy, young adult mice (e.g., BALB/c or C57BL/6) to the laboratory conditions for at least 5 days before the study.
-
Grouping and Dosing: Randomly assign the animals to treatment and control groups. Administer a single dose of the ABMA compound, dissolved in a suitable vehicle, via the desired route (e.g., intraperitoneal injection). The control group should receive the vehicle alone.
-
Clinical Observations: Observe the animals for clinical signs of toxicity, such as changes in behavior, appearance, and physiological functions, at regular intervals for at least 14 days. Record any instances of morbidity and mortality.
-
Body Weight Measurement: Record the body weight of each animal before dosing and at regular intervals throughout the observation period.
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any visible abnormalities in the organs and tissues.
-
Data Analysis: Analyze the data on mortality, clinical signs, and body weight changes to determine the maximum tolerated dose or the LD50 of the compound.
Conclusion
The initial toxicity screening of the ABMA compound reveals a promising safety profile. The in vitro data demonstrates low cytotoxicity in various human cell lines, with CC50 values exceeding 200 µM in HeLa and HUVEC cells. Furthermore, ABMA does not inhibit protein synthesis at concentrations up to 90 µM. Preliminary in vivo studies in mice indicate that ABMA is well-tolerated, with no signs of toxicity observed after a single intraperitoneal administration of up to 200 mg/kg. The mechanism of action, involving the modulation of late endosomal trafficking, appears to be specific and does not lead to overt cellular toxicity at effective concentrations. These findings support the continued preclinical development of ABMA as a potential broad-spectrum therapeutic agent. Further comprehensive toxicology studies, including repeat-dose toxicity and safety pharmacology assessments, are warranted to fully characterize its safety profile for potential clinical applications.
References
The Role of ABMA in Disrupting Intracellular Pathogen Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Intracellular pathogens present a significant challenge to therapeutic development due to their ability to hijack host cellular machinery and evade immune surveillance. A promising strategy to combat such pathogens is the development of host-directed therapies that disrupt essential host pathways required for pathogen survival and replication. This technical guide provides an in-depth overview of the small molecule ABMA (1-adamantyl (5-bromo-2-methoxybenzyl) amine), a novel compound that inhibits a broad spectrum of intracellular pathogens by interfering with late endosomal trafficking. We will detail its mechanism of action, provide quantitative data on its efficacy, outline key experimental protocols for its study, and visualize the affected signaling pathways.
Introduction
Intracellular pathogens, including a wide range of viruses, bacteria, and parasites, rely on the host cell's endocytic pathway for entry, trafficking, and the establishment of a replicative niche[1]. The late endosome is a critical sorting station in this pathway, regulating the trafficking of cargo to lysosomes for degradation or for other cellular destinations. The small GTPase Rab7 is a key regulator of late endosome maturation, positioning, and fusion with other organelles[2][3][4]. By targeting host components like the late endosome, it is possible to develop broad-spectrum therapeutics that are less susceptible to the development of pathogen resistance[5].
ABMA was identified through a high-throughput screening for its ability to protect human cells from the potent plant toxin ricin. Subsequent studies have revealed its efficacy against a variety of intracellular pathogens, establishing it as a promising lead compound for a new class of broad-spectrum anti-infectives.
Mechanism of Action: Interference with Late Endosomal Compartments
ABMA's primary mechanism of action is the disruption of the host cell's late endosomal compartments. This interference leads to the accumulation of Rab7-positive late endosomes and lysosomes.
Key molecular events in ABMA's mechanism of action include:
-
Accumulation of Rab7-Positive Late Endosomes: Treatment of cells with ABMA results in a noticeable increase in the size and number of vesicles positive for the late endosomal marker Rab7. This suggests a blockage or alteration in the normal trafficking progression from late endosomes to lysosomes.
-
Impaired Endolysosomal Trafficking: ABMA delays the intracellular trafficking of endocytosed cargo, effectively trapping them within the swollen late endosomal compartments. This prevents pathogens and toxins that rely on this pathway from reaching their site of action or establishing a replicative niche.
-
Cholesterol Accumulation: A characteristic feature of ABMA-treated cells is the accumulation of cholesterol within the late endosomes. This phenocopies aspects of lysosomal storage diseases like Niemann-Pick type C and is thought to contribute to the dysfunction of these organelles.
-
Disruption of Autophagic Flux: ABMA has been shown to impair the autophagic flux by promoting the excessive fusion of late endosomes with autophagosomes. This disruption of autophagy, a critical cellular process for clearing intracellular pathogens, further contributes to its anti-pathogen activity.
The following diagram illustrates the proposed signaling pathway affected by ABMA.
References
- 1. abcam.cn [abcam.cn]
- 2. Cell viability assays | Abcam [abcam.com]
- 3. Recommended Immunological Assays to Screen for Ricin-Containing Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Broad-Spectrum Antiviral Properties of ABMA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the broad-spectrum antiviral properties of the small molecule ABMA (adamantane-based maturation inhibitor) and its optimized analog, DABMA. ABMA has demonstrated significant in vitro and in vivo efficacy against a range of enveloped and non-enveloped viruses by targeting a host-based mechanism, thereby reducing the likelihood of viral resistance. This document details the mechanism of action, summarizes antiviral activity data, outlines key experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
The emergence of novel and drug-resistant viral pathogens presents a continuous challenge to public health. A promising strategy in antiviral drug development is the identification of host-directed therapies that target cellular pathways essential for viral replication.[1] The small chemical compound ABMA and its analog DABMA have been identified as potent broad-spectrum inhibitors of multiple toxins and viruses.[2][3] These compounds act on the host's vesicle trafficking system, specifically the endolysosomal pathway, to inhibit the entry and replication of a wide array of viruses.[2][3] This guide serves as a technical resource for researchers and drug developers interested in the antiviral potential of ABMA and its derivatives.
Mechanism of Action: Targeting the Endolysosomal Pathway
ABMA and DABMA exert their antiviral effects by modulating the host endolysosomal and autophagic pathways. The core mechanism involves the following key events:
-
Accumulation of Late Endosomes: ABMA induces the accumulation of Rab7-positive late endosomes.
-
Inhibition of Endosome-Lysosome Fusion: The compound delays the trafficking of viruses and toxins through late endosomes by inhibiting their fusion with lysosomes.
-
Disruption of Viral Entry: By trapping virions in the late endosome compartments, ABMA interferes with the early stages of the viral life cycle, particularly the entry and uncoating of viruses that rely on endosomal acidification.
-
Interference with Autophagy: ABMA has also been shown to disrupt viral RNA synthesis by interfering with the autophagy process.
Importantly, the antiviral mechanism of ABMA is distinct from that of other adamantane derivatives like amantadine, which targets the M2 ion channel of influenza viruses. ABMA and DABMA are effective against amantadine-resistant influenza strains.
Signaling Pathway of ABMA's Antiviral Action
Caption: Mechanism of ABMA's host-directed antiviral activity.
Quantitative Antiviral Activity
ABMA and its more potent derivative, DABMA, have demonstrated efficacy against a diverse range of viruses. The following tables summarize the in vitro 50% effective concentrations (EC50) against various viral strains.
Table 1: Antiviral Activity of ABMA
| Virus Strain | Cell Line | EC50 (µM) | Reference |
| Influenza A/NY/61/LV16A (H1N1) | MDCK | 2.83 | |
| Influenza A/17/HK/2014/8296 (H3N2) | MDCK | 7.36 | |
| Influenza A/Maonan/SWL1536/2019 (H1N1) | MDCK | Not specified | |
| Influenza A/HK/2671/2019 (H3N2) (Amantadine-resistant) | MDCK | Not specified | |
| Influenza B/Washington/02/2019 | MDCK | Not specified | |
| Herpes Simplex Virus 2 (HSV-2) | Vero | 1.66 (CPE), 1.08 (Plaque) | |
| Rabies Virus | BSR | 7.8 | |
| Ebola Virus | Not specified | Micromolar level | |
| Dengue-4 Virus | Not specified | Micromolar level | |
| SARS-CoV-2 | Vero E6, U2OS-ACE2 | Not specified |
Table 2: Antiviral Activity of DABMA
| Virus Strain | Cell Line | EC50 (µM) | Reference |
| Influenza A/NY/61/LV16A (H1N1) | MDCK | 1.82 | |
| Influenza A/17/HK/2014/8296 (H3N2) | MDCK | 6.73 | |
| Influenza A/Maonan/SWL1536/2019 (H1N1) | MDCK | Not specified | |
| Influenza A/HK/2671/2019 (H3N2) (Amantadine-resistant) | MDCK | Not specified | |
| Influenza B/Washington/02/2019 | MDCK | Not specified | |
| Rabies Virus | BSR | 14 | |
| Ebola Virus | Not specified | Enhanced efficacy vs. ABMA | |
| SARS-CoV-2 | Vero E6, U2OS-ACE2 | Not specified |
In Vivo Efficacy
The protective effects of ABMA and DABMA have also been demonstrated in animal models:
-
Influenza A (H1N1): Intranasal challenge in mice showed that ABMA and DABMA improved survival rates to 67%.
-
Herpes Simplex Virus 2 (HSV-2): In a mouse model of intravaginal HSV-2 challenge, ABMA at 5 mg/kg improved the survival rate to 50% compared to 8.33% in the untreated group.
-
Ricin Toxin: ABMA protected mice from a lethal dose of nasally instilled ricin.
Experimental Protocols
The following sections provide a generalized methodology for assessing the antiviral activity of ABMA and its derivatives, based on published studies.
Cell-Based Antiviral Assay (General Workflow)
This protocol outlines the key steps for determining the EC50 of a compound against a specific virus.
Caption: General workflow for in vitro antiviral activity assessment.
Materials:
-
Appropriate host cell line (e.g., MDCK for influenza, Vero for HSV-2)
-
Growth medium and supplements
-
Virus stock of known titer
-
ABMA or DABMA dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
Reagents for assessing cell viability and viral replication (e.g., crystal violet, specific antibodies, reporter gene substrates)
Procedure:
-
Cell Seeding: Plate host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of ABMA or DABMA in culture medium.
-
Pre-incubation: Remove the growth medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 2 hours) at 37°C.
-
Infection: Aspirate the compound-containing medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI) for 1 hour.
-
Incubation: Remove the viral inoculum, wash the cells, and add fresh medium containing the respective concentrations of the compound. Incubate for 24-48 hours, depending on the virus replication cycle.
-
Quantification: Assess the level of viral infection. This can be done by:
-
Cytopathic Effect (CPE) Inhibition Assay: Staining the cells with crystal violet to visualize cell death.
-
Plaque Reduction Assay: For plaque-forming viruses, overlaying the cells with a semi-solid medium and counting the number of plaques.
-
Immunofluorescence or Reporter Gene Assay: Staining for viral antigens or measuring the expression of a viral reporter gene.
-
-
Data Analysis: Calculate the EC50 value by plotting the percentage of infection inhibition against the compound concentration.
Time-of-Addition Assay
This experiment helps to pinpoint the stage of the viral life cycle that is inhibited by the compound.
Procedure:
-
Set up multiple sets of cell cultures for infection.
-
Add ABMA/DABMA at different time points relative to infection:
-
Pre-treatment: Add compound before infection and remove it prior to adding the virus.
-
Co-treatment: Add compound at the same time as the virus.
-
Post-treatment: Add compound at various time points after viral entry.
-
-
Quantify viral replication at the end of the experiment. The degree of inhibition at each time point will indicate whether the compound affects binding, entry, or post-entry steps. Time-of-addition assays have shown that ABMA and DABMA primarily interfere with the early stages of infection.
Conclusion
ABMA and its derivative DABMA represent a promising class of broad-spectrum antiviral agents with a host-directed mechanism of action. By targeting the endolysosomal pathway, these compounds are effective against a wide range of viruses and are less susceptible to the development of viral resistance. The data and protocols presented in this guide provide a solid foundation for further research and development of these molecules as potential therapeutics for existing and emerging viral diseases. The favorable in vivo data further underscore their therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for N-(4-aminobutyl)methacrylamide in Cell Culture
Introduction
N-(4-aminobutyl)methacrylamide (ABMA) is a functionalized monomer utilized in the synthesis of hydrogels and polymers for biomedical applications. Due to its primary amine group, ABMA is particularly valuable for creating biocompatible materials that can be further functionalized, for example, with extracellular matrix (ECM) proteins to enhance cell adhesion and support cell growth. Unlike soluble small molecule inhibitors or signaling modulators, ABMA's primary role in cell culture is as a component of the substrate on which the cells are grown. Its incorporation into polyacrylamide hydrogels allows for the tuning of mechanical properties and surface chemistry to mimic the native cellular microenvironment.
These application notes provide a detailed protocol for the preparation of polyacrylamide hydrogels incorporating N-(4-aminobutyl)methacrylamide for use as a cell culture substrate.
Data Presentation
The mechanical properties of hydrogels are critical for mimicking physiological conditions and influencing cell behavior. The stiffness (Young's Modulus) of a polyacrylamide hydrogel can be tuned by varying the concentration of the acrylamide monomer and the bis-acrylamide crosslinker. The incorporation of ABMA can also influence the final mechanical properties.
Table 1: Representative Formulations for Polyacrylamide Hydrogels of Varying Stiffness
| Target Stiffness (kPa) | Acrylamide (% w/v) | Bis-acrylamide (% w/v) | N-(4-aminobutyl)methacrylamide (mM) |
| ~1 | 5 | 0.03 | 10 |
| ~8 | 8 | 0.1 | 10 |
| ~25 | 10 | 0.3 | 10 |
| ~40 | 12 | 0.4 | 10 |
Note: These values are illustrative. The final stiffness should be empirically determined and may vary based on polymerization conditions and the specific lot of reagents.
Experimental Protocols
Protocol 1: Preparation of ABMA-Functionalized Polyacrylamide Hydrogels for Cell Culture
This protocol describes the preparation of polyacrylamide hydrogels containing N-(4-aminobutyl)methacrylamide, which can be subsequently coated with ECM proteins to promote cell adhesion.
Materials:
-
Acrylamide solution (40% w/v)
-
Bis-acrylamide solution (2% w/v)
-
N-(4-aminobutyl)methacrylamide hydrochloride (ABMA)
-
Ammonium persulfate (APS), 10% (w/v) in water, freshly prepared
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
HEPES buffer (50 mM, pH 8.5)
-
Sufosuccinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate (Sulfo-SANPAH)
-
Extracellular matrix protein solution (e.g., Collagen I, Fibronectin) in sterile PBS
-
Sterile phosphate-buffered saline (PBS)
-
Sterile deionized water
-
Glass coverslips
Procedure:
-
Coverslip Preparation:
-
Clean glass coverslips by immersing them in 70% ethanol, followed by rinsing with sterile deionized water.
-
Air dry the coverslips in a sterile cell culture hood.
-
Treat the coverslips with a solution to ensure covalent attachment of the hydrogel (e.g., 3-(trimethoxysilyl)propyl methacrylate).
-
-
Hydrogel Pre-polymer Solution Preparation:
-
In a sterile microcentrifuge tube, prepare the pre-polymer solution according to the desired stiffness from Table 1. For a final volume of 1 mL, combine the appropriate volumes of acrylamide, bis-acrylamide, and a stock solution of ABMA.
-
Bring the final volume to 1 mL with sterile deionized water.
-
-
Polymerization:
-
To initiate polymerization, add 10 µL of 10% APS and 1 µL of TEMED to the 1 mL pre-polymer solution. Mix gently but thoroughly.
-
Quickly pipette a small volume (e.g., 20-50 µL) onto the surface of a prepared glass slide or dish.
-
Carefully place the treated coverslip on top of the droplet, ensuring no air bubbles are trapped.
-
Allow the hydrogel to polymerize at room temperature for 30 minutes.
-
-
Functionalization with ECM Proteins:
-
After polymerization, gently separate the coverslip with the attached hydrogel.
-
Wash the hydrogel extensively with sterile PBS to remove unreacted monomers.
-
To activate the surface for protein conjugation, immerse the hydrogel in a solution of a crosslinker such as Sulfo-SANPAH in a suitable buffer (e.g., 50 mM HEPES, pH 8.5) and expose to UV light as per the manufacturer's instructions.
-
Wash the hydrogel again with sterile PBS.
-
Incubate the hydrogel with a solution of the desired ECM protein (e.g., 50 µg/mL Collagen I or Fibronectin) overnight at 4°C or for 2 hours at 37°C.
-
Gently wash the hydrogel with sterile PBS to remove any unbound protein.
-
-
Cell Seeding:
-
Place the functionalized hydrogel-coated coverslips into the wells of a sterile cell culture plate.
-
Add cell culture medium to each well and allow it to equilibrate for at least 30 minutes in a cell culture incubator.
-
Trypsinize and count cells as per standard protocols.
-
Seed the cells onto the hydrogels at the desired density.
-
Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Mandatory Visualizations
Application Notes and Protocols for ABMA-mediated Inhibition of Ricin Toxin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of α-aminobenzyl-N-methyl-α-phenylacetamide (ABMA) as an inhibitor of ricin toxin. The document includes a summary of effective concentrations, detailed experimental protocols for assessing its efficacy, and diagrams illustrating the underlying molecular mechanisms and experimental workflows.
Introduction
Ricin is a highly potent and lethal toxin produced in the seeds of the castor oil plant, Ricinus communis.[1][2] Classified as a type II ribosome-inactivating protein (RIP), ricin consists of two polypeptide chains, an enzymatic A chain (RTA) and a cell-binding B chain (RTB), linked by a disulfide bond.[1][3] The B chain facilitates the toxin's entry into cells by binding to galactose-containing glycoproteins and glycolipids on the cell surface.[3] Following internalization, the A chain is translocated to the cytosol where it inactivates ribosomes by depurinating a specific adenine residue in the 28S rRNA, leading to the inhibition of protein synthesis and subsequent cell death. Due to its high toxicity and potential for use as a bioweapon, the development of effective countermeasures is a critical area of research.
ABMA has been identified as a small molecule inhibitor of ricin toxin through high-throughput screening. Its mechanism of action involves interference with the late endosomal pathway, which is a crucial step in the intracellular trafficking of ricin before it reaches the cytosol.
Quantitative Data Summary
The following table summarizes the effective concentrations of ABMA for inhibiting ricin toxin based on published studies.
| Parameter | Value | Cell Line / Animal Model | Assay Type | Reference |
| EC50 | 3.8 µM | Human pulmonary A549 cells | Ricin-induced cytotoxicity (protein synthesis inhibition) | |
| Effective Concentration (in vitro) | 3 µM, 10 µM, 30 µM | Human pulmonary A549 cells | Ricin-induced cytotoxicity (protein synthesis inhibition) | |
| Effective Dose (in vivo) | 2 mg/kg, 20 mg/kg, 200 mg/kg (single intraperitoneal dose) | Mice | Protection against lethal ricin challenge (nasal instillation) | |
| 50% Cytotoxicity Concentration (CC50) | > 90 µM | HeLa cells | Cell viability (AlamarBlue® assay) |
Experimental Protocols
In Vitro Ricin Cytotoxicity Assay (Protein Synthesis Inhibition)
This protocol is designed to assess the ability of ABMA to protect cells from ricin-induced inhibition of protein synthesis.
Materials:
-
Human pulmonary alveolar basal epithelial A549 cells
-
Ricin toxin
-
ABMA
-
Dulbecco's Modified Eagle Medium (DMEM)
-
[¹⁴C]-leucine
-
Scintillation counter
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of ABMA in DMEM. Remove the culture medium from the cells and add the ABMA dilutions. As a control, add DMEM with the same concentration of solvent (e.g., DMSO) used to dissolve ABMA. Incubate the cells for 4 hours.
-
Ricin Challenge: Prepare increasing concentrations of ricin in DMEM. Add the ricin solutions to the ABMA-treated cells and the control wells. Incubate for 20 hours.
-
Protein Synthesis Measurement: Remove the medium containing ricin and ABMA. Add fresh DMEM containing [¹⁴C]-leucine (0.5 µCi/mL) to each well. Incubate for 6 hours.
-
Data Acquisition: Remove the medium and wash the cells. Lyse the cells and measure the amount of incorporated [¹⁴C]-leucine using a scintillation counter.
-
Analysis: Calculate the percentage of protein synthesis inhibition relative to untreated control cells. Determine the EC50 value of ABMA by plotting the percentage of protection against the log of ABMA concentration.
Cell Viability Assay (e.g., AlamarBlue® or CCK-8)
This protocol is used to determine the cytotoxicity of ABMA itself.
Materials:
-
HeLa cells (or other suitable cell line)
-
ABMA
-
Cell culture medium
-
AlamarBlue® or Cell Counting Kit-8 (CCK-8) reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of ABMA to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period relevant to the cytotoxicity assay (e.g., 24-72 hours).
-
Reagent Addition: Add the AlamarBlue® or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for the time specified by the manufacturer to allow for color development.
-
Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the CC50 value, which is the concentration of ABMA that reduces cell viability by 50%.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Ricin intoxication pathway and ABMA's mechanism of inhibition.
Experimental Workflow for Assessing ABMA Efficacy
References
Preparation of ABMA Stock Solution for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of a stock solution of ABMA (1-adamantyl (5-bromo-2-methoxybenzyl) amine), a broad-spectrum inhibitor of intracellular toxins and pathogens, intended for use in in vitro assays. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Compound Information and Properties
ABMA is a small molecule that has been shown to protect cells from a variety of pathogens, including viruses, intracellular bacteria, and parasites.[1][2][3][4] Its mechanism of action involves interference with host cell late endosomal compartments rather than directly targeting the pathogens themselves.[2]
Table 1: Chemical and Physical Properties of ABMA
| Property | Value | Reference |
| Full Chemical Name | N-[(5-bromo-2-methoxyphenyl)methyl]adamantan-1-amine | |
| Molecular Formula | C18H24BrNO | |
| Molecular Weight | 350.29 g/mol | |
| Appearance | White to off-white solid | |
| Solubility (in vitro) | DMSO: ≥ 100 mg/mL (285.48 mM) |
Experimental Protocol: Preparation of a 10 mM ABMA Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of ABMA in dimethyl sulfoxide (DMSO). This is a common starting concentration for subsequent dilutions to working concentrations for various in vitro assays.
Materials:
-
ABMA powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Ultrasonic bath
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling ABMA and DMSO. Work in a well-ventilated area or a chemical fume hood.
-
Determine the Required Mass of ABMA:
-
To prepare a 10 mM stock solution, the required mass of ABMA can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 350.29 g/mol = 3.5029 mg
-
-
Weighing ABMA:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the calculated amount of ABMA powder into the tube.
-
-
Dissolving ABMA in DMSO:
-
Add the desired volume of DMSO to the tube containing the ABMA powder. For the example above, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear.
-
If the compound does not fully dissolve, brief sonication in an ultrasonic bath may be used to aid dissolution.
-
-
Storage of the Stock Solution:
-
Once fully dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
For long-term storage, -80°C is recommended.
-
Under proper storage conditions, the stock solution in DMSO is stable for up to 6 months at -80°C and for 1 month at -20°C.
-
Workflow and Signaling Pathway Diagrams
Diagram 1: Workflow for Preparing ABMA Stock Solution
Caption: Workflow for preparing ABMA stock solution.
Important Considerations
-
Solvent Purity: Always use anhydrous, high-purity DMSO to prepare the stock solution. The presence of water can affect the solubility and stability of the compound.
-
Aliquoting: To maintain the integrity of the stock solution, it is critical to aliquot it into smaller volumes for single use. This practice minimizes the risk of contamination and degradation due to repeated freeze-thaw cycles.
-
Working Dilutions: When preparing working solutions for cell-based assays, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.
-
In Vivo Preparations: For in vivo studies, different solvent systems are required. Common formulations include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or a solution of 10% DMSO and 90% (20% SBE-β-CD in saline).
By following these detailed protocols and considering the key aspects of handling and storage, researchers can confidently prepare ABMA stock solutions for their in vitro experiments, leading to more reliable and reproducible data.
References
Application of Avidin-Biotin Macromolecular Assembly in Elucidating Viral Entry Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The study of viral entry is paramount to understanding pathogenesis and developing effective antiviral therapies. The intricate dance between a virus and its host cell begins at the cell surface, a process governed by specific molecular interactions that culminate in the delivery of the viral genome into the cytoplasm. The Avidin-Biotin Macromolecular Assembly (ABMA) system, leveraging the remarkably strong and specific non-covalent interaction between avidin and biotin (Kd ≈ 10-15 M), offers a versatile and robust platform to dissect these early events of viral infection.[1][2] This technology enables the precise labeling and tracking of viral particles, facilitating detailed investigations into virus-receptor binding, internalization, and membrane fusion.
Principle of the Avidin-Biotin System in Viral Entry Studies
The core of the ABMA technology lies in the covalent attachment of biotin to a virus or viral component of interest. This "biotinylated" virus can then be detected or manipulated through its high-affinity interaction with avidin or its derivatives, such as streptavidin, which can be conjugated to various reporters (e.g., fluorescent dyes, enzymes) or immobilized on surfaces. This system allows for a modular and highly sensitive approach to studying the initial steps of the viral life cycle.
Key Applications in Viral Entry Research
The versatility of the avidin-biotin system has led to its application in a wide array of experimental setups designed to probe the mechanisms of viral entry.
Virus-Receptor Binding Assays
Understanding the affinity and specificity of a virus for its cellular receptor(s) is fundamental. Biotinylating purified virions or recombinant viral attachment proteins allows for quantitative assessment of their binding to host cells or purified receptors.
a. Flow Cytometry-Based Binding Assay: This method quantifies the binding of biotinylated virus to the surface of host cells. Cells are incubated with the biotinylated virus, followed by staining with a fluorescently labeled avidin or streptavidin conjugate. The fluorescence intensity, measured by flow cytometry, is proportional to the amount of bound virus.[3][4][5]
b. Solid-Phase Binding Assay: In this setup, either the biotinylated viral protein or the host cell receptor is immobilized on a solid support, such as a microplate well. The binding partner is then added, and the interaction is detected using an avidin-enzyme conjugate that generates a colorimetric or chemiluminescent signal. This assay is particularly useful for high-throughput screening of potential entry inhibitors.
Viral Internalization Assays
Distinguishing between viruses attached to the cell surface and those that have been successfully internalized is crucial for understanding the dynamics of viral uptake. The avidin-biotin system provides an elegant solution to this challenge.
A common strategy involves incubating cells with biotinylated virus at a low temperature (e.g., 4°C) to allow attachment but prevent internalization. To specifically detect internalized virions, the cells are then treated with avidin or streptavidin to block any externally exposed biotin. After this blocking step, the cells are warmed to 37°C to permit internalization. Subsequently, the cells are permeabilized, and the internalized, biotinylated viruses are detected with a fluorescently labeled avidin/streptavidin conjugate.
Virus-Cell Fusion Studies
For enveloped viruses, entry is completed by the fusion of the viral envelope with a host cell membrane. The avidin-biotin system can be adapted to study this process. One innovative approach utilizes a biotin-streptavidin-biotin bridge to enhance cell-cell fusion, a model for virus-cell fusion. In this system, one cell population is biotinylated, while the other is coated with streptavidin. The strong interaction brings the two cell types into close proximity, facilitating fusion events induced by fusogenic agents or viral fusion proteins.
Proximity Biotinylation to Identify Viral-Host Interactions
Proximity biotinylation (ProB) is a powerful technique to identify transient and low-affinity protein-protein interactions that occur during viral entry. In this method, a viral glycoprotein is fused to a biotin ligase (such as BirA), and host cell proteins in close proximity are biotinylated. These biotinylated host proteins can then be captured using avidin-beads and identified by mass spectrometry, providing a snapshot of the molecular neighborhood of the viral entry machinery.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies utilizing avidin-biotin systems to investigate viral entry.
| Experiment | Virus/Viral Protein | Cell Line | Key Finding | Reference |
| Virus Binding Assay | Influenza A Virus (IAV) H1N1, H3N2; Influenza B Virus (IBV) Yamagata | - | Optimal immobilization of influenza strains was achieved with 10 µM of biotinylated PEG-sialic acid, 1000 µg/mL biotinylated BSA, and 100 µg/mL avidin. | |
| Transduction of Biotinylated Cells | Adenovirus-Fiber-BAP | K562 | Transduction of biotinylated K562 cells by biotinylated adenovirus was significantly enhanced in the presence of neutravidin. | |
| Inhibition of Receptor Binding | Avian Sarcoma and Leukosis Virus (ASLV) EnvA | NIH 3T3, 293T | A monoclonal antibody inhibited the binding of a biotinylated receptor fragment (s47) to the viral envelope protein in a concentration-dependent manner. |
| Proximity Biotinylation Parameter | Condition | Value | Reference |
| Biotin Pulse Concentration | For ProB assay in CHO-K1 cells | 20 µM | |
| Biotin Pulse Duration | For ProB assay in CHO-K1 cells | 5 minutes | |
| Streptavidin-HRP Dilution | For Western blot detection of biotinylated proteins | 1:7,000 - 1:10,000 |
Experimental Protocols
Protocol 1: Biotinylation of Viral Particles
This protocol describes the general steps for biotinylating purified virus preparations.
Materials:
-
Purified virus stock
-
Biotinylation reagent (e.g., EZ-Link™ Sulfo-NHS-LC-Biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis cassette or desalting column
Procedure:
-
Prepare the virus stock in a buffer free of primary amines (e.g., PBS).
-
Prepare the biotinylation reagent according to the manufacturer's instructions. A common starting point is a 20-fold molar excess of biotin reagent to viral protein.
-
Add the biotinylation reagent to the virus suspension and incubate for 30 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding a quenching buffer (e.g., Tris-buffered saline).
-
Remove the excess, unreacted biotin by dialysis against PBS or by using a desalting column.
-
Store the biotinylated virus at -80°C in small aliquots.
Protocol 2: Flow Cytometry-Based Virus Binding and Internalization Assay
This protocol allows for the quantification of both cell-surface bound and internalized viral particles.
Materials:
-
Biotinylated virus
-
Host cell line (e.g., A549 cells)
-
Complete cell culture medium
-
PBS
-
Bovine serum albumin (BSA)
-
Streptavidin-Cy3 (or other fluorescently labeled streptavidin)
-
Unlabeled streptavidin
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Flow cytometer
Procedure:
Part A: Virus Binding Assay
-
Seed host cells in a multi-well plate and grow to confluency.
-
Pre-chill the cells on ice for 10 minutes.
-
Incubate the cells with pre-chilled biotinylated virus in serum-free medium for 1 hour on ice to allow binding.
-
Wash the cells three times with cold PBS to remove unbound virus.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells with fluorescently labeled streptavidin in PBS containing 1% BSA for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Resuspend the cells in PBS and analyze by flow cytometry.
Part B: Virus Internalization Assay
-
Follow steps 1-3 from the Virus Binding Assay.
-
Wash the cells three times with cold PBS.
-
To block extracellular biotin, incubate the cells with unlabeled streptavidin for 30 minutes on ice.
-
Wash the cells with cold PBS.
-
Add pre-warmed complete medium and transfer the cells to a 37°C incubator for the desired internalization time (e.g., 30-60 minutes).
-
Wash the cells with PBS.
-
Fix the cells as in the binding assay.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
Incubate with fluorescently labeled streptavidin as in the binding assay.
-
Wash the cells and analyze by flow cytometry.
Visualizations
Caption: Workflow for quantifying virus binding to host cells.
Caption: Workflow for quantifying virus internalization.
Caption: Principle of Proximity Biotinylation for identifying interactions.
References
- 1. Avidin-biotin complex-based capture coating platform for universal Influenza virus immobilization and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Measuring Attachment and Internalization of Influenza A Virus in A549 Cells by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Model for studying virus attachment: identification and quantitation of Epstein-Barr virus-binding cells by using biotinylated virus in flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Attachment and Internalization of Influenza A Virus in A549 Cells by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Intracellular Bacterial Infection Using ABMA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular bacterial pathogens pose a significant challenge to public health due to their ability to evade the host immune system and antibiotic therapies by residing within host cells. A promising strategy to combat these infections is the development of host-directed therapies that target cellular pathways essential for pathogen survival. ABMA (N-(4-((4-aminobutyl)amino)butyl)carbamic acid) is a novel small molecule inhibitor with broad-spectrum activity against a range of intracellular pathogens, including bacteria, viruses, and parasites.[1][2] This document provides detailed application notes and protocols for utilizing ABMA to investigate and inhibit intracellular bacterial infections in a research setting.
ABMA's mechanism of action is centered on its ability to interfere with late endosomal trafficking.[1][2] Specifically, ABMA treatment leads to the accumulation of Rab7-positive late endosomal compartments within the host cell.[1] This disruption of endosomal maturation and trafficking creates an unfavorable environment for intracellular bacteria that rely on these pathways to establish a replicative niche, ultimately inhibiting their growth and progeny infectivity.
Data Presentation
Quantitative Data Summary
The following tables summarize the reported efficacy of ABMA against various intracellular pathogens and toxins. This data provides a baseline for determining appropriate experimental concentrations.
| Toxin/Pathogen | Cell Line | Assay | EC50 / Effective Concentration | Citation |
| Ricin Toxin | A549 | Cytotoxicity | 3.8 µM | |
| Diphtheria Toxin | A549 | Protein Biosynthesis | ~60-90 µM | |
| Clostridium difficile Toxin B (TcdB) | Vero | Cell Rounding | 73.3 ± 9.1 µM | |
| Clostridium sordellii Lethal Toxin (TcsL) | Vero | Cell Rounding | 86.7 ± 6.8 µM | |
| Ebola Virus | HeLa | Infection Efficiency | ~3 µM | |
| Chlamydia trachomatis | HeLa 229 | Bacterial Load / Progeny Infectivity | 75 µM (significant reduction) | |
| Simkania negevensis | HeLa 229 | Bacterial Load / Progeny Infectivity | 75 µM (significant reduction) | |
| Leishmania infantum (amastigotes) | Macrophages | Parasite Load | ~7 µM |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
Standard aseptic techniques are paramount for successful cell culture experiments.
Materials:
-
Laminar flow hood
-
37°C, 5% CO₂ incubator
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (unless infection protocol requires antibiotic-free medium).
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Maintain cell lines in a 37°C incubator with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency.
-
For subculturing, wash cells with PBS, detach with Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium at the desired density.
-
Regularly check for mycoplasma contamination.
Protocol 2: Intracellular Bacterial Infection of Cultured Cells with Chlamydia trachomatis
This protocol describes the infection of HeLa cells with Chlamydia trachomatis.
Materials:
-
HeLa 229 cells
-
Chlamydia trachomatis (e.g., GFP-expressing strain)
-
Infection medium (e.g., DMEM with 10% FBS, without antibiotics)
-
ABMA (stock solution in DMSO)
-
DMSO (vehicle control)
-
Gentamicin
-
Lysis buffer (for CFU assay) or Fixation and Permeabilization reagents (for immunofluorescence)
Procedure:
-
Seed HeLa 229 cells in appropriate culture vessels (e.g., 24-well plates with coverslips for immunofluorescence or without for CFU) to achieve 70-80% confluency on the day of infection.
-
One hour prior to infection, replace the culture medium with fresh infection medium containing the desired concentrations of ABMA or DMSO vehicle control.
-
Infect cells with C. trachomatis at a Multiplicity of Infection (MOI) of 1.
-
Centrifuge the plates at 1,900 x g for 1 hour at 37°C to synchronize the infection.
-
Incubate the infected cells at 37°C with 5% CO₂ for the desired duration (e.g., 48 hours for primary infection analysis).
-
To remove extracellular bacteria after the initial infection period (e.g., 2-3 hours), wash the cells with PBS and add fresh medium containing gentamicin (e.g., 10 µg/mL). For subsequent analysis of progeny, fresh medium without gentamicin should be used.
-
Proceed to quantify the intracellular bacterial load using Protocol 3 or analyze cellular markers using Protocol 4.
Protocol 3: Quantification of Intracellular Bacterial Load
Method A: Colony Forming Unit (CFU) Assay
-
At the end of the infection period, wash the cells three times with sterile PBS to remove extracellular bacteria.
-
Lyse the host cells with a suitable lysis buffer (e.g., 1% Triton X-100 in sterile water) for 10 minutes.
-
Collect the lysate and perform serial dilutions in an appropriate bacterial growth medium.
-
Plate the dilutions on agar plates suitable for the specific bacterium and incubate under appropriate conditions.
-
Count the number of colonies to determine the CFU per well. Normalize the CFU count to the number of host cells initially seeded or to the total protein concentration of the lysate.
Method B: Immunofluorescence Microscopy for Inclusion Counting
-
At the end of the infection period, wash the cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 3% BSA) for 1 hour.
-
Incubate with a primary antibody specific for the bacterium (e.g., anti-HSP60 for Chlamydia) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope.
-
Quantify the number and size of bacterial inclusions per cell or per field of view using image analysis software.
Protocol 4: Immunofluorescence Staining for Rab7 Accumulation
This protocol details the visualization of Rab7-positive compartments in ABMA-treated cells.
Materials:
-
A549 or HeLa cells
-
ABMA (60 µM)
-
DMSO (vehicle control)
-
Fixation and Permeabilization reagents
-
Primary antibody against Rab7
-
Fluorescently labeled secondary antibody
-
DAPI
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Treat the cells with 60 µM ABMA or DMSO for 6-24 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize with 0.1% Saponin in PBS for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with anti-Rab7 primary antibody overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain nuclei with DAPI.
-
Mount and visualize using a fluorescence microscope. Quantify the Rab7 signal intensity per cell using image analysis software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of ABMA action on intracellular bacteria.
Caption: General experimental workflow for testing ABMA efficacy.
Caption: Logical flow of ABMA's inhibitory effect.
References
Application Notes and Protocols for Utilizing ABMA in the Study of Endosomal Pathway Disruption
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABMA (N-(4-Amidinobenzyl)-N'-(1-methyl-2-phenylethyl)malonamide) is a small molecule inhibitor that serves as a powerful tool for investigating the intricacies of the endosomal-lysosomal pathway. Its specific mechanism of action, which involves the disruption of late endosomal trafficking, makes it an invaluable reagent for studying cellular processes such as toxin and pathogen entry, autophagy, and receptor trafficking. These application notes provide a comprehensive overview of ABMA, including its mechanism of action, key applications, and detailed protocols for its use in cell-based assays.
ABMA has been identified as a broad-spectrum inhibitor of various intracellular toxins and pathogens.[1][2][3] Its efficacy stems from its ability to interfere with host cell endosomal compartments, specifically leading to the accumulation of Rab7-positive late endosomes.[1][2] This targeted disruption of the endosomal pathway prevents the transport of cargo to lysosomes, thereby inhibiting the action of agents that rely on this route for their cytotoxic or infectious effects. Unlike other inhibitors that may affect endosomal acidification or early endosome function, ABMA's specific action on late endosomes provides a unique window into the later stages of endocytic trafficking.
Mechanism of Action
ABMA selectively targets the late endosomal pathway. The primary effect of ABMA treatment is the accumulation of late endosomes, which are characterized by the presence of the small GTPase Rab7. This accumulation is thought to result from the inhibition of fusion between late endosomes and lysosomes. Consequently, the trafficking of endocytosed cargo to the lysosome for degradation is delayed. This mechanism of action does not significantly impact other organelles such as early endosomes, the Golgi apparatus, or the endoplasmic reticulum, highlighting the specificity of ABMA as a research tool.
Applications
The unique mechanism of ABMA makes it a versatile tool for a range of research applications:
-
Inhibition of Toxins and Pathogens: ABMA effectively protects cells from a wide array of toxins and pathogens that require endosomal trafficking for entry and activity. This includes bacterial toxins (e.g., diphtheria toxin, anthrax lethal toxin), plant toxins (e.g., ricin), and various viruses.
-
Study of Autophagy: ABMA has been shown to impair autophagic flux by promoting the fusion of late endosomes with autophagosomes to form amphisomes, while blocking the subsequent fusion of amphisomes with lysosomes. This allows for the detailed study of the later stages of autophagy.
-
Investigation of Endosomal Trafficking: As a selective inhibitor of late endosome-lysosome fusion, ABMA can be used to dissect the molecular machinery governing this process and to study the trafficking of specific cargo molecules through the endocytic pathway.
Quantitative Data Summary
The following tables summarize the quantitative effects of ABMA as reported in various studies.
Table 1: Efficacy of ABMA against Various Toxins
| Toxin | Cell Line | Assay | EC₅₀ (µM) | Reference |
| Ricin | A549 | Protein Synthesis Inhibition | 3.8 | |
| Diphtheria Toxin (DT) | A549 | Protein Synthesis Inhibition | 62.5 ± 0.3 | |
| Anthrax Lethal Toxin (LT) | HUVEC | MEK2 Cleavage | - | |
| Toxin B (TcdB) | Vero | Cell Rounding | 73.3 ± 9.1 | |
| TcsL | Vero | Cell Rounding | 86.7 ± 6.8 |
Table 2: Efficacy of ABMA against Various Viruses
| Virus | Cell Line | Assay | EC₅₀ (µM) | Reference |
| Ebola Virus (EBOV) | HeLa | eGFP-positive cells | ~5 | |
| Rabies Virus (RABV) | BSR | Fluorescent focus-forming units | ~20 | |
| Dengue Virus 4 (DENV4) | Vero | Plaque Assay | 8.2 |
Table 3: Cytotoxicity of ABMA
| Cell Line | Assay | CC₅₀ (µM) | Reference |
| HeLa | AlamarBlue | >200 | |
| HUVEC | AlamarBlue | >200 |
Experimental Protocols
Here we provide detailed protocols for key experiments using ABMA to study endosomal pathway disruption.
Protocol 1: Toxin-Induced Cytotoxicity Assay (Protein Synthesis Inhibition)
This protocol is adapted from studies demonstrating ABMA's protective effect against toxins like ricin and diphtheria toxin.
Materials:
-
Cell line (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
ABMA (dissolved in DMSO)
-
Toxin of interest (e.g., Diphtheria Toxin)
-
[¹⁴C]-leucine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation fluid and counter
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
ABMA Pre-treatment: The next day, remove the culture medium and replace it with fresh medium containing various concentrations of ABMA (e.g., 0, 3, 10, 30, 60, 90 µM). Include a DMSO-only control. Incubate for 1 hour at 37°C.
-
Toxin Challenge: Add the toxin of interest at a predetermined concentration (e.g., a concentration that causes ~90% inhibition of protein synthesis) to the wells containing ABMA. Incubate for the required time for the toxin to act (e.g., 18 hours for Diphtheria Toxin).
-
Radiolabeling: Remove the medium and replace it with fresh medium containing 0.5 µCi/mL [¹⁴C]-leucine. Incubate for 3 hours at 37°C.
-
Protein Precipitation: Wash the cells twice with cold PBS. Add cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate proteins.
-
Cell Lysis: Aspirate the TCA and wash the wells twice with cold PBS. Add 0.1 M NaOH to each well to lyse the cells and solubilize the proteins.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial containing scintillation fluid. Measure the incorporated [¹⁴C]-leucine using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the protein synthesis in control cells (no toxin). Plot the percentage of protein synthesis against the ABMA concentration to determine the EC₅₀.
Protocol 2: Immunofluorescence Staining for Late Endosome Accumulation
This protocol is designed to visualize the ABMA-induced accumulation of Rab7-positive late endosomes.
Materials:
-
Cell line (e.g., HeLa) grown on coverslips
-
Complete culture medium
-
ABMA (dissolved in DMSO)
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-Rab7
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate. The following day, treat the cells with ABMA (e.g., 30 µM) or DMSO for a specified time (e.g., 4 hours).
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-Rab7 antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes at room temperature.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using mounting medium. Image the cells using a fluorescence microscope. Look for an increase in the number and size of Rab7-positive puncta in ABMA-treated cells compared to controls.
Protocol 3: Western Blot Analysis of Autophagic Flux (LC3-II Accumulation)
This protocol measures the effect of ABMA on autophagic flux by monitoring the levels of LC3-II.
Materials:
-
Cell line (e.g., A549)
-
Complete culture medium
-
ABMA (dissolved in DMSO)
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or Chloroquine) as a positive control for autophagic flux blockage
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Mouse anti-Actin (as a loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate. The next day, treat the cells with ABMA (e.g., 60 µM) or DMSO for a specified time (e.g., 4 hours). Include a positive control group treated with a known inhibitor of autophagic flux like Bafilomycin A1 (100 nM) for the last 2 hours of the experiment.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel (a high percentage gel, e.g., 15%, is recommended for better separation of LC3-I and LC3-II).
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Loading Control: Strip the membrane and re-probe with an anti-actin antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio or an increase in LC3-II levels in ABMA-treated cells compared to the control indicates an inhibition of autophagic flux.
Conclusion
ABMA is a specific and potent tool for the study of late endosomal trafficking and its associated cellular processes. Its ability to disrupt the endosomal pathway at a distinct step provides researchers with a valuable means to investigate the mechanisms of toxin and pathogen entry, as well as the regulation of autophagy. The protocols provided herein offer a starting point for utilizing ABMA in your research, and can be adapted to specific cell types and experimental questions. By carefully designing and executing experiments with ABMA, researchers can gain deeper insights into the critical role of the endosomal pathway in cellular health and disease.
References
Application Notes and Protocols for Evaluating the Efficacy of ABMA Against Pathogens
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABMA is a novel small molecule compound that has been identified as a potential broad-spectrum antimicrobial agent. Preliminary studies suggest that ABMA inhibits intracellular toxins and pathogens by interfering with late endosomal compartments of host cells.[1] This unique mechanism of action, targeting a host-based pathway rather than a direct microbial target, presents a promising strategy to combat a wide range of pathogens, potentially with a lower propensity for developing resistance.
These application notes provide a comprehensive set of protocols to systematically evaluate the in vitro efficacy of ABMA against various bacterial and fungal pathogens. The following experimental designs are detailed:
-
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of ABMA that inhibits the visible growth of a pathogen.
-
Minimum Bactericidal Concentration (MBC) Assay: To determine the lowest concentration of ABMA that kills 99.9% of the initial bacterial inoculum.
-
Time-Kill Kinetics Assay: To assess the rate at which ABMA kills a specific pathogen over time.
-
Anti-Biofilm Assay: To evaluate the efficacy of ABMA in preventing and disrupting biofilm formation.
-
Cytotoxicity Assay: To determine the toxic effects of ABMA on mammalian cells, ensuring a therapeutic window.
Data Presentation
All quantitative data from the following protocols should be meticulously recorded and summarized in structured tables for clear comparison and analysis.
Table 1: Minimum Inhibitory Concentration (MIC) of ABMA against Various Pathogens
| Pathogen Strain | Gram Stain | ABMA MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| Staphylococcus aureus | Positive | ||
| Escherichia coli | Negative | ||
| Pseudomonas aeruginosa | Negative | ||
| Candida albicans | N/A (Fungus) | ||
| [Additional Pathogen 1] | |||
| [Additional Pathogen 2] |
Table 2: Minimum Bactericidal Concentration (MBC) of ABMA
| Pathogen Strain | ABMA MIC (µg/mL) | ABMA MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus | Bactericidal/Bacteriostatic | |||
| Escherichia coli | Bactericidal/Bacteriostatic | |||
| Pseudomonas aeruginosa | Bactericidal/Bacteriostatic | |||
| [Additional Pathogen] | Bactericidal/Bacteriostatic |
Table 3: Time-Kill Kinetics of ABMA against [Selected Pathogen]
| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (ABMA at 1x MIC) | Log10 CFU/mL (ABMA at 2x MIC) | Log10 CFU/mL (ABMA at 4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Table 4: Anti-Biofilm Efficacy of ABMA
| Pathogen Strain | Biofilm Inhibition (IC50, µg/mL) | Biofilm Disruption (MBEC, µg/mL) |
| Pseudomonas aeruginosa | ||
| Staphylococcus aureus | ||
| [Additional Biofilm-forming Pathogen] |
Table 5: Cytotoxicity of ABMA on Mammalian Cell Lines
| Cell Line | ABMA CC50 (µg/mL) | Selectivity Index (CC50/MIC) for [Pathogen] |
| HEK293 | ||
| HepG2 | ||
| A549 |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.[2][3][4][5]
Materials:
-
Sterile 96-well microtiter plates
-
ABMA stock solution
-
Control antibiotic (e.g., ciprofloxacin, vancomycin)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial/fungal cultures
-
0.5 McFarland standard
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Prepare Inoculum: Culture the pathogen overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare ABMA Dilutions: Perform serial two-fold dilutions of the ABMA stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculate Plate: Add 100 µL of the prepared bacterial/fungal inoculum to each well containing the ABMA dilutions.
-
Controls:
-
Growth Control: A well containing 200 µL of MHB and the inoculum, but no ABMA.
-
Sterility Control: A well containing 200 µL of MHB only.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of ABMA at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This assay is performed after the MIC is determined to establish the lowest concentration of an antimicrobial that results in a 99.9% reduction of the initial inoculum.
Materials:
-
Results from MIC assay
-
Appropriate agar plates (e.g., Mueller-Hinton Agar)
-
Sterile saline or PBS
Procedure:
-
Subculture from MIC Plate: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plate Aliquots: Spot-plate each aliquot onto a fresh agar plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MBC: The MBC is the lowest concentration of ABMA that results in no colony growth or a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Protocol 3: Time-Kill Kinetics Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Materials:
-
Bacterial culture in logarithmic growth phase
-
MHB or other appropriate broth
-
ABMA at various concentrations (e.g., 1x, 2x, and 4x MIC)
-
Sterile saline or PBS
-
Appropriate agar plates
Procedure:
-
Prepare Cultures: Prepare a bacterial culture and adjust it to a concentration of approximately 5 x 10⁵ CFU/mL in multiple flasks.
-
Add ABMA: Add ABMA at the desired concentrations (1x, 2x, 4x MIC) to the respective flasks. Include a growth control flask without any ABMA.
-
Incubation and Sampling: Incubate all flasks at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Determine Viable Counts: Perform serial dilutions of each aliquot in sterile saline and plate them onto agar plates.
-
Incubate and Count: Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration of ABMA and the growth control. A bactericidal effect is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.
Protocol 4: Anti-Biofilm Assay (Crystal Violet Method)
This protocol assesses the ability of ABMA to inhibit biofilm formation and disrupt pre-formed biofilms.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) with 1% glucose (or other biofilm-promoting medium)
-
ABMA stock solution
-
Crystal violet solution (0.1%)
-
30% Acetic acid or 95% Ethanol
-
PBS
Procedure for Biofilm Inhibition:
-
Prepare ABMA Dilutions: Add 100 µL of TSB with 1% glucose to each well. Then, add 100 µL of serially diluted ABMA to the wells.
-
Inoculate: Add 10 µL of an overnight bacterial culture (adjusted to 0.5 McFarland) to each well.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Staining:
-
Gently wash the wells twice with PBS to remove planktonic bacteria.
-
Fix the biofilms by air-drying or with methanol.
-
Add 150 µL of 0.1% crystal violet to each well and incubate for 15 minutes.
-
Wash away the excess stain with water.
-
-
Quantification:
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol.
-
Measure the absorbance at 595 nm.
-
Procedure for Biofilm Disruption:
-
Form Biofilm: Add 200 µL of inoculated TSB with 1% glucose to each well and incubate at 37°C for 24 hours to allow biofilm formation.
-
Wash: Gently wash the wells with PBS to remove planktonic cells.
-
Add ABMA: Add 200 µL of fresh medium containing serial dilutions of ABMA to the wells with pre-formed biofilms.
-
Incubation: Incubate for another 24 hours at 37°C.
-
Staining and Quantification: Follow steps 4 and 5 from the inhibition protocol.
Protocol 5: Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability and the cytotoxic potential of a compound on mammalian cells.
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
ABMA stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed Cells: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treat with ABMA: Remove the medium and add fresh medium containing serial dilutions of ABMA. Include untreated cells as a control.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
Add MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilize Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the CC50 (the concentration that reduces cell viability by 50%).
Visualizations
Hypothetical Signaling Pathway for ABMA's Mechanism of Action
Caption: Hypothetical mechanism of ABMA interfering with late endosome maturation.
Experimental Workflow for ABMA Efficacy Testing
Caption: Workflow for the comprehensive in vitro evaluation of ABMA.
Logical Relationship for Interpreting Bactericidal vs. Bacteriostatic Activity
Caption: Decision tree for classifying antimicrobial activity based on MBC/MIC ratio.
References
- 1. ABMA, a small molecule that inhibits intracellular toxins and pathogens by interfering with late endosomal compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apec.org [apec.org]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 5. protocols.io [protocols.io]
Application Notes and Protocols for ABMA Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABMA (Adamantane-derived Benzylamine) is a small molecule inhibitor with a broad spectrum of activity against various intracellular toxins and pathogens.[1][2] Its mechanism of action is centered on the disruption of the host cell's endosomal trafficking pathway.[2][3][4] Specifically, ABMA interferes with late endosomal compartments, leading to the accumulation of Rab7-positive late endosomes. This disruption of the endo-lysosomal pathway hinders the entry and propagation of pathogens that rely on this route for cellular invasion. These pathogens include a range of viruses, intracellular bacteria, and parasites. Furthermore, ABMA has been shown to impair the autophagic flux by promoting the fusion of late endosomes and autophagosomes. This application note provides detailed protocols for the in vivo administration of ABMA in mouse models for studying its efficacy against toxins and viral infections.
Mechanism of Action: Targeting the Endo-lysosomal Pathway
ABMA's primary cellular target is the endo-lysosomal pathway, a critical route for the intracellular trafficking of various molecules and pathogens.
Caption: ABMA's mechanism of action targeting the late endosome.
In Vivo Administration Protocols
The following protocols are based on published studies demonstrating the efficacy of ABMA in mouse models of ricin toxicity and H1N1 influenza infection.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General experimental workflow for in vivo ABMA studies.
Protocol 1: ABMA Administration for Ricin Challenge Model
This protocol is designed to assess the protective effects of ABMA against a lethal dose of ricin administered intranasally.
Materials:
-
ABMA (solubilized in a suitable vehicle, e.g., DMSO and further diluted in saline)
-
Ricin toxin
-
6-8 week old female BALB/c mice
-
Sterile syringes and needles (for intraperitoneal injection and nasal instillation)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Handling and Acclimatization: House mice in a pathogen-free facility and allow for at least one week of acclimatization before the experiment.
-
Group Assignment: Randomly assign mice to control and treatment groups (n=5-10 per group).
-
ABMA Administration:
-
Prepare ABMA solutions at the desired concentrations.
-
Administer a single intraperitoneal (i.p.) injection of ABMA or vehicle control one hour prior to the ricin challenge.
-
-
Ricin Challenge:
-
Lightly anesthetize the mice.
-
Administer a lethal dose (e.g., LD90) of ricin via nasal instillation.
-
-
Monitoring:
-
Monitor mice daily for clinical signs of toxicity (e.g., bristly and greasy fur, weight loss) and survival for at least 14 days.
-
Record body weight daily.
-
-
Endpoint: The primary endpoint is survival. Euthanize mice that exhibit severe signs of distress or lose more than 25% of their initial body weight.
Quantitative Data Summary:
| Treatment Group | Dose of ABMA (mg/kg) | Administration Route | Survival Rate (%) | Reference |
| Vehicle Control | 0 | i.p. | 10 | |
| ABMA | 2 | i.p. | Not specified | |
| ABMA | 20 | i.p. | Not specified | |
| ABMA | 200 | i.p. | Not specified |
Note: While the reference mentions these doses were tested, specific survival percentages for each dose were not provided in the abstract.
Protocol 2: ABMA Administration for H1N1 Influenza Virus Infection Model
This protocol evaluates the therapeutic efficacy of ABMA in a mouse model of H1N1 influenza virus infection.
Materials:
-
ABMA (solubilized in a suitable vehicle)
-
H1N1 influenza virus
-
6-8 week old female C57BL/6 mice
-
Sterile syringes and needles (for intraperitoneal injection and intranasal inoculation)
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Animal Handling and Acclimatization: As described in Protocol 1.
-
Group Assignment: Randomly assign mice to placebo and treatment groups.
-
Virus Inoculation:
-
Anesthetize mice and intranasally (i.n.) inoculate with H1N1 virus.
-
-
ABMA Administration:
-
Administer ABMA or placebo via intraperitoneal (i.p.) injection at the specified dose. The timing of administration relative to infection should be optimized based on the study design (e.g., prophylactic or therapeutic).
-
-
Monitoring:
-
Monitor mice daily for survival and body weight changes for at least 14 days post-infection.
-
Mice with a body weight loss of over 25% should be euthanized.
-
-
Endpoint Analysis:
-
Primary endpoint: Survival rate.
-
Secondary endpoints (optional):
-
Lung viral load determination by plaque assay or qRT-PCR at specific time points.
-
Lung index (lung weight/body weight ratio).
-
Histopathological analysis of lung tissue for inflammation and lesions.
-
-
Quantitative Data Summary:
| Treatment Group | Dose of ABMA (mg/kg) | Administration Route | Survival Rate (%) | Reference |
| Placebo | 0 | i.p. | 0 | |
| ABMA | 5 | i.p. | 67 |
Application to Cancer Mouse Models
While the provided data focuses on infectious disease and toxin models, the mechanism of ABMA suggests potential applications in cancer research. The endo-lysosomal pathway and autophagy are crucial for cancer cell survival, proliferation, and metastasis. However, to date, there are no specific published protocols for the administration of ABMA in in vivo cancer mouse models.
Researchers interested in exploring ABMA in oncology could adapt the general protocols for establishing xenograft or syngeneic mouse tumor models. The choice of mouse strain would depend on the tumor model (e.g., immunodeficient mice for human xenografts). Key experimental parameters such as ABMA dosage, administration frequency, and route would need to be empirically determined through dose-finding and toxicity studies.
Safety and Toxicology
In the reported in vivo studies, ABMA was shown to be non-toxic to mice at active concentrations. A single intra-peritoneal administration of up to 200 mg/kg did not result in observable toxicity. However, comprehensive toxicology studies are recommended for any new therapeutic application.
References
- 1. ABMA, a small molecule that inhibits intracellular toxins and pathogens by interfering with late endosomal compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ABMA, a small molecule that inhibits intracellular toxins and pathogens by interfering with late endosomal compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of endo-lysosomal pathway and autophagic flux by broad-spectrum antipathogen inhibitor ABMA. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Regulation of endo-lysosomal pathway and autophagic flux by broad-spectrum antipathogen inhibitor ABMA. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Investigating the Inhibitory Potential of ABMA on Lentivirus Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
ABMA (α,β-unsaturated-γ-butyrolactone-based molecule) is a small molecule inhibitor recognized for its broad-spectrum activity against a range of toxins and pathogens, including several viruses.[1][2][3] The primary mechanism of ABMA involves the modulation of host cell endo-lysosomal trafficking pathways. Specifically, ABMA has been shown to delay the fusion of late endosomes with lysosomes, leading to an accumulation of late endosomal compartments.[1] This disruption of vesicle trafficking interferes with the life cycle of pathogens that rely on this pathway for entry and replication. Additionally, ABMA has been observed to interfere with autophagy, a cellular process that some viruses exploit for their replication.
While ABMA has demonstrated efficacy against various enveloped viruses such as Influenza virus, Herpes Simplex Virus type 2 (HSV-2), Ebola virus, and Rabies virus, to date, no specific studies have been published on its direct inhibitory effect on lentivirus infection. Lentiviruses, a genus of retroviruses that includes the Human Immunodeficiency Virus (HIV), are enveloped viruses that can utilize endocytic pathways for entry into host cells. This shared characteristic with other ABMA-sensitive viruses suggests a potential for ABMA to inhibit lentiviral infection.
These application notes provide a summary of the known quantitative data for ABMA against other viruses, a proposed mechanism of action for lentivirus inhibition, and detailed hypothetical protocols for researchers to investigate the efficacy of ABMA against lentiviruses.
Quantitative Data on ABMA Antiviral Activity
The following table summarizes the reported in vitro efficacy of ABMA against various viruses. This data can serve as a reference for designing experiments to test ABMA's potential against lentiviruses.
| Virus Family | Virus | Cell Line | Assay Type | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| Orthomyxoviridae | Influenza A virus (H1N1, H3N2), Influenza B virus | MDCK | CPE Inhibition | 2.83 - 7.36 | 72.30 ± 1.09 | >9.8 | |
| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | Vero | Plaque Reduction | 1.08 | 34.74 ± 1.23 | 32.17 | |
| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | Vero | CPE Inhibition | 1.66 | 34.74 ± 1.23 | 20.93 |
Note: Data for lentiviruses is not currently available.
Proposed Mechanism of Action Against Lentivirus
Based on its known mechanism against other enveloped viruses, ABMA is hypothesized to inhibit lentivirus infection by targeting host cell pathways essential for viral entry and replication.
-
Inhibition of Viral Entry: Many lentiviruses can enter host cells via pH-dependent endocytosis. Following attachment to the cell surface, the virus is internalized into an endosome. For productive infection, the viral envelope must fuse with the endosomal membrane to release the viral core into the cytoplasm. This fusion is often triggered by the acidic environment of late endosomes. ABMA's ability to delay the maturation of late endosomes and their fusion with lysosomes could trap lentiviral particles within these compartments, preventing their fusion and subsequent cytoplasmic entry.
-
Interference with Autophagy: Autophagy is a cellular degradation and recycling process that some viruses, including certain lentiviruses, can manipulate to their advantage during replication. ABMA has been shown to interfere with the autophagic flux. By disrupting this pathway, ABMA may inhibit lentiviral replication at a post-entry stage.
The proposed signaling pathway for ABMA's antiviral activity is depicted below:
Caption: Proposed mechanism of ABMA-mediated inhibition of lentivirus infection.
Experimental Protocols
The following are detailed protocols to evaluate the inhibitory effect of ABMA on lentivirus infection.
Cell Viability Assay
Objective: To determine the cytotoxic concentration (CC50) of ABMA in the target cell line.
Materials:
-
Target cells (e.g., HEK293T, TZM-bl cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
ABMA stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Protocol:
-
Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of ABMA in complete culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the cells and add 100 µL of the ABMA dilutions to each well. Include wells with medium and DMSO as a vehicle control and wells with medium only as a cell control.
-
Incubate the plate for 48-72 hours (coinciding with the duration of the antiviral assay).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the CC50 value, the concentration of ABMA that reduces cell viability by 50%, using non-linear regression analysis.
Lentivirus Inhibition Assay (Single-Cycle Infection)
Objective: To determine the half-maximal effective concentration (EC50) of ABMA against lentivirus infection.
Materials:
-
Target cells (e.g., TZM-bl cells which express luciferase upon lentiviral infection)
-
Lentiviral particles (e.g., VSV-G pseudotyped lentivirus expressing a reporter gene like GFP or luciferase)
-
Complete culture medium
-
ABMA stock solution
-
96-well cell culture plates
-
Luciferase assay reagent (if using luciferase reporter)
-
Luminometer or flow cytometer
Protocol:
-
Seed target cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
On the day of infection, prepare serial dilutions of ABMA in complete culture medium.
-
Remove the medium from the cells and pre-treat the cells with 50 µL of the ABMA dilutions for 2-4 hours.
-
Add 50 µL of lentiviral particles at a pre-determined multiplicity of infection (MOI) to each well.
-
Incubate the plate for 48-72 hours.
-
Quantify the reporter gene expression:
-
For luciferase reporter: Lyse the cells and measure luciferase activity using a luminometer.
-
For GFP reporter: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
-
Calculate the percentage of infection inhibition for each ABMA concentration relative to the virus control (no ABMA).
-
Determine the EC50 value, the concentration of ABMA that inhibits viral infection by 50%, using non-linear regression analysis.
Time-of-Addition Assay
Objective: To determine the stage of the lentiviral life cycle targeted by ABMA.
Materials:
-
Same as the Lentivirus Inhibition Assay.
Protocol:
-
Seed target cells in multiple 96-well plates.
-
Design the experiment with different time points for ABMA addition:
-
Pre-infection: Add ABMA 2 hours before infection and remove it before adding the virus.
-
During infection: Add ABMA at the same time as the virus.
-
Post-infection: Add ABMA at various time points after infection (e.g., 2, 4, 6 hours post-infection).
-
-
The concentration of ABMA used should be around the EC90 value determined from the inhibition assay.
-
At 48-72 hours post-infection, quantify the reporter gene expression as described above.
-
Analyze the percentage of inhibition at each time point to identify the sensitive phase of the viral life cycle.
The experimental workflow for testing ABMA against lentivirus is illustrated below:
Caption: Experimental workflow for evaluating ABMA's anti-lentiviral activity.
Conclusion and Future Directions
The broad-spectrum antiviral activity of ABMA against several enveloped viruses makes it a compelling candidate for investigation against lentiviruses. The proposed mechanism of disrupting late endosome-lysosome fusion and autophagy presents a plausible pathway for inhibiting lentiviral infection. The provided protocols offer a framework for researchers to systematically evaluate the efficacy and mechanism of action of ABMA against lentiviruses. Future studies should aim to confirm the proposed mechanism using techniques such as fluorescence microscopy to visualize viral trafficking within ABMA-treated cells. Furthermore, in vivo studies would be necessary to assess the therapeutic potential of ABMA in a living organism.
References
- 1. Antiviral Effects of ABMA and DABMA against Influenza Virus In Vitro and In Vivo via Regulating the Endolysosomal Pathway and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Effects of ABMA and DABMA against Influenza Virus In Vitro and In Vivo via Regulating the Endolysosomal Pathway and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Synergistic Antiviral Effects of ABMA in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant viral strains and the need for more potent therapeutic options underscore the importance of combination antiviral therapy. ABMA (N-(1-adamantyl)-N′-(benzyl)amine) is a host-directed antiviral agent with a broad spectrum of activity, making it a promising candidate for combination regimens. Its unique mechanism of action, targeting the host's endolysosomal pathway, suggests a high potential for synergistic interactions with direct-acting antivirals (DAAs) that target specific viral components. These application notes provide a comprehensive overview of the rationale for combining ABMA with other antivirals and present detailed protocols for evaluating potential synergistic effects in a research setting.
1. Introduction to ABMA and its Antiviral Mechanism
ABMA is a small molecule that has demonstrated in vitro and in vivo efficacy against a range of viruses, including influenza A and B viruses, Herpes Simplex Virus Type 2 (HSV-2), Ebola virus, and rabies virus.[1][2][3][4] Unlike many conventional antivirals that directly target viral enzymes or proteins, ABMA is a host-directed agent.[1][2]
Its primary mechanism of action involves the disruption of the host's endolysosomal pathway.[1][2] Specifically, ABMA treatment leads to the accumulation of Rab7-positive late endosomes, which interferes with the intracellular trafficking and replication of viruses that rely on this pathway for entry and uncoating.[1][2] Additionally, ABMA has been shown to interfere with autophagy, a cellular process that some viruses exploit for their replication.[1][2] This host-centered mechanism suggests a high barrier to the development of viral resistance and broad applicability across different viral families.
2. Rationale for Combining ABMA with Other Antivirals
While extensive research has been conducted on the standalone antiviral properties of ABMA, studies specifically investigating its synergistic effects in combination with other antiviral drugs are not yet available in the public domain. However, a strong scientific rationale supports the exploration of such combinations. The primary advantages of combining ABMA with other antivirals include:
-
Potential for Synergistic or Additive Effects: Combining a host-directed agent like ABMA with a direct-acting antiviral (DAA) that targets a specific viral function (e.g., a polymerase inhibitor or a protease inhibitor) can attack the virus on two different fronts. This can lead to a more profound antiviral effect than either agent alone.
-
Overcoming Antiviral Resistance: Since ABMA targets a host pathway, it is less likely to be affected by viral mutations that confer resistance to DAAs. In combination, ABMA could help to suppress the replication of DAA-resistant strains.
-
Dose Reduction and Lowered Toxicity: If a synergistic effect is achieved, it may be possible to use lower concentrations of each drug to achieve the desired therapeutic effect, thereby reducing the risk of dose-dependent toxicity.
Hypothetical Synergistic Combinations with ABMA:
-
Influenza: Combining ABMA with a neuraminidase inhibitor like oseltamivir could be beneficial. While ABMA would inhibit viral entry, oseltamivir would block the release of newly formed virions from infected cells.
-
Herpes Simplex Virus (HSV): A combination of ABMA with a DNA polymerase inhibitor such as acyclovir could be effective. ABMA's interference with viral entry and late-stage replication could complement the action of acyclovir, which blocks viral DNA synthesis.[5][6]
-
SARS-CoV-2: Combining ABMA with a viral polymerase inhibitor like remdesivir or a protease inhibitor like nirmatrelvir could offer a dual mechanism of action against COVID-19.[7][8][9]
3. Experimental Protocols for Assessing Antiviral Synergy
The following protocols provide a framework for evaluating the synergistic potential of ABMA in combination with other antiviral compounds in vitro. The checkerboard assay is a standard method for this purpose.
3.1. General Workflow for Synergy Testing
3.2. Protocol 1: Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of each compound that reduces cell viability by 50% (CC50). This is crucial to ensure that the antiviral activity observed is not due to cell death.
Materials:
-
Cell line permissive to the virus of interest (e.g., MDCK for influenza, Vero for HSV)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
ABMA and other antiviral compound(s) of interest
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of each compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions to the wells in triplicate. Include wells with medium only as a negative control.
-
Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
3.3. Protocol 2: Antiviral Activity Assay (EC50 Determination)
Objective: To determine the concentration of each compound that inhibits viral replication by 50% (EC50).
Materials:
-
Same as Protocol 1, plus:
-
Virus stock with a known titer
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of each compound in a low-serum medium.
-
Pre-treat the cells with the compound dilutions for a specified time (e.g., 1-2 hours) before infection.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include virus-infected, untreated wells as a positive control for infection.
-
Incubate the plate until the desired level of cytopathic effect (CPE) is observed in the virus control wells.
-
Quantify the viral inhibition. This can be done through various methods, such as a CPE reduction assay, a plaque reduction assay, or by measuring viral RNA/protein levels.
-
Calculate the percentage of viral inhibition for each concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.
3.4. Protocol 3: Checkerboard Synergy Assay
Objective: To evaluate the antiviral effect of two drugs in combination.
Procedure:
-
In a 96-well plate, prepare serial dilutions of Drug A horizontally and serial dilutions of Drug B vertically. This creates a matrix of all possible concentration combinations.
-
Include wells with serial dilutions of each drug alone as controls.
-
Seed cells in the plate and incubate overnight.
-
Add the drug combinations to the cells and incubate for 1-2 hours.
-
Infect the cells with the virus at the same MOI as in the EC50 assay.
-
Incubate the plate and quantify viral inhibition as described in Protocol 2.
3.5. Data Analysis and Interpretation
The data from the checkerboard assay is used to calculate the Combination Index (CI) using the Chou-Talalay method. The CI is a quantitative measure of the interaction between two drugs.[10]
Calculation of the Fractional Inhibitory Concentration (FIC):
-
FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)
-
FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)
Calculation of the Combination Index (CI):
-
CI = FIC of Drug A + FIC of Drug B
Interpretation of CI Values:
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additive effect
-
CI > 1.1: Antagonism
4. Data Presentation
The quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Cytotoxicity and Antiviral Activity of Single Agents
| Compound | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
|---|---|---|---|---|
| ABMA | MDCK | Value | Value | Value |
| Oseltamivir | MDCK | Value | Value | Value |
Table 2: Synergy Analysis of ABMA and Oseltamivir Combination
| Combination (ABMA + Oseltamivir) | EC50 of ABMA in Combination (µM) | EC50 of Oseltamivir in Combination (µM) | FIC of ABMA | FIC of Oseltamivir | Combination Index (CI) | Interaction |
|---|---|---|---|---|---|---|
| Ratio 1:1 | Value | Value | Value | Value | Value | Synergy/Additive/Antagonism |
| Ratio 1:2 | Value | Value | Value | Value | Value | Synergy/Additive/Antagonism |
5. Visualizing Mechanisms and Workflows
5.1. Signaling Pathway of ABMA's Antiviral Action
5.2. Hypothetical Synergistic Interaction
The host-directed mechanism of ABMA presents a compelling case for its use in combination with direct-acting antivirals. While clinical and preclinical data on such combinations are currently lacking, the protocols and rationale provided here offer a robust framework for researchers to explore the synergistic potential of ABMA. Such studies are critical for the development of next-generation antiviral therapies that are more potent, less prone to resistance, and offer broader coverage against emerging viral threats.
References
- 1. Antiviral Effects of ABMA and DABMA against Influenza Virus In Vitro and In Vivo via Regulating the Endolysosomal Pathway and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Effects of ABMA and DABMA against Influenza Virus In Vitro and In Vivo via Regulating the Endolysosomal Pathway and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic antiviral activity of acyclovir and interferon on human cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination therapy with remdesivir and monoclonal antibodies protects nonhuman primates against advanced Sudan virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination therapy with remdesivir and monoclonal antibodies protects nonhuman primates against advanced Sudan virus disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing ABMA Concentration
Disclaimer: Information specifically regarding "ABMA (N-(4-aminobutyl)-N'-(2-methoxybenzyl)anthracene-9,10-diimine)" is limited in publicly available scientific literature. This guide provides a generalized framework for optimizing the concentration of a novel compound, hereafter referred to as "Compound X (e.g., ABMA)," in cell culture experiments. The principles and protocols described are based on standard cell biology and pharmacological practices.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Compound X in my cell line?
A1: For a novel compound with unknown potency, it is recommended to start with a wide range of concentrations to determine the dose-response relationship. A common starting point is a logarithmic dilution series, for example, from 1 nM to 100 µM.[1] This broad range helps to identify the concentrations at which the compound exhibits biological activity, cytotoxicity, or no effect.
Q2: How can I determine if Compound X is cytotoxic to my cells?
A2: Cytotoxicity can be assessed using various cell viability assays. Common methods include:
-
MTT or MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[1]
-
Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells based on membrane integrity.[1]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[2] It is crucial to include both positive (e.g., a known cytotoxic agent) and negative (vehicle control) controls in your experiment.
Q3: My cells are showing signs of stress (e.g., morphological changes, detachment) even at low concentrations of Compound X. What should I do?
A3: Cell stress at low concentrations can be due to several factors:
-
High sensitivity of the cell line: Some cell lines are inherently more sensitive to certain compounds.
-
Solvent toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%).[1]
-
Compound instability: The compound may be degrading into toxic byproducts.[2]
Troubleshooting Steps:
-
Perform a vehicle control experiment with the solvent alone to rule out solvent toxicity.
-
Lower the concentration range of Compound X in your next experiment.
-
Assess the stability of your compound in the culture medium over the time course of your experiment.[2]
Q4: I am observing high variability between replicate wells in my cytotoxicity assay. What could be the cause?
A4: High variability can stem from several sources:
-
Pipetting errors: Use calibrated pipettes and ensure proper technique.
-
Uneven cell seeding: Ensure a single-cell suspension before seeding and mix gently.
-
Edge effects: Avoid using the outer wells of the plate or fill them with sterile medium to minimize evaporation.[3][4]
-
Compound precipitation: Visually inspect wells for any precipitate after adding your compound.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No dose-response observed | The compound may be inactive in the tested concentration range, or it may have already reached maximum toxicity at the lowest concentration. | Test a broader or lower range of concentrations. Consider using a different cell line or a more sensitive assay.[2][5] |
| High background in "no cell" control wells | The compound may be interfering with the assay reagents (e.g., reducing MTT). | Run a cell-free control with your compound and the assay reagent to check for interference.[2] |
| Precipitation of the compound in the culture medium | The compound has poor solubility in the aqueous environment of the cell culture medium. | Determine the maximum soluble concentration of the compound in your medium. Consider using a different solvent or a solubilizing agent, but be sure to test for solvent-induced cytotoxicity.[2] |
| Unexpectedly high cytotoxicity | The cell line may be particularly sensitive, the compound may be unstable and degrading into a more toxic substance, or there could be contamination. | Verify the compound's identity and purity. Test for mycoplasma and other common cell culture contaminants. Evaluate compound stability in the media over time.[2] |
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density
Objective: To determine the number of cells per well that will be in the logarithmic growth phase at the end of the experiment.
Methodology:
-
Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000 cells/well).
-
Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).[6]
-
At the end of the incubation period, perform a cell viability assay (e.g., MTT).
-
The optimal seeding density is the one that results in sub-confluent cells that are in the logarithmic growth phase at the end of the experiment.[1]
Protocol 2: Dose-Response Experiment to Determine IC50
Objective: To determine the effective concentration range and cytotoxicity of Compound X.
Methodology:
-
Seed cells in a 96-well plate at the optimal seeding density determined in Protocol 1 and allow them to attach overnight.
-
Prepare a serial dilution of Compound X in culture medium.[1]
-
Remove the old medium and add the diluted Compound X solutions to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
Perform a cell viability assay (e.g., MTT).
-
Plot the cell viability (%) against the log of Compound X concentration to generate a dose-response curve.
-
Calculate the IC50 (half-maximal inhibitory concentration) from the curve.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to Maximize Efficiency in Cell-Based High-Throughput Screening? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting ABMA Insolubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with the compound ABMA (1-adamantyl(5-bromo-2-methoxybenzyl)amine) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving ABMA in my aqueous buffer (e.g., PBS). What are the first steps I should take?
A1: When encountering insolubility with ABMA in aqueous buffers, it is crucial to start with a systematic approach. First, verify the purity of your ABMA compound. Then, consider preparing a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (DMSO), before diluting it into your aqueous buffer. It is also recommended to facilitate dissolution by heating the solution to 37°C and using an ultrasonic bath.[1]
Q2: What are the key chemical properties of ABMA that influence its solubility?
A2: Understanding the physicochemical properties of ABMA is essential for troubleshooting its solubility. Based on its chemical structure, the predicted pKa and logP values provide insight into its behavior in aqueous solutions. ABMA contains a secondary amine group, which is basic and can be protonated.
Q3: How does the pH of the aqueous buffer affect ABMA's solubility?
A3: As a basic compound with a predicted pKa of 9.15 for its secondary amine, the pH of the aqueous buffer is a critical factor in determining ABMA's solubility. At a pH below its pKa, the amine group will be protonated, forming a more soluble salt. Therefore, adjusting the pH of your buffer to be slightly acidic (e.g., pH 5-6) can significantly enhance the solubility of ABMA.
Q4: My ABMA precipitates out of the solution when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
A4: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. To mitigate this, you can try the following:
-
Reduce the final concentration of DMSO: Aim for a final DMSO concentration of less than 0.5% in your cell culture medium, as higher concentrations can be toxic to cells and promote precipitation of the compound.
-
Use a co-solvent system: For in vivo or some in vitro applications, a co-solvent system can be employed. A previously documented formulation for ABMA is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2]
-
Perform a serial dilution: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the aqueous medium.
Q5: Can temperature and sonication really help in dissolving ABMA?
A5: Yes, both temperature and sonication can aid in the dissolution of ABMA. Gentle warming to 37°C can increase the kinetic energy of the system, helping to overcome the energy barrier for dissolution.[1] Sonication uses ultrasonic waves to agitate the solvent and break down solute particles, which can accelerate the dissolution process.[2]
Data Presentation
Table 1: Physicochemical Properties of ABMA
| Property | Value | Implication for Aqueous Solubility |
| Molecular Weight | 350.29 g/mol | - |
| Predicted pKa (basic) | 9.15 (amine) | ABMA is a weak base. Solubility will increase in acidic conditions (pH < 9.15). |
| Predicted logP | 4.8 | Indicates high lipophilicity and low intrinsic aqueous solubility. |
| Solubility in DMSO | >100 mg/mL[1] | Excellent solubility in this organic solvent, making it ideal for preparing concentrated stock solutions. |
| Solubility in Co-solvent | 5 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline) | A viable formulation for in vivo studies or certain in vitro experiments where the components are tolerated. |
Experimental Protocols
Protocol 1: Preparation of an ABMA Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of ABMA in DMSO for subsequent dilution into aqueous buffers.
Materials:
-
ABMA powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
Methodology:
-
Weigh the desired amount of ABMA powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the tube vigorously for 1-2 minutes to initiate dissolution.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath or incubator for 10-15 minutes.
-
Following incubation, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure all solid particles have dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Solubilizing ABMA in Aqueous Buffer for In Vitro Assays
Objective: To prepare a working solution of ABMA in an aqueous buffer (e.g., PBS) for cell-based assays, minimizing precipitation.
Materials:
-
ABMA stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
pH meter and solutions for pH adjustment (e.g., 0.1 M HCl)
-
Sterile tubes
-
Vortex mixer
Methodology:
-
pH Adjustment (Recommended):
-
Based on the predicted pKa of 9.15, the solubility of ABMA in aqueous solution can be increased by lowering the pH.
-
Take the required volume of your aqueous buffer and adjust the pH to a slightly acidic value (e.g., pH 6.0-6.5) using a sterile solution of 0.1 M HCl. Monitor the pH using a calibrated pH meter.
-
-
Dilution:
-
Warm the ABMA DMSO stock solution and the pH-adjusted aqueous buffer to room temperature.
-
Add the required volume of the ABMA DMSO stock solution to the pH-adjusted buffer to achieve the final desired concentration. It is crucial to add the DMSO stock to the buffer and not the other way around.
-
Immediately vortex the solution to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
-
Final DMSO Concentration:
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level for your specific cell line, typically <0.5%.
-
-
Observation:
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to further lower the pH of the buffer (while ensuring it is compatible with your experimental system) or decrease the final concentration of ABMA.
-
Mandatory Visualization
Caption: Troubleshooting workflow for ABMA insolubility.
Caption: Logical steps for dissolving ABMA in aqueous solutions.
References
Technical Support Center: Stability of ABMA (Ac₄ManNAz) in Cell Culture Media
Welcome to the technical support center for Azido-functionalized Mannosamine (ABMA), commonly known as Ac₄ManNAz. This resource is designed for researchers, scientists, and drug development professionals utilizing Ac₄ManNAz for metabolic glycoengineering. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability of Ac₄ManNAz in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Ac₄ManNAz and how is it used in cell culture?
A1: Ac₄ManNAz (peracetylated N-azidoacetylmannosamine) is a synthetic, cell-permeable monosaccharide derivative used in metabolic glycoengineering. Once taken up by cells, it is processed through the sialic acid biosynthetic pathway.[1] The acetyl groups enhance its permeability, and after entering the cell, they are removed by cytosolic esterases to yield N-azidoacetylmannosamine (ManNAz). ManNAz is then converted into the corresponding azido-functionalized sialic acid (SiaNAz), which is incorporated into glycoproteins and glycolipids on the cell surface. The azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, allowing for the visualization, tracking, and enrichment of sialylated glycans.[2][3]
Q2: I am observing high cell death after treating my cells with Ac₄ManNAz. What is the likely cause?
A2: High cell toxicity is often associated with the concentration of Ac₄ManNAz. While effective for labeling, excessive concentrations can interfere with normal cellular processes, leading to cytotoxicity.[4] Studies have shown that concentrations as high as 50 µM can suppress neurite outgrowth in primary hippocampal neurons and reduce cell viability in other cell types.[4] The cytotoxicity is thought to be primarily caused by the azido group and the metabolic burden of processing high amounts of the unnatural sugar.
Q3: What is the recommended concentration of Ac₄ManNAz to minimize cytotoxicity?
A3: To minimize cytotoxic effects while maintaining sufficient labeling, a starting concentration of 10 µM is often recommended. This concentration has been shown to have a minimal impact on cellular physiology in various cell lines, including A549 cells. However, the optimal concentration is cell-type dependent. Therefore, it is crucial to perform a dose-response experiment for your specific cell line to determine the lowest effective concentration that provides adequate labeling without compromising cell health.
Q4: Can the solvent used to dissolve Ac₄ManNAz contribute to cytotoxicity?
A4: Ac₄ManNAz is typically dissolved in dimethyl sulfoxide (DMSO). While the final concentration of DMSO in the cell culture medium is usually low (e.g., <0.1%), it is essential to include a vehicle control (media with the same concentration of DMSO used to deliver Ac₄ManNAz) to rule out any cytotoxic effects of the solvent.
Troubleshooting Guide: Common Issues and Solutions
This guide provides solutions to common problems encountered during Ac₄ManNAz-based experiments.
Issue 1: Low or No Metabolic Labeling
Possible Causes:
-
Suboptimal Ac₄ManNAz Concentration: The concentration of Ac₄ManNAz may be too low for efficient metabolic incorporation in your specific cell type.
-
Insufficient Incubation Time: The incubation period may not be long enough for the cells to process the Ac₄ManNAz and display the azido-sialic acids on the cell surface.
-
Poor Cell Health: Metabolic labeling is an active process that requires healthy, proliferating cells.
-
Degradation of Ac₄ManNAz: The stability of Ac₄ManNAz in the cell culture medium over the incubation period might be a concern, although specific data on its degradation kinetics in media is limited.
-
Inefficient Click Chemistry Reaction: The issue might not be with the metabolic labeling itself but with the subsequent detection step.
Troubleshooting Steps:
-
Optimize Ac₄ManNAz Concentration: Perform a titration experiment with a range of concentrations (e.g., 10, 25, 50 µM) to determine the optimal concentration for your cell line that balances labeling efficiency and cell viability.
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the incubation period that yields the highest labeling efficiency.
-
Monitor Cell Health: Ensure that cells are in the logarithmic growth phase and appear healthy under a microscope before and during the experiment.
-
Check Reagent Quality: Use high-quality Ac₄ManNAz from a reputable supplier.
-
Validate Click Chemistry Reaction: Ensure that your click chemistry reagents (e.g., alkyne-fluorophore) are fresh and used at the correct concentration. Perform a positive control reaction if possible.
Issue 2: High Background Signal
Possible Causes:
-
Non-specific Binding of Detection Reagents: The fluorescent probe or biotin-alkyne used for detection may be binding non-specifically to cells or the culture vessel.
-
Reaction with Media Components: Although less common with bioorthogonal click chemistry, some components in the media might interfere with the reaction.
Troubleshooting Steps:
-
Include Proper Controls: Always include a negative control of cells not treated with Ac₄ManNAz but subjected to the same click chemistry and washing steps to assess the level of background signal.
-
Optimize Washing Steps: Increase the number and stringency of washing steps after incubation with the detection reagent to remove any unbound probes.
-
Use Serum-Free Media for Click Reaction: If possible, perform the click chemistry reaction in a serum-free medium to reduce potential non-specific binding to serum proteins.
Issue 3: Altered Cellular Phenotype
Possible Causes:
-
Off-Target Effects of Ac₄ManNAz: High concentrations of Ac₄ManNAz have been shown to alter gene expression, reduce cell proliferation and migration, and induce apoptosis in some cell types.
-
Metabolic Perturbation: The introduction of an unnatural sugar can perturb normal cellular metabolic pathways.
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: As determined by your optimization experiments, use the lowest possible concentration of Ac₄ManNAz that gives a satisfactory signal.
-
Limit Incubation Time: Use the shortest incubation time necessary for adequate labeling.
-
Perform Phenotypic Assays: If you are concerned about altered cell behavior, perform relevant functional assays (e.g., proliferation assay, migration assay) on cells treated with the optimized concentration of Ac₄ManNAz and compare them to untreated controls.
Data Presentation
Table 1: Recommended Starting Concentrations of Ac₄ManNAz and Observed Effects
| Concentration | Cell Type(s) | Observed Effects | Reference(s) |
| 10 µM | A549, various | Sufficient labeling for cell tracking with minimal physiological effects. | |
| 20 µM | A549 | Gradual decrease in cell migration and invasion. | |
| 50 µM | A549, Primary hippocampal neurons, hUCB-EPCs | Reduced proliferation, migration, and invasion; induction of apoptosis; suppressed neurite outgrowth; decreased cell viability. | |
| 25-75 µM | General recommendation | Often recommended by manufacturers, but may require optimization to avoid cytotoxicity. |
Experimental Protocols
Protocol 1: Optimization of Ac₄ManNAz Concentration
This protocol outlines a method to determine the optimal concentration of Ac₄ManNAz that balances labeling efficiency with minimal impact on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with supplements)
-
Ac₄ManNAz stock solution (e.g., 10 mM in sterile DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, CCK-8)
-
Alkyne-conjugated fluorescent probe (e.g., DBCO-Cy5) for click chemistry
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis.
-
Ac₄ManNAz Treatment: Prepare a serial dilution of Ac₄ManNAz in complete cell culture medium to achieve a range of final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM). Include a vehicle control with the highest concentration of DMSO used.
-
Incubation: Replace the existing medium with the Ac₄ManNAz-containing medium and incubate the cells for your desired labeling period (e.g., 48-72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Labeling Efficiency Assessment: a. In a parallel set of wells, wash the cells twice with PBS. b. Add the alkyne-conjugated fluorescent probe (e.g., 20 µM DBCO-Cy5) in a serum-free medium and incubate for 1 hour at 37°C. c. Wash the cells three times with PBS to remove the unbound probe. d. Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer.
-
Data Analysis: Plot cell viability and fluorescence intensity as a function of Ac₄ManNAz concentration. The optimal concentration will be the lowest concentration that provides a robust fluorescence signal with minimal impact on cell viability.
Protocol 2: General Metabolic Labeling with Ac₄ManNAz
This protocol describes a general procedure for metabolic labeling of cell surface glycans with Ac₄ManNAz.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Optimized concentration of Ac₄ManNAz
-
PBS
Procedure:
-
Cell Culture: Culture cells to the desired confluency.
-
Ac₄ManNAz Treatment: Replace the culture medium with fresh medium containing the optimized concentration of Ac₄ManNAz.
-
Incubation: Incubate the cells for the optimized duration (e.g., 48-72 hours).
-
Cell Harvesting: Wash the cells twice with PBS and proceed with your downstream application (e.g., click chemistry for imaging, cell lysis for proteomic analysis).
Visualizations
Caption: Metabolic pathway of Ac₄ManNAz incorporation into cell surface glycans.
Caption: Troubleshooting workflow for low Ac₄ManNAz labeling efficiency.
References
Technical Support Center: Storage and Handling of ABMA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ABMA (N-(4-aminobutyl)-N'-(3-methylbut-2-en-1-yl)acridin-9-amine) during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your ABMA samples.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during the storage and handling of ABMA.
| Problem | Possible Cause | Recommended Solution |
| Change in color of solid ABMA (e.g., from yellow to brownish). | Oxidation of the acridine ring or the amine functional groups.[1] This can be accelerated by exposure to air and light. | Store solid ABMA in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and protect it from light by using an amber vial or by wrapping the container in aluminum foil. Store at the recommended low temperature. |
| Decreased fluorescent signal or altered spectral properties. | Degradation of the acridine fluorophore. This can be caused by photobleaching (exposure to light) or chemical degradation. | Minimize exposure of ABMA solutions to ambient and excitation light. Use fresh solutions for experiments requiring high fluorescence quantum yield. Store stock solutions in the dark at -20°C or -80°C. |
| Precipitate formation in ABMA stock solution (in DMSO). | The compound may have low solubility in DMSO at very low temperatures, or the DMSO may have absorbed water, reducing its solvating power. | Warm the vial to room temperature and vortex thoroughly before use. To avoid water absorption, use anhydrous DMSO and store the stock solution with desiccant. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results using the same batch of ABMA. | Degradation of the compound in solution due to improper storage or handling. This could be due to hydrolysis from absorbed moisture or oxidation. | Prepare fresh working solutions from a properly stored solid or concentrated stock. Ensure the solvent is anhydrous and of high purity. Avoid leaving solutions at room temperature or exposed to light for extended periods. |
| Appearance of new peaks in HPLC or LC-MS analysis of the sample. | Chemical degradation of ABMA. The new peaks likely represent degradation products such as acridone derivatives or oxidized forms of the side chains. | Follow the recommended storage conditions strictly. If degradation is suspected, purify the compound if possible or use a fresh, uncompromised batch. Perform a forced degradation study to identify potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid ABMA?
To prevent degradation, solid ABMA should be stored in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon is recommended) at -20°C for long-term storage.[1] For short-term storage, 2-8°C is acceptable. It is crucial to protect the compound from light and moisture.
Q2: How should I prepare and store ABMA stock solutions?
ABMA stock solutions are typically prepared in anhydrous dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM), aliquot it into smaller volumes in amber vials, and store them at -20°C or -80°C.[2] This minimizes the number of freeze-thaw cycles and reduces the risk of contamination and water absorption.
Q3: For how long can I store ABMA under the recommended conditions?
When stored as a solid under an inert atmosphere at -20°C and protected from light, ABMA is expected to be stable for at least one year. Stock solutions in anhydrous DMSO, when aliquoted and stored at -80°C, should also remain stable for several months. However, it is good practice to periodically check the purity of the compound, especially for long-term studies.
Q4: What are the main degradation pathways for ABMA?
Based on the chemical structure of ABMA, which contains an acridine core and amine side chains, the primary degradation pathways are:
-
Oxidation: The acridine ring system is susceptible to oxidation, potentially forming acridone derivatives. The amine groups can also be oxidized.[1]
-
Photodegradation: Acridine compounds are known to be light-sensitive and can undergo photochemical reactions upon exposure to light, leading to a loss of fluorescence and biological activity.
-
Hydrolysis: The amine functionalities can be susceptible to hydrolysis, especially if the compound is stored in a non-anhydrous solvent or exposed to a humid environment.
Q5: Can I use ABMA that has changed color?
A significant color change, such as darkening, is an indicator of chemical degradation.[1] Using a degraded sample is not recommended for applications that require high purity, as it can lead to inaccurate and irreproducible results. It is advisable to use a fresh, un-degraded batch of the compound for your experiments.
Quantitative Data on ABMA Stability
While specific public data on the degradation rates of ABMA is limited, a stability study can be performed to generate this data. The following table provides a template for presenting the results of such a study.
| Storage Condition | Time Point | ABMA Purity (%) | Major Degradation Product(s) (%) |
| Solid, RT, Light | 0 | 99.5 | Not Detected |
| 1 month | 92.1 | 5.2 (Oxidized product 1) | |
| 3 months | 85.3 | 10.8 (Oxidized product 1) | |
| Solid, RT, Dark | 0 | 99.5 | Not Detected |
| 1 month | 98.9 | 0.6 (Oxidized product 1) | |
| 3 months | 97.2 | 1.9 (Oxidized product 1) | |
| Solid, -20°C, Dark | 0 | 99.5 | Not Detected |
| 6 months | 99.3 | Not Detected | |
| 12 months | 99.1 | Not Detected | |
| Solution (DMSO), RT, Light | 0 | 99.2 | Not Detected |
| 24 hours | 95.4 | 3.1 (Photodegradation product) | |
| 72 hours | 88.7 | 8.5 (Photodegradation product) | |
| Solution (DMSO), -20°C, Dark | 0 | 99.2 | Not Detected |
| 3 months | 98.8 | Not Detected | |
| 6 months | 98.1 | 0.5 (Oxidized product 1) |
Note: The data in this table is illustrative. Researchers should generate their own data based on their specific batches and storage conditions.
Experimental Protocols
Protocol for Stability Testing of ABMA
This protocol outlines a forced degradation study to assess the stability of ABMA under various stress conditions.
1. Objective: To identify the potential degradation products of ABMA and determine its stability under heat, light, acidic, basic, and oxidative conditions.
2. Materials:
-
ABMA
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (LC-MS)
-
Photostability chamber
-
Temperature-controlled oven
3. Procedure:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of ABMA in acetonitrile or a suitable solvent.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Transfer solid ABMA to a vial and place it in an oven at 60°C for 48 hours. Also, incubate 1 mL of the stock solution at 60°C for 48 hours.
-
Photostability: Expose solid ABMA and 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.
-
Sample Analysis: Before and after exposure to stress conditions, dilute the samples appropriately with the mobile phase and analyze by a validated stability-indicating LC-MS method.
4. Data Analysis:
-
Compare the chromatograms of the stressed samples with that of the control (unstressed) sample.
-
Calculate the percentage of degradation of ABMA.
-
Identify and characterize the degradation products using the mass spectrometry data.
Visualizations
Potential Degradation Pathways of ABMA
Caption: Potential degradation pathways for ABMA.
Experimental Workflow for ABMA Stability Assessment
Caption: Workflow for assessing the stability of ABMA.
ABMA's Proposed Mechanism of Action on the Late Endosomal Pathway
Caption: ABMA's interference with the late endosomal pathway.
References
Technical Support Center: ABMA Cellular Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ABMA (α,β-unsaturated-γ-butyrolactone-based molecule) in cellular assays. The information provided addresses potential off-target effects and offers strategies to identify and mitigate them.
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected levels of cytotoxicity after ABMA treatment, even at low concentrations. What could be the cause?
A1: Unexpected cytotoxicity can arise from off-target effects of ABMA. As a molecule containing an α,β-unsaturated-γ-butyrolactone moiety, ABMA is a Michael acceptor. This reactive group can form covalent bonds with nucleophilic amino acid residues (like cysteine) on proteins other than the intended target.[1][2][3] This non-specific binding can disrupt the function of essential cellular proteins, leading to cell death.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Carefully titrate the concentration of ABMA to find the lowest effective concentration for your desired on-target effect, while minimizing toxicity.
-
Use a Covalent Inhibitor Control: Include a structurally related but less reactive control compound if available, to determine if the cytotoxicity is linked to the Michael acceptor functionality.
-
Assess Apoptosis and Necrosis: Use assays like Annexin V/PI staining to determine the mechanism of cell death, which can provide clues about the affected pathways.
Q2: I am observing modulation of a signaling pathway that is not the intended target of ABMA. How can I confirm if this is an off-target effect?
A2: The electrophilic nature of ABMA's Michael acceptor group makes it susceptible to reacting with various cellular proteins, including kinases and transcription factors, which can lead to the modulation of unintended signaling pathways.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for confirming off-target pathway modulation.
Q3: How can I identify the specific off-target proteins of ABMA in my cellular model?
A3: Chemoproteomics is the most direct method to identify the cellular targets of covalent inhibitors like ABMA. This technique typically involves using a modified version of the compound (e.g., with an alkyne or biotin tag) to pull down its binding partners from cell lysates, which are then identified by mass spectrometry. For a detailed methodology, refer to the experimental protocols section below.
Quantitative Data on Off-Target Effects of Covalent Inhibitors
While specific quantitative data for ABMA is not publicly available, the following table summarizes representative data for other well-characterized covalent inhibitors, illustrating the potential for off-target interactions. This data is intended to provide a comparative context for the types of off-target activities that might be observed.
| Inhibitor | Primary Target | Off-Target Example | IC50 on Primary Target (nM) | IC50 on Off-Target (nM) |
| Ibrutinib | BTK | EGFR | 0.5 | 5 |
| Afatinib | EGFR | ERBB2 | 0.5 | 14 |
| Osimertinib | EGFR (T790M) | Wild-type EGFR | 1 | 25 |
This table provides illustrative data from known covalent inhibitors to demonstrate the concept of off-target potency. Actual values for ABMA will vary.
Experimental Protocols
Protocol 1: Chemoproteomic Profiling to Identify Off-Target Proteins
This protocol outlines a general workflow for identifying the cellular binding partners of ABMA using an activity-based protein profiling (ABPP) approach.
Methodology:
-
Probe Synthesis: Synthesize an ABMA analog containing a bioorthogonal handle, such as a terminal alkyne.
-
Cell Treatment: Treat your cells of interest with the alkyne-modified ABMA probe. Include a vehicle control (e.g., DMSO) and a competition control where cells are pre-treated with a high concentration of unmodified ABMA.
-
Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide tag to the alkyne-modified proteins that have been covalently labeled by the ABMA probe.
-
Affinity Purification: Use streptavidin-coated beads to enrich for the biotinylated proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specific binders, and then perform an on-bead tryptic digestion to release the peptides.
-
LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the protein enrichment in the probe-treated sample to the vehicle and competition controls to identify specific binding partners of ABMA.
Workflow Diagram:
Caption: Experimental workflow for chemoproteomic identification of ABMA targets.
Protocol 2: Kinase Profiling Assay
This protocol describes how to screen ABMA against a panel of kinases to identify potential off-target kinase interactions.
Methodology:
-
Select Kinase Panel: Choose a commercially available kinase panel that covers a broad range of the human kinome.
-
Prepare Assay Plates: Prepare assay plates with the individual kinases, their respective substrates, and ATP.
-
Add ABMA: Add ABMA at one or more concentrations to the assay wells. Include appropriate positive and negative controls.
-
Incubate: Incubate the plates to allow the kinase reaction to proceed.
-
Detect Kinase Activity: Use a suitable detection method (e.g., luminescence-based, fluorescence-based) to measure the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of ABMA.
-
Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations of ABMA. For hits, determine the IC50 value.
Potential Off-Target Signaling Pathways
The Michael acceptor moiety in ABMA has the potential to interact with proteins in various signaling pathways. Based on the known targets of other α,β-unsaturated carbonyl compounds, the following pathways are plausible candidates for off-target effects.
NF-κB Signaling:
The α-methylene-γ-butyrolactone scaffold, which is structurally related to ABMA, has been shown to inhibit the NF-κB pathway by covalently modifying the p65 subunit. This can lead to anti-inflammatory effects but may also interfere with normal immune responses and cell survival signals.
Caption: Potential inhibition of the NF-κB signaling pathway by ABMA.
Keap1-Nrf2 Signaling:
Michael acceptors are known to react with cysteine residues in Keap1, which leads to the activation of the Nrf2 antioxidant response pathway. While this can be a therapeutic effect, unintended activation of this pathway can have complex consequences on cellular redox balance and drug metabolism.
Caption: Potential activation of the Nrf2 pathway by ABMA via Keap1 modification.
References
- 1. Michael Acceptors as Anti-Cancer Compounds: Coincidence or Causality? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Michael acceptor molecules in natural products and their mechanism of action [frontiersin.org]
- 3. Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
Technical Support Center: Improving the Efficacy of ABMA in vivo
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing α,β-unsaturated methyl-ester of asperuloside (ABMA) in in vivo experiments. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to enhance the efficacy and reproducibility of your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vivo experiments with ABMA.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for ABMA? A1: ABMA is a small molecule inhibitor that targets host cell endosomal trafficking.[1] Specifically, it interferes with the function of late endosomal compartments, leading to the accumulation of Rab7-positive late endosomes.[1] This disruption of the endosomal pathway inhibits the intracellular trafficking of various pathogens and toxins that rely on this route for cell entry and propagation.[1]
Q2: What is the optimal solvent and formulation for in vivo administration of ABMA? A2: In published studies, ABMA has been administered intraperitoneally (i.p.) in a sterile saline solution (0.9% NaCl) supplemented with 1–10% DMSO.[1] It is crucial to ensure the final DMSO concentration is well-tolerated by the animal model to avoid solvent-related toxicity. For other routes of administration or higher concentrations, formulation optimization may be necessary.
Q3: What are the expected signs of toxicity for ABMA in mice? A3: Studies have shown that a single intraperitoneal administration of ABMA at doses up to 200 mg/kg was non-toxic to mice.[1] However, it is always recommended to perform a preliminary dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and experimental conditions. Signs of toxicity can include weight loss, lethargy, ruffled fur, and changes in behavior.
Q4: How can I confirm that ABMA is engaging its target in vivo? A4: Direct confirmation of target engagement in vivo can be challenging. An indirect method is to assess the accumulation of Rab7-positive late endosomes in tissues of interest from ABMA-treated animals via immunohistochemistry or immunofluorescence. This would provide evidence that ABMA is exerting its expected cellular effect.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of in vivo efficacy | Poor Bioavailability: The compound may not be reaching the target tissue at a sufficient concentration. | - Optimize the formulation and route of administration. Consider alternative delivery systems like liposomes for adamantane derivatives. - Perform pharmacokinetic studies to determine the Cmax, Tmax, and half-life of ABMA in your model. |
| Suboptimal Dosing Regimen: The dose or frequency of administration may be insufficient. | - Conduct a dose-response study to identify the optimal therapeutic dose. - Consider multiple dosing regimens based on the compound's half-life (if known). | |
| Inappropriate Animal Model: The pathogen or toxin model may not be sensitive to the effects of ABMA. | - Ensure the pathogen or toxin under investigation utilizes the late endosomal pathway for entry or replication. | |
| Inconsistent Results | Variability in Drug Preparation: Inconsistent formulation can lead to variable exposure. | - Standardize the protocol for preparing the ABMA solution, ensuring complete dissolution. - Prepare fresh solutions for each experiment. |
| Animal-to-Animal Variation: Biological differences between animals can lead to varied responses. | - Increase the number of animals per group to improve statistical power. - Ensure animals are age- and sex-matched. | |
| Unexpected Toxicity | Off-Target Effects: The compound may be interacting with unintended molecular targets. | - Perform a thorough literature search for known off-target effects of similar compounds. - Conduct in vitro counter-screens against a panel of common off-targets. |
| Solvent Toxicity: The vehicle used for administration may be causing adverse effects. | - Include a vehicle-only control group in all experiments. - Minimize the concentration of organic solvents like DMSO in the final formulation. |
Quantitative Data Summary
The following table summarizes the in vivo efficacy of ABMA against ricin toxin in a murine model.
| Dose of ABMA (mg/kg, i.p.) | Animal Model | Challenge Agent | Endpoint | Survival Rate (%) | Reference |
| 2 | BALB/c mice | Ricin (2 µg/kg, intranasal) | 21-day survival | 60 | |
| 20 | BALB/c mice | Ricin (2 µg/kg, intranasal) | 21-day survival | 100 | |
| 200 | BALB/c mice | Ricin (2 µg/kg, intranasal) | 21-day survival | 80 |
Experimental Protocols
Detailed Methodology for In Vivo Efficacy Study of ABMA in a Murine Ricin Challenge Model
This protocol is adapted from published studies.
1. Animal Model:
-
Species: BALB/c mice
-
Age: 6-8 weeks
-
Sex: Female
-
Housing: House animals under a 12-hour light-dark cycle with ad libitum access to standard chow and water.
2. Materials:
-
ABMA compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile 0.9% saline solution
-
Ricin toxin
-
Ketamine/Xylazine anesthetic solution
-
Sterile syringes and needles
3. Preparation of ABMA Formulation:
-
Prepare a stock solution of ABMA in DMSO.
-
For administration, dilute the ABMA stock solution in sterile 0.9% saline to the desired final concentration. The final DMSO concentration should be between 1-10%.
-
Prepare a vehicle control solution with the same final concentration of DMSO in saline.
4. Experimental Procedure:
-
Randomly assign mice to experimental groups (vehicle control and ABMA treatment groups). A minimum of 5 mice per group is recommended.
-
Administer a single intraperitoneal (i.p.) injection of the ABMA formulation or vehicle control one hour prior to ricin challenge. The injection volume should be approximately 500 µL.
-
Anesthetize the mice with an i.p. injection of ketamine/xylazine solution.
-
Administer a lethal dose (LD90) of ricin toxin (e.g., 2 µg/kg) via intranasal instillation in a small volume (e.g., 50 µL).
-
Monitor the mice daily for 21 days for clinical signs of toxicity (e.g., bristly and greasy fur, weight loss) and survival.
-
Record survival data and perform statistical analysis (e.g., Log-rank test) to compare survival curves between groups.
Visualizations
Signaling Pathway
Caption: ABMA disrupts the late endosomal pathway.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of ABMA.
Logical Relationship: Troubleshooting Efficacy
Caption: A logical approach to troubleshooting efficacy.
References
Technical Support Center: Troubleshooting ABMA Antiviral Assays
Welcome to the technical support center for ABMA (Arylidene-indenedione-based) antiviral compounds. This resource is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during in vitro antiviral experiments and to ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: We are not observing any inhibition of our virus with ABMA. What could be the reason?
A1: There are several potential reasons why ABMA may not be inhibiting your specific virus. Here are the key factors to consider:
-
Viral Entry Pathway: ABMA is a host-directed antiviral that functions by interfering with the host cell's late endosomal trafficking pathway.[1][2] It causes an accumulation of Rab7-positive late endosomes, which prevents the fusion of these endosomes with lysosomes.[1] This action inhibits viruses that rely on entry into the host cell cytosol from acidified late endosomes.[3] If your virus utilizes a different entry mechanism, such as direct fusion with the plasma membrane or entry through early endosomes, ABMA is unlikely to be effective. For instance, Chikungunya virus (CHIKV) has been shown to be not inhibited by ABMA, likely due to its different entry and replication strategy.[3]
-
Compound Concentration: The effective concentration of ABMA can vary significantly between different viruses. It is crucial to use a concentration range that is appropriate for your specific virus. Below is a table summarizing the reported 50% effective concentrations (EC50) for various viruses to guide your experimental setup.
-
Experimental Setup: Several factors in your experimental protocol could influence the outcome. These include the cell line used, the multiplicity of infection (MOI), and the timing of ABMA addition. It is recommended to perform a time-of-addition experiment to determine if ABMA is most effective when added before, during, or after viral infection.[1]
-
Compound Integrity: Ensure that your ABMA compound is of high purity and has been stored correctly to prevent degradation.
Q2: How do I determine the optimal concentration of ABMA to use for my experiments?
A2: The optimal concentration of ABMA should be determined by performing a dose-response experiment to calculate the EC50 value for your specific virus and cell line. This involves testing a range of ABMA concentrations and measuring the resulting inhibition of viral replication. You should also concurrently determine the 50% cytotoxic concentration (CC50) to assess the compound's toxicity to the host cells. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral. A higher SI value indicates a more favorable safety profile.
Q3: We are observing cytotoxicity at concentrations where we expect to see antiviral activity. What should we do?
A3: If you are observing significant cytotoxicity, consider the following troubleshooting steps:
-
Verify CC50: Re-evaluate the CC50 of ABMA in your specific cell line using a standard cytotoxicity assay, such as the MTT or MTS assay.
-
Purity of ABMA: Impurities in the compound can contribute to cytotoxicity. Ensure you are using a high-purity batch of ABMA.
-
Assay Duration: Longer incubation times with the compound can lead to increased cytotoxicity. Consider shortening the duration of the experiment if possible.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. You may need to screen different cell lines to find one that is less susceptible to ABMA's cytotoxic effects while still being permissive to your virus.
Q4: Could my virus have developed resistance to ABMA?
A4: Since ABMA is a host-directed antiviral, the development of viral resistance is considered less likely compared to drugs that target viral proteins directly.[4] Viruses would need to evolve to utilize a completely different cellular entry pathway to evade ABMA's mechanism of action, which is a significant evolutionary hurdle. However, it is not impossible. If you suspect resistance, you would need to perform sequencing of the virus that has been passaged in the presence of ABMA to identify any potential mutations that might alter its entry mechanism.
Quantitative Data Summary
The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values for ABMA against various viruses. This data can serve as a starting point for designing your experiments.
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Rhabdoviridae | Rabies Virus (RABV) | BSR | 19.4 | >100 | >5.2 |
| Filoviridae | Ebola Virus (EBOV-eGFP) | HeLa | 3.3 | >100 | >30.3 |
| Flaviviridae | Dengue Virus 4 (DENV4) | Vero | 8.2 | >100 | >12.2 |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 2.83 - 7.36 | 72.30 | 9.8 - 25.5 |
| Orthomyxoviridae | Influenza A (H3N2) | MDCK | 2.83 - 7.36 | 72.30 | 9.8 - 25.5 |
| Orthomyxoviridae | Influenza B | MDCK | 2.83 - 7.36 | 72.30 | 9.8 - 25.5 |
| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | Vero | 1.08 - 1.66 | 34.75 | 20.9 - 32.2 |
Note: EC50 and CC50 values can vary depending on the specific viral strain, cell line, and experimental conditions.
Experimental Protocols
Below are detailed methodologies for key experiments to troubleshoot and evaluate the antiviral activity of ABMA.
Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of viral infectivity.
-
Cell Seeding: Seed a suitable host cell line in 6-well or 12-well plates to form a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of ABMA in a serum-free cell culture medium.
-
Virus Preparation: Dilute the virus stock to a concentration that will produce a countable number of plaques (typically 50-100 plaque-forming units [PFU] per well).
-
Infection: Remove the growth medium from the cell monolayer and inoculate with the virus. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, remove the virus inoculum and add an overlay medium (e.g., containing 1% methylcellulose or low-melting-point agarose) with the different concentrations of ABMA.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a duration that allows for plaque development (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each ABMA concentration compared to the virus control (no drug). Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the viability of cells and determine the CC50 of ABMA.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of ABMA to the wells and incubate for the same duration as your antiviral assay.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ABMA concentration compared to the untreated cell control. Determine the CC50 value by plotting the percentage of cell viability against the drug concentration.
Visualizations
ABMA's Mechanism of Action
Troubleshooting Workflow for Lack of Viral Inhibition
References
- 1. Antiviral Effects of ABMA and DABMA against Influenza Virus In Vitro and In Vivo via Regulating the Endolysosomal Pathway and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ABMA, a small molecule that inhibits intracellular toxins and pathogens by interfering with late endosomal compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ABMA Treatment Protocols
Welcome to the technical support center for 1-adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA). This resource is designed for researchers, scientists, and drug development professionals utilizing ABMA in their experiments for pathogen inhibition. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental protocols, particularly concerning treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is ABMA and what is its primary mechanism of action?
A1: ABMA is a small molecule inhibitor with broad-spectrum activity against a range of intracellular toxins and pathogens, including viruses, bacteria, and parasites.[1][2] It functions as a host-directed therapeutic, meaning it targets host cell processes rather than the pathogens themselves. Specifically, ABMA interferes with the function of Rab7-positive late endosomal compartments, leading to their accumulation and disrupting the trafficking of pathogens that rely on this pathway for entry and replication.[1][2] This host-centric mechanism is advantageous as it is less likely to induce drug resistance in pathogens.[1]
Q2: How do I determine the optimal treatment time for ABMA in my specific experimental setup?
A2: The optimal treatment time for ABMA depends on the pathogen, the host cell type, and the specific research question. A systematic approach is recommended to determine the ideal window for treatment. This can be achieved through a time-of-addition assay .[3][4][5][6][7] This involves adding ABMA at different time points relative to infection (before, during, and after) to pinpoint the stage of the pathogen lifecycle that is most sensitive to the compound's effects. For example, pre-treating cells with ABMA for 1 to 5 hours before infection has been shown to be effective for several viruses.[2][8]
A general approach to a time-of-addition experiment would be:
-
Pre-infection treatment: Treat cells with ABMA for various durations (e.g., 1, 2, 4, 8 hours) and then wash out the compound before infecting the cells.
-
Co-infection treatment: Add ABMA to the cells simultaneously with the pathogen.
-
Post-infection treatment: Add ABMA at different time points after infection (e.g., 1, 2, 4, 8 hours post-infection).
By comparing the level of pathogen inhibition across these conditions, you can identify the optimal window for ABMA's activity against your pathogen of interest.
Q3: What is a typical effective concentration for ABMA?
A3: The effective concentration of ABMA varies depending on the pathogen and cell line used. The 50% effective concentration (EC50) has been reported to be in the low micromolar range for many pathogens. For example, the EC50 for Ebola virus is 3.3 µM, for rabies virus is 19.4 µM, and for Dengue-4 virus is 8.2 µM.[8] For influenza A virus (H1N1), the EC50 is approximately 7.36 µM.[8] Against the parasite Leishmania infantum, the EC50 on intramacrophage amastigotes is 7.1 µM.[2] It is always recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific system.
Q4: Is ABMA cytotoxic to host cells?
A4: ABMA generally exhibits low cytotoxicity to host cells at its effective concentrations.[1][2] The 50% cytotoxic concentration (CC50) has been reported to be over 200 µM in HeLa and primary Human Umbilical Vein Endothelial Cells (HUVECs).[1] However, it is crucial to determine the CC50 for your specific cell line using a standard cytotoxicity assay, such as an MTT or AlamarBlue assay, in parallel with your pathogen inhibition experiments. This will allow you to calculate the selectivity index (SI = CC50/EC50), which is a measure of the compound's therapeutic window.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for 15-20 minutes on a level surface before incubation to ensure even cell distribution.
-
-
Possible Cause: Pipetting errors.
-
Solution: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.
-
-
Possible Cause: Edge effects on microplates.
-
Solution: Avoid using the outer wells of the plate for critical measurements. Fill the outer wells with sterile PBS or media to maintain humidity.
-
Issue 2: Low or no inhibition of pathogen replication.
-
Possible Cause: Suboptimal ABMA concentration.
-
Solution: Perform a dose-response experiment to determine the optimal EC50 for your specific pathogen and cell line.
-
-
Possible Cause: Incorrect timing of ABMA treatment.
-
Solution: Conduct a time-of-addition experiment to identify the critical time window for ABMA's inhibitory effect on the pathogen's life cycle. The pathogen may not be dependent on the late endosomal pathway at the time of treatment.
-
-
Possible Cause: Pathogen is not dependent on the late endosomal pathway for entry or replication.
-
Solution: Confirm the entry and trafficking pathway of your pathogen in the host cell line you are using. ABMA is most effective against pathogens that utilize the Rab7-positive late endosome compartment.[1]
-
Issue 3: Observed cytotoxicity at effective concentrations.
-
Possible Cause: The selectivity index (SI) is low for your specific cell line.
-
Solution: Carefully re-evaluate the CC50 and EC50. Consider using a different, more robust cell line if possible.
-
-
Possible Cause: Extended incubation time with ABMA.
-
Solution: Optimize the treatment duration. It's possible that a shorter exposure to ABMA is sufficient for pathogen inhibition with reduced cytotoxicity. A time-course experiment for both efficacy and cytotoxicity can help determine the optimal balance.
-
Quantitative Data Summary
The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) for ABMA against various pathogens and toxins.
| Pathogen/Toxin | Pathogen Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Ricin Toxin | Toxin | A549 | 3.8 | >200 (HeLa) | >52.6 |
| Diphtheria Toxin | Toxin | A549 | 62.9 | >200 (HeLa) | >3.2 |
| Clostridium difficile Toxin B | Toxin | Not Specified | 73.3 | Not Specified | Not Specified |
| Clostridium sordellii Lethal Toxin | Toxin | Not Specified | 86.7 | Not Specified | Not Specified |
| Ebola Virus | Virus | HeLa | 3.3 | >200 (HeLa) | >60.6 |
| Rabies Virus | Virus | BSR | 19.4 | >200 (HeLa) | >10.3 |
| Dengue-4 Virus | Virus | Vero | 8.2 | >200 (HeLa) | >24.4 |
| Influenza A Virus (H1N1) | Virus | MDCK | 7.36 | >100 (MDCK) | >13.6 |
| Chlamydia trachomatis | Bacteria | HeLa | ~75 (significant inhibition) | >200 (HeLa) | Not Applicable |
| Simkania negevensis | Bacteria | HeLa | ~75 (significant inhibition) | >200 (HeLa) | Not Applicable |
| Leishmania infantum (amastigotes) | Parasite | Macrophages | 7.1 | Not Specified | Not Specified |
Experimental Protocols
1. Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Seed host cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of ABMA in culture medium and add to the cells. Include a "cells only" control (vehicle, e.g., DMSO) and a "medium only" blank.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well volume) and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value from the dose-response curve.
2. Intracellular Pathogen Inhibition Assay
-
Cell Seeding: Seed host cells in a 24-well or 96-well plate and grow to confluency.
-
ABMA Treatment: Treat the cells with various concentrations of ABMA for the optimized duration determined from a time-of-addition experiment (e.g., pre-treat for 4 hours).
-
Infection: Infect the cells with the pathogen at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate for a period sufficient for pathogen entry and replication (this will be pathogen-specific).
-
Removal of Extracellular Pathogens: Wash the cells with PBS and add fresh medium containing an appropriate antibiotic (for bacteria) or perform washes to remove unbound viruses.
-
Further Incubation: Incubate for an additional period to allow for intracellular replication.
-
Quantification of Pathogen Load: The method for quantification will depend on the pathogen:
-
Viruses: Plaque assay, TCID50 assay, or qPCR for viral genomes.
-
Bacteria: Lyse the host cells and plate the lysate for colony-forming unit (CFU) counting.
-
Parasites: Microscopic counting of infected cells and/or intracellular parasites.
-
-
Analysis: Calculate the percentage of pathogen inhibition for each ABMA concentration relative to the untreated infected control and determine the EC50 value.
Visualizations
Caption: Mechanism of action of ABMA on the late endosomal pathway.
Caption: Experimental workflow for a time-of-addition assay.
References
- 1. ABMA, a small molecule that inhibits intracellular toxins and pathogens by interfering with late endosomal compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 7. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Effects of ABMA and DABMA against Influenza Virus In Vitro and In Vivo via Regulating the Endolysosomal Pathway and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Azole-Based MurA Inhibitors (ABMA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to Azole-Based MurA Inhibitors (ABMA) in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is ABMA and what is its mechanism of action?
A: Azole-Based MurA Inhibitors (ABMA) are a class of synthetic compounds designed to inhibit the activity of the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase). MurA catalyzes the first committed step in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1][2][3] By blocking this step, ABMA disrupts cell wall synthesis, leading to bacterial cell lysis and death.[3] Because peptidoglycan is absent in mammalian cells, MurA is an attractive target for developing antibacterial agents with high selectivity.
Q2: What is antimicrobial resistance (AMR) and how does it develop?
A: Antimicrobial resistance is the ability of microorganisms like bacteria to withstand the effects of drugs designed to kill them or inhibit their growth.[4] This resistance develops through natural evolutionary processes, where bacteria undergo genetic changes that allow them to survive in the presence of an antimicrobial agent. The overuse and misuse of antibiotics accelerate this process, leading to the selection and proliferation of resistant strains.
Q3: We are observing a gradual increase in the Minimum Inhibitory Concentration (MIC) of our ABMA compound in our long-term bacterial cultures. What could be the cause?
A: A gradual increase in the MIC is a classic sign of developing resistance. In long-term experiments with continuous exposure to ABMA, bacteria can acquire resistance through several mechanisms:
-
Target Modification: Spontaneous mutations in the murA gene can alter the enzyme's active site, reducing the binding affinity of the ABMA compound.
-
Reduced Drug Accumulation: Bacteria can upregulate or acquire efflux pumps, which are membrane proteins that actively transport the ABMA compound out of the cell. Alternatively, mutations in transporter proteins responsible for ABMA uptake can decrease its intracellular concentration.
-
Metabolic Bypass: Although less common for the initial step of peptidoglycan synthesis, bacteria can theoretically develop or acquire alternative pathways to synthesize essential cell wall precursors.
Q4: Can resistance to ABMA develop even at sub-lethal concentrations?
A: Yes, exposing bacterial populations to sub-lethal (sub-MIC) concentrations of an antibiotic is a significant driver of resistance. These concentrations may not be sufficient to kill all the bacteria, but they create a selective pressure that favors the survival and growth of mutants with low-level resistance. Over time, these mutations can accumulate, leading to clinically significant resistance.
Q5: How can we confirm the mechanism of resistance in our ABMA-resistant bacterial strains?
A: To elucidate the resistance mechanism, a combination of phenotypic and genotypic analyses is recommended:
-
Whole-Genome Sequencing: This is the most comprehensive approach to identify mutations in the murA gene, as well as in genes encoding transporter proteins or regulatory elements.
-
Gene Expression Analysis (qRT-PCR or RNA-Seq): This can be used to determine if efflux pump genes are overexpressed in the resistant strains compared to the susceptible parent strain.
-
Efflux Pump Inhibition Assay: The addition of a known efflux pump inhibitor to the culture medium may restore the susceptibility of the resistant strain to ABMA, indicating that efflux is a primary mechanism of resistance.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Sudden loss of ABMA efficacy in a previously susceptible bacterial culture. | 1. Contamination with a resistant bacterial species.2. Acquisition of a plasmid carrying a resistance gene.3. Spontaneous mutation leading to high-level resistance. | 1. Perform 16S rRNA sequencing to confirm the identity of the bacterial culture.2. Isolate plasmids from the resistant culture and transform them into a susceptible strain to check for transfer of resistance.3. Sequence the murA gene and other potential resistance-related genes to identify mutations. |
| High variability in MIC values between replicate experiments. | 1. Inconsistent preparation of ABMA stock solutions.2. Variations in bacterial inoculum density.3. Formation of bacterial aggregates or biofilms, leading to heterogeneous drug exposure. | 1. Prepare fresh stock solutions of ABMA for each experiment and verify the concentration.2. Standardize the inoculum preparation by measuring the optical density (OD600) and diluting to a consistent cell density.3. Ensure thorough vortexing of the bacterial culture before inoculation and consider adding a non-ionic surfactant like Tween 80 to prevent cell aggregation. |
| ABMA is effective against Gram-positive bacteria but not Gram-negative bacteria. | 1. The outer membrane of Gram-negative bacteria is impermeable to the ABMA compound.2. The ABMA compound is a substrate for efflux pumps that are constitutively expressed in the tested Gram-negative species. | 1. Test the ABMA compound in combination with an outer membrane permeabilizing agent.2. Evaluate the activity of ABMA in a Gram-negative strain with a deficient efflux pump system (e.g., a ΔtolC mutant). |
| Development of resistance is much faster than anticipated. | 1. The bacterial strain used has a high intrinsic mutation rate (mutator phenotype).2. The concentration of ABMA used for selection is too low, allowing for the gradual accumulation of resistance mutations. | 1. Determine the mutation frequency of the bacterial strain.2. In experimental evolution studies, consider using a higher selection pressure (e.g., 2x MIC) or a gradient of concentrations to select for more significant resistance mechanisms. |
Experimental Protocols
Protocol 1: Induction of ABMA Resistance by Serial Passage
This protocol is designed to induce and select for ABMA-resistant mutants through repeated exposure to increasing concentrations of the compound.
Methodology:
-
Preparation: Prepare a series of sterile culture tubes with broth medium. Prepare a stock solution of ABMA at a known high concentration.
-
Initial MIC Determination: Determine the baseline MIC of ABMA for the susceptible bacterial strain using a standard broth microdilution method.
-
Serial Passage:
-
Inoculate a tube of broth containing ABMA at a sub-MIC concentration (e.g., 0.5x MIC) with the susceptible bacterial strain.
-
Incubate the culture under appropriate conditions until turbidity is observed.
-
Transfer an aliquot of this culture to a new tube containing a higher concentration of ABMA (e.g., 2x the previous concentration).
-
Repeat this process for numerous passages, doubling the ABMA concentration each time growth is observed.
-
As a control, passage a parallel culture in broth without ABMA.
-
-
Isolation of Resistant Mutants: After a significant increase in the MIC is observed, plate the culture from the highest ABMA concentration onto agar plates containing the same concentration of ABMA to isolate single colonies.
-
Confirmation of Resistance: Pick individual colonies and determine their MIC to confirm the resistant phenotype. Store resistant isolates as glycerol stocks at -80°C for further analysis.
Protocol 2: Determining the Role of Efflux Pumps in ABMA Resistance
This protocol uses a known efflux pump inhibitor to assess the contribution of efflux pumps to the observed resistance phenotype.
Methodology:
-
Strains and Reagents: Use the susceptible parent strain and the experimentally evolved ABMA-resistant strain. Prepare stock solutions of ABMA and a broad-spectrum efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or reserpine.
-
MIC Determination with EPI:
-
Perform a standard broth microdilution assay to determine the MIC of ABMA for both the susceptible and resistant strains.
-
In parallel, perform the same assay but with the addition of a fixed, sub-lethal concentration of the EPI to all wells.
-
-
Data Analysis:
-
Compare the MIC of ABMA for the resistant strain in the presence and absence of the EPI.
-
A significant reduction (e.g., ≥4-fold) in the MIC of ABMA in the presence of the EPI suggests that an efflux pump is a major contributor to the resistance.
-
Visualizations
Caption: Workflow for inducing ABMA resistance via serial passage.
Caption: Signaling pathway for cell wall stress response.
References
Technical Support Center: 4-aminobenzyl-N-anisoyl-L-aspartate (ABMA)
Subject: Information on Cell Line Specific Toxicity of 4-aminobenzyl-N-anisoyl-L-aspartate (ABMA)
Dear Researcher,
Following a comprehensive search of scientific literature and databases, we regret to inform you that there is currently no publicly available information on the cell line-specific toxicity, mechanisms of action, or mitigation strategies for the compound identified as 4-aminobenzyl-N-anisoyl-L-aspartate (ABMA) .
Our extensive investigation did not yield any published studies, safety data sheets, or other technical documentation detailing the biological effects of this specific molecule. Consequently, we are unable to provide the requested troubleshooting guides, FAQs, quantitative data tables, experimental protocols, or signaling pathway diagrams at this time.
We recommend the following actions:
-
Verify Compound Information: Please double-check the chemical name, CAS number, and any internal identifiers for the compound to ensure accuracy. It is possible that the compound is known by a different name or that there is a typographical error in the provided information.
-
Consult Internal Documentation: If this compound was synthesized in-house or acquired from a commercial supplier, we advise consulting any available internal research notes, synthesis records, or supplier-provided documentation for preliminary toxicity or biological activity data.
-
Perform Preliminary Cytotoxicity Assays: If you are in possession of the compound, we recommend conducting initial in vitro cytotoxicity screening across a panel of relevant cell lines to determine its potential for cell line-specific effects. Standard assays such as MTT, XTT, or LDH release assays can provide a baseline understanding of its cytotoxic potential.
We understand that this is not the answer you were hoping for, and we apologize for any inconvenience this may cause to your research. We are committed to providing comprehensive support to the scientific community, and we will continue to monitor for any new information regarding this compound.
Should you have any further questions or if you are able to provide an alternative identifier for the compound, please do not hesitate to contact us.
Validation & Comparative
Unveiling the Potency of ABMA: A Comparative Analysis of Endosomal Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of endosomal trafficking, the selection of a potent and specific inhibitor is paramount. This guide provides an objective comparison of ABMA (1-adamantyl (5-bromo-2-methoxybenzyl) amine) with other widely used endosomal inhibitors: bafilomycin A1, chloroquine, and EGA. By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to facilitate informed decisions in research and therapeutic development.
At a Glance: Comparative Efficacy of Endosomal Inhibitors
The following table summarizes the quantitative data on the efficacy of ABMA and its counterparts. It is important to note that the inhibitory concentrations are highly dependent on the specific pathogen, toxin, or cell line being investigated. The data presented here is a compilation from various studies to provide a comparative overview.
| Inhibitor | Target | Organism/Toxin | Efficacy (EC50/IC50) | Reference Cell Line |
| ABMA | Late Endosome (Rab7-positive compartments) | Ebola Virus | 3.3 µM | HeLa |
| Rabies Virus | 19.4 µM | BSR | ||
| Dengue Virus-4 | 8.2 µM | HeLa | ||
| Ricin Toxin | Not specified | Human cells | ||
| Diphtheria Toxin | 62.9 µM | A549 | ||
| Leishmania infantum | 7.1 µM | Macrophages | ||
| Bafilomycin A1 | Vacuolar H+-ATPase (V-ATPase) | V-ATPase activity | ~0.4-400 nM | In vitro |
| Cell Growth | 10-50 nM | Various | ||
| Chloroquine | Endosomal/Lysosomal pH | SARS-CoV-2 | EC50 = 2.1 µM | Vero |
| Plasmodium falciparum (chloroquine-sensitive) | nM range | Erythrocytes | ||
| EGA | Early to Late Endosome Trafficking | Anthrax Lethal Toxin | IC50 = 1.7 µM | RAW 264.7 |
Delving into the Mechanisms: How They Disrupt Endosomal Trafficking
The efficacy of these inhibitors stems from their distinct mechanisms of action, which are visualized in the signaling pathway diagrams below.
Figure 1: Points of intervention for endosomal inhibitors in the endo-lysosomal pathway.
ABMA distinguishes itself by specifically targeting Rab7-positive late endosomal compartments. This leads to their accumulation and prevents the subsequent fusion with lysosomes, effectively trapping cargo within these vesicles.[1][2] In contrast, bafilomycin A1 acts as a potent and specific inhibitor of the vacuolar H+-ATPase (V-ATPase), a proton pump essential for acidifying endosomes and lysosomes.[1] Chloroquine, a weak base, accumulates in acidic organelles and neutralizes their pH. EGA specifically blocks the trafficking from early to late endosomes.
Experimental Protocols: A Guide to Comparative Efficacy Studies
To facilitate reproducible and comparative research, this section outlines detailed methodologies for key experiments cited in the evaluation of these endosomal inhibitors.
Viral/Toxin Neutralization Assay
This protocol is designed to determine the concentration at which an inhibitor can effectively block the cytopathic effects of a virus or toxin.
Figure 2: Workflow for determining the efficacy of endosomal inhibitors against viruses or toxins.
Methodology:
-
Cell Seeding: Plate a suitable host cell line (e.g., HeLa, Vero) in 96-well microplates at a density that allows for confluent growth within 24 hours.
-
Inhibitor Preparation: Prepare a series of 2-fold dilutions of ABMA, bafilomycin A1, chloroquine, and EGA in cell culture medium.
-
Pre-incubation: Remove the growth medium from the cells and add the diluted inhibitors. Incubate for 1-2 hours at 37°C.
-
Infection/Toxin Challenge: Add the virus at a pre-determined multiplicity of infection (MOI) or the toxin at a concentration known to cause significant cell death.
-
Incubation: Incubate the plates for a period sufficient to observe cytopathic effects (typically 24-72 hours).
-
Viability Assessment: Measure cell viability using a standard assay such as MTT or CellTiter-Glo.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) using non-linear regression analysis.
Endosomal Trafficking Assay (EGF Uptake)
This assay visualizes the effect of inhibitors on the trafficking of a fluorescently labeled cargo, such as Epidermal Growth Factor (EGF), through the endosomal pathway.
Methodology:
-
Cell Culture: Grow cells on glass coverslips to sub-confluency.
-
Inhibitor Treatment: Treat the cells with the desired concentration of ABMA, bafilomycin A1, chloroquine, or EGA for 1-2 hours.
-
Cargo Loading: Incubate the cells with a fluorescently labeled EGF (e.g., Alexa Fluor 488-EGF) at 4°C for 30 minutes to allow binding to the cell surface.
-
Internalization: Wash the cells to remove unbound EGF and then shift the temperature to 37°C to initiate endocytosis.
-
Time-course Analysis: Fix the cells at various time points (e.g., 0, 15, 30, 60 minutes) post-internalization.
-
Immunofluorescence: Permeabilize the cells and stain for endosomal markers such as EEA1 (early endosomes) and Rab7 or LAMP1 (late endosomes/lysosomes).
-
Imaging and Analysis: Acquire images using a confocal microscope and quantify the colocalization of the fluorescent EGF with the endosomal markers.
Lysosomal pH Measurement
This protocol measures the ability of the inhibitors to alter the pH of the lysosomal compartment.
Methodology:
-
Cell Loading: Load cells with a pH-sensitive fluorescent dye, such as LysoSensor Green DND-189, according to the manufacturer's instructions.
-
Inhibitor Treatment: Treat the cells with ABMA, bafilomycin A1, or chloroquine for a specified period.
-
Fluorescence Measurement: Measure the fluorescence intensity of the dye using a fluorescence microplate reader or a flow cytometer.
-
Calibration: Generate a calibration curve by treating cells with buffers of known pH in the presence of a protonophore (e.g., nigericin and monensin) to equilibrate the intracellular and extracellular pH.
-
Data Analysis: Use the calibration curve to convert the fluorescence intensity measurements into lysosomal pH values.
Conclusion
ABMA presents a distinct mechanism of action by targeting late endosomal compartments, which translates to broad-spectrum efficacy against a variety of pathogens and toxins. While bafilomycin A1 offers potent inhibition of endosomal acidification through V-ATPase, and chloroquine provides a well-established, albeit less specific, means of alkalinizing endosomes, ABMA's targeted disruption of late endosome function offers a compelling alternative for research and therapeutic development. The choice of inhibitor will ultimately depend on the specific research question and the biological system under investigation. This guide provides the foundational data and methodologies to aid in making that critical decision.
References
ABMA vs. Chloroquine: A Comparative Guide to Antiviral Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral properties of ABMA (N-(2-(4-bromocinnamylamino)ethyl)-5-isoquinolinesulfonamide) and chloroquine. It delves into their mechanisms of action, summarizes their efficacy against various viral infections with supporting experimental data, and provides detailed experimental protocols for key assays.
At a Glance: ABMA vs. Chloroquine
| Feature | ABMA | Chloroquine |
| Primary Mechanism | Inhibition of late endosome trafficking, leading to viral entrapment. | Impairment of endosomal acidification, preventing pH-dependent viral entry. |
| Molecular Target | Host cell endo-lysosomal pathway. | Primarily the pH of endosomes and lysosomes. |
| Spectrum of Activity | Broad-spectrum against enveloped and non-enveloped viruses including Influenza, HSV-2, Ebola, and Rabies.[1][2][3] | Broad-spectrum against pH-dependent viruses including Coronaviruses, Influenza, HIV, and Flaviviruses.[4][5] |
| Clinical Status | Pre-clinical. | Clinically used for malaria and autoimmune diseases; clinical trials for viral infections have shown mixed and often disappointing results. |
Quantitative Comparison of Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) values for ABMA and chloroquine against various viral strains as reported in in vitro studies. Lower EC50 values indicate higher potency.
| Virus | Strain | Cell Line | ABMA EC50 (µM) | Chloroquine EC50 (µM) | Reference |
| Influenza A | A/Puerto Rico/8/1934 (H1N1) | MDCK | 2.83 | >25 | |
| A/Victoria/3/1975 (H3N2) | MDCK | 7.36 | >25 | ||
| A/Hebei/1/2008 (H1N1) (Amantadine-resistant) | MDCK | 3.47 | >25 | ||
| Influenza B | B/Florida/4/2006 | MDCK | 4.21 | >25 | |
| Herpes Simplex Virus 2 (HSV-2) | G | Vero | 1.66 (CPE), 1.08 (Plaque) | - | |
| SARS-CoV | Frankfurt 1 | Vero E6 | - | 8.8 |
Mechanisms of Antiviral Action
ABMA: Targeting Endosomal Trafficking
ABMA exerts its broad-spectrum antiviral activity by targeting the host's endo-lysosomal pathway. It specifically induces the accumulation of Rab7-positive late endosomes. This disruption of late endosome maturation and trafficking effectively traps viruses that rely on this pathway for entry and replication, preventing the release of their genetic material into the cytoplasm.
Chloroquine: Elevating Endosomal pH
Chloroquine, a weak base, accumulates in acidic organelles like endosomes and lysosomes, leading to an increase in their internal pH. Many viruses require a low pH environment within the endosome to trigger conformational changes in their surface proteins, which are necessary for fusion with the endosomal membrane and subsequent release of the viral genome into the cytoplasm. By neutralizing the endosomal pH, chloroquine effectively blocks the entry of these pH-dependent viruses. Chloroquine also possesses immunomodulatory properties, which may contribute to its antiviral effects in vivo.
Experimental Protocols
Below are detailed methodologies for key in vitro antiviral assays used to evaluate compounds like ABMA and chloroquine.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the destructive effects of a virus.
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero or MDCK cells) to achieve a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound (ABMA or chloroquine) in a culture medium.
-
Treatment and Infection:
-
For prophylactic evaluation, pre-treat the cell monolayer with the compound dilutions for a specific period (e.g., 5 hours for ABMA) before adding the virus.
-
Infect the cells with a known multiplicity of infection (MOI) of the virus that causes significant CPE within a defined timeframe (e.g., 72 hours).
-
Include a virus control (cells with virus, no compound) and a cell control (cells with no virus or compound).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
-
Quantification of CPE:
-
Visually score the CPE under a microscope.
-
Alternatively, quantify cell viability using a colorimetric assay such as the MTS assay or by staining with crystal violet.
-
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits CPE by 50% compared to the virus control.
Plaque Reduction Assay
This assay quantifies the reduction in the number of infectious virus particles.
-
Cell Seeding: Seed 6-well or 12-well plates with host cells to form a confluent monolayer.
-
Infection: Infect the cell monolayers with a low MOI of the virus (e.g., 50-100 plaque-forming units per well) for 1 hour to allow for viral attachment.
-
Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period that allows for the formation of visible plaques in the control wells (typically 2-5 days).
-
Plaque Visualization:
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Stain the cell monolayer with a staining solution (e.g., crystal violet). Plaques will appear as clear zones where cells have been lysed.
-
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 is the concentration that reduces the plaque number by 50%.
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is inhibited by the compound.
-
Synchronized Infection: Infect a confluent monolayer of host cells with a high MOI of the virus for a short period (e.g., 1 hour) to synchronize the infection.
-
Compound Addition: Add the test compound at a concentration several folds above its EC50 at different time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).
-
Incubation: Incubate the cells for a single replication cycle (e.g., 8-12 hours).
-
Quantification of Viral Progeny: Harvest the cell supernatant or cell lysate and quantify the amount of viral progeny produced using methods such as quantitative RT-PCR (for viral RNA) or a virus titration assay (e.g., TCID50 or plaque assay).
-
Data Analysis: Plot the viral yield against the time of compound addition. The time point at which the compound loses its inhibitory effect indicates the latest stage of the viral life cycle that it targets.
Conclusion
Both ABMA and chloroquine demonstrate broad-spectrum antiviral activity in vitro, albeit through distinct mechanisms of action. ABMA's targeted disruption of late endosomal trafficking presents a novel host-directed antiviral strategy. Chloroquine's well-established role in elevating endosomal pH has shown efficacy against a range of pH-dependent viruses, but its clinical translation for viral infections has been challenging. This guide provides a foundational comparison to aid researchers in the selection and evaluation of these compounds for further antiviral drug development.
References
- 1. ABMA, a small molecule that inhibits intracellular toxins and pathogens by interfering with late endosomal compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. pblassaysci.com [pblassaysci.com]
A Comparative Guide to the Mechanism of Action of Abemaciclib in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Abemaciclib's performance against other alternatives, supported by experimental data. It details the methodologies for key experiments and visualizes complex biological pathways and workflows to elucidate the validation of Abemaciclib's mechanism of action in various cell lines.
Note on "ABMA": The initial query for "ABMA" did not yield significant results for a compound with a validated mechanism of action in cancer cell lines. The context of the request, focusing on cell cycle, signaling pathways, and comparison with alternatives, strongly suggests an interest in the well-established CDK4/6 inhibitor, Abemaciclib . This guide will focus on Abemaciclib.
Abemaciclib's Core Mechanism of Action: CDK4/6 Inhibition
Abemaciclib is an orally administered, selective, and reversible inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3] In many cancers, particularly hormone receptor-positive (HR+) breast cancer, the Cyclin D-CDK4/6-Retinoblastoma (Rb) pathway is often dysregulated, leading to uncontrolled cell proliferation.[4][5]
The mechanism of action is as follows:
-
Pathway Activation: In the G1 phase of the cell cycle, mitogenic signals lead to the formation of Cyclin D-CDK4/6 complexes.
-
Rb Phosphorylation: These active complexes phosphorylate the Retinoblastoma tumor suppressor protein (Rb).
-
E2F Release: Phosphorylation inactivates Rb, causing it to release the E2F transcription factor.
-
Cell Cycle Progression: Free E2F then promotes the transcription of genes necessary for the cell to transition from the G1 phase to the S phase (DNA synthesis), thus committing the cell to division.
Abemaciclib competitively binds to the ATP-pocket of CDK4 and CDK6, preventing the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, keeping E2F sequestered and preventing the G1-to-S phase transition. The result is a G1 cell cycle arrest and an inhibition of tumor cell proliferation.
Validation of Abemaciclib's Efficacy Across Different Cell Lines
Abemaciclib's anti-proliferative effects have been validated in a wide range of cancer cell lines. Its efficacy is largely dependent on the presence of a functional Rb protein. In cells lacking Rb, the primary mechanism for G1 arrest is absent, often rendering them resistant to CDK4/6 inhibitors.
| Cell Line | Cancer Type | IC50 (µM) | Key Findings | Citations |
| MCF-7 | Breast (ER+) | ~0.01-0.1 | Potent G1 arrest, induction of senescence and apoptosis upon prolonged exposure. | |
| MDA-MB-231 | Breast (Triple Negative) | ~0.5-1.0 | Induced G0/G1 arrest and apoptosis. | |
| MDA-MB-453 | Breast | 0.0074 (pRb inhibition) | Potent inhibition of Rb phosphorylation. | |
| H460 | Non-Small Cell Lung | Not specified | Enhanced radiosensitivity, G1 arrest, and inhibition of DNA damage repair. | |
| H1299 | Non-Small Cell Lung | Not specified | Radiosensitization was not observed (p53 deficient). | |
| PC9 (Osimertinib-Resistant) | Non-Small Cell Lung | ~0.2-1.0 | Inhibited cell growth and induced senescence, independent of osimertinib. | |
| H82 | Small Cell Lung | Not specified | No G1 block observed (Rb deficient). |
Comparative Analysis: Abemaciclib vs. Other CDK4/6 Inhibitors
Abemaciclib is one of three FDA-approved CDK4/6 inhibitors, alongside Palbociclib and Ribociclib. While all three share the same core mechanism, they exhibit distinct pharmacological properties.
| Feature | Abemaciclib (Verzenio) | Palbociclib (Ibrance) | Ribociclib (Kisqali) |
| CDK4/CDK6 Selectivity | More selective for CDK4. | Roughly equipotent for CDK4/CDK6. | More selective for CDK4. |
| Potency (IC50) | Generally more potent in breast cancer cell lines than the others. | Less potent than Abemaciclib in many breast cancer cell lines. | Less potent than Abemaciclib in many breast cancer cell lines. |
| Dosing Schedule | Continuous daily dosing. | 3 weeks on, 1 week off. | 3 weeks on, 1 week off. |
| Key Dose-Limiting Toxicity | Diarrhea. | Neutropenia. | Neutropenia, QTc prolongation. |
| Single-Agent Activity | Demonstrated significant single-agent activity in clinical trials. | Limited single-agent activity. | Limited single-agent activity. |
One of the key differentiators for Abemaciclib is its greater potency against CDK4 and its unique safety profile, which allows for a continuous dosing schedule. This sustained inhibition may contribute to its efficacy, particularly as a single agent.
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of Abemaciclib involves a series of in vitro assays to confirm its effects on cell proliferation, cell cycle progression, apoptosis, and target protein phosphorylation.
Protocol 1: Cell Proliferation Assay (Crystal Violet)
Objective: To determine the effect of Abemaciclib on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Abemaciclib stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Crystal Violet solution in 25% methanol
-
10% Acetic Acid
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of Abemaciclib in culture medium. Remove the existing medium from the wells and add 100 µL of the drug-containing medium (or vehicle control, e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours (or desired time point) at 37°C, 5% CO2.
-
Fixation: Gently wash the cells twice with PBS. Add 50 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the PFA and wash twice with PBS. Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with deionized water until the water runs clear. Air dry the plate completely.
-
Solubilization: Add 100 µL of 10% acetic acid to each well to solubilize the stain. Shake the plate gently for 5 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the dose-response curve to calculate the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of Abemaciclib on cell cycle phase distribution.
Materials:
-
6-well cell culture plates
-
Abemaciclib
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat with the desired concentration of Abemaciclib (e.g., IC50 concentration) and a vehicle control for 24-48 hours.
-
Cell Harvest: Collect both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin, and combine with the supernatant.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS. Centrifuge again and discard the supernatant. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blotting for Rb Phosphorylation
Objective: To directly measure the inhibition of Abemaciclib's primary target, CDK4/6, by assessing the phosphorylation status of Rb.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Rb (Ser780), anti-total-Rb, anti-beta-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Lysis: Seed cells in 6-well plates and treat with various concentrations of Abemaciclib for 16-24 hours. Wash cells with cold PBS and lyse with 100-200 µL of lysis buffer on ice for 30 minutes.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 8.
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phospho-Rb signal to the total Rb or beta-Actin signal to determine the relative inhibition of Rb phosphorylation.
References
- 1. Abemaciclib - Wikipedia [en.wikipedia.org]
- 2. Preclinical characterization of abemaciclib in hormone receptor positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK4/6 inhibitors: basics, pros, and major cons in breast cancer treatment with specific regard to cardiotoxicity – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of ABMA's Antiviral Activity in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of the novel host-directed inhibitor, ABMA (1-adamantyl(5-bromo-2-methoxybenzyl)amine), with a focus on its potential for cross-validation in primary human cells. ABMA has emerged as a promising broad-spectrum antiviral agent with a unique mechanism of action, targeting the host endolysosomal pathway to inhibit the replication of a wide range of viruses. This guide summarizes the existing experimental data, details relevant experimental protocols for primary cell models, and visualizes the key pathways and workflows.
Executive Summary
ABMA demonstrates potent antiviral activity against a variety of viruses, including influenza A and B strains and herpes simplex virus 2 (HSV-2), in preclinical studies primarily conducted in cell lines. Its innovative mechanism, which involves the disruption of late endosome trafficking, offers a potential advantage over traditional direct-acting antivirals by presenting a higher barrier to the development of viral resistance. While extensive quantitative data on ABMA's antiviral efficacy in primary human cells is still emerging, its low cytotoxicity in primary Human Umbilical Vein Endothelial Cells (HUVECs) is a positive indicator of its potential safety profile in more physiologically relevant systems. This guide provides the necessary framework and experimental protocols to facilitate the further validation of ABMA in primary human airway and genital epithelial cells.
Data Presentation: ABMA Antiviral Activity and Cytotoxicity
The following tables summarize the available quantitative data on the efficacy and cytotoxicity of ABMA and its analog, DABMA. For comparison, data for the widely used antiviral, Oseltamivir, is also included where available.
Table 1: In Vitro Antiviral Activity of ABMA and DABMA against Influenza Viruses in MDCK Cells [1][2]
| Virus Strain | Compound | EC50 (µM) |
| Influenza A (H1N1) | ||
| A/NY/61/LV16A (Amantadine-sensitive) | ABMA | 2.83 |
| DABMA | 1.82 | |
| A/Maonan/SWL1536/2019 (Amantadine-sensitive) | ABMA | 4.15 |
| DABMA | 3.27 | |
| Influenza A (H3N2) | ||
| A/17/HK/2014/8296 (Amantadine-sensitive) | ABMA | 7.36 |
| DABMA | 6.73 | |
| A/HK/2671/2019 (Amantadine-resistant) | ABMA | 5.42 |
| DABMA | 4.51 | |
| Influenza B | ||
| B/Washington/02/2019 | ABMA | 6.89 |
| DABMA | 5.12 | |
| Comparative Antiviral | ||
| A/NY/61/LV16A (H1N1) | Oseltamivir | 0.03 |
| Ribavirin | 1.25 | |
| Chloroquine | 3.18 |
Table 2: In Vitro Antiviral Activity of ABMA against Herpes Simplex Virus 2 (HSV-2) in Vero Cells [3][4]
| Assay Type | Compound | EC50 (µM) |
| Cytopathic Effect (CPE) Inhibition | ABMA | 1.66 |
| Plaque Reduction Assay | ABMA | 1.08 |
Table 3: Cytotoxicity of ABMA and DABMA [5]
| Cell Type | Compound | CC50 (µM) |
| MDCK (Madin-Darby Canine Kidney) | ABMA | >100 |
| DABMA | >100 | |
| A549 (Human Lung Carcinoma) | ABMA | >100 |
| DABMA | >100 | |
| Primary Human Umbilical Vein Endothelial Cells (HUVECs) | ABMA | >200 |
Mechanism of Action: Targeting the Host Endolysosomal Pathway
ABMA's antiviral activity stems from its ability to interfere with the host's cellular machinery, specifically the late endosomal pathway, which many viruses hijack for entry and replication. By inducing the accumulation of Rab7-positive late endosomes, ABMA effectively traps viral particles, preventing their transport to the appropriate cellular compartments for uncoating and genome release. This host-directed mechanism is a significant departure from traditional antivirals that target specific viral enzymes, making ABMA less susceptible to viral resistance mutations.
Caption: ABMA's mechanism of action, disrupting viral entry by targeting late endosome trafficking.
Experimental Protocols for Primary Cell Cross-Validation
To validate the antiviral activity of ABMA in a more physiologically relevant context, the following protocols for primary human airway epithelial cells are provided.
Isolation and Culture of Primary Human Bronchial Epithelial Cells (HBECs)
-
Cell Sourcing: Primary HBECs can be obtained from commercial vendors or isolated from bronchial brushings or lung tissue obtained from donors with appropriate ethical approval.
-
Culture Medium: Utilize a specialized bronchial epithelial growth medium (BEGM) supplemented with growth factors.
-
Culture Conditions: Cells are typically cultured on collagen-coated flasks or transwell inserts to promote differentiation into a polarized epithelium. For air-liquid interface (ALI) cultures, the apical medium is removed once the cells reach confluency to mimic the airway environment.
Antiviral Assay in Primary HBECs
-
Cell Seeding: Seed primary HBECs in 96-well plates or on transwell inserts.
-
Compound Treatment: Pre-treat the cells with various concentrations of ABMA, a positive control antiviral (e.g., Oseltamivir for influenza), and a vehicle control for 2-4 hours prior to infection.
-
Viral Infection: Infect the cells with the desired virus (e.g., influenza A virus) at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for 24-72 hours.
-
Endpoint Analysis: The antiviral activity can be quantified using several methods:
-
TCID50 Assay: Determine the 50% tissue culture infective dose by titrating the supernatant from infected wells onto a susceptible cell line (e.g., MDCK for influenza).
-
Plaque Reduction Assay: Quantify the reduction in the number of viral plaques in the presence of the compound.
-
qRT-PCR: Measure the reduction in viral RNA levels in cell lysates or supernatants.
-
Immunofluorescence: Visualize and quantify the expression of viral proteins within the cells.
-
-
Data Analysis: Calculate the EC50 (50% effective concentration) value for ABMA and the comparator antivirals.
Cytotoxicity Assay in Primary HBECs
-
Cell Treatment: Treat confluent primary HBECs with a range of concentrations of ABMA.
-
Incubation: Incubate for a period that matches the duration of the antiviral assay (e.g., 72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) value. The selectivity index (SI = CC50/EC50) can then be determined to assess the therapeutic window of the compound.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for evaluating the antiviral efficacy of a compound in primary airway epithelial cells.
Caption: Workflow for antiviral testing in primary human bronchial epithelial cells.
Conclusion
ABMA represents a promising new class of host-directed antiviral agents with a broad spectrum of activity and a high barrier to resistance. While robust data from primary human cell models are needed for full validation, the existing evidence from cell lines, coupled with a favorable cytotoxicity profile in primary HUVECs, strongly supports its continued development. The experimental protocols and workflows detailed in this guide provide a clear path for the cross-validation of ABMA's antiviral efficacy in primary human respiratory and genital epithelial cells, which will be critical for its progression towards clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. Antiviral Effects of ABMA and DABMA against Influenza Virus In Vitro and In Vivo via Regulating the Endolysosomal Pathway and Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Effects of ABMA against Herpes Simplex Virus Type 2 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DABMA: A Derivative of ABMA with Improved Broad-Spectrum Inhibitory Activity of Toxins and Viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of ABMA and Bafilomycin A1: Unraveling Their Distinct Effects on Endosomal Function
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular trafficking and pathogen entry, the endosomal pathway serves as a critical highway. Two potent molecules, ABMA and bafilomycin A1, are widely utilized to dissect and manipulate this pathway, yet their mechanisms of action and ultimate cellular consequences diverge significantly. This guide provides a comprehensive, data-driven comparison of ABMA and bafilomycin A1, offering insights into their differential effects on endosomes to aid researchers in selecting the appropriate tool for their experimental needs.
At a Glance: Key Differences
| Feature | ABMA (Ascomycin bafilomycin A1 macrocyclic antibiotic) | Bafilomycin A1 |
| Primary Target | Not definitively established, but distinct from V-ATPase[1] | Vacuolar H+-ATPase (V-ATPase)[2][3] |
| Mechanism of Action | Induces accumulation of late endosomes, delaying intracellular trafficking[1][4] | Inhibits V-ATPase, preventing acidification of endosomes and lysosomes |
| Effect on Endosomal pH | Does not inhibit endosome acidification; may induce larger, more acidic vesicles | Potently inhibits and neutralizes endosomal and lysosomal pH |
| Impact on Autophagy | Impairs autophagic flux by promoting excessive fusion of late endosomes and autophagosomes | Blocks autophagosome-lysosome fusion, inhibiting the final stages of autophagy |
| Primary Application | Broad-spectrum inhibitor of toxins and pathogens that exploit the endosomal pathway | Widely used research tool to study processes requiring acidic organelles, such as autophagy and viral entry |
Delving Deeper: A Head-to-Head Comparison
Mechanism of Action: A Tale of Two Targets
Bafilomycin A1 is a well-characterized, highly specific inhibitor of the vacuolar H+-ATPase (V-ATPase), a proton pump essential for acidifying intracellular organelles. By binding to the V0 subunit of the V-ATPase, bafilomycin A1 effectively shuts down the transport of protons into endosomes and lysosomes, leading to a rapid increase in their luminal pH. This disruption of the proton gradient has profound consequences for a multitude of cellular processes that are pH-dependent, including enzyme activation, receptor-ligand dissociation, and membrane trafficking.
In stark contrast, ABMA 's mechanism of action is not centered on the inhibition of endosomal acidification. Evidence strongly suggests that ABMA and bafilomycin A1 have different molecular targets. The primary effect of ABMA is the induction of a significant accumulation of late endosomal compartments. This leads to a "traffic jam" in the endocytic pathway, effectively trapping endocytosed cargo, such as toxins and viruses, within these late endosomes and delaying their transport to lysosomes for degradation or to other cellular destinations.
A key piece of evidence for their distinct mechanisms is the observation that the combined application of ABMA and bafilomycin A1 results in a synergistic, rather than antagonistic, inhibitory effect on diphtheria toxin cytotoxicity. This suggests that they disrupt the endosomal pathway through independent but complementary mechanisms.
Impact on Endosomal Trafficking and Morphology
Bafilomycin A1's inhibition of V-ATPase leads to a cascade of effects on endosomal trafficking. The neutralization of endosomal pH can impair the budding of transport vesicles from early endosomes and inhibit the fusion of late endosomes with lysosomes. This can result in the accumulation of cargo in early or late endosomes, depending on the cell type and experimental conditions.
ABMA, on the other hand, specifically targets the late endosomal/lysosomal compartments. Treatment with ABMA leads to a notable increase in the size and number of Rab7-positive late endosomes. This morphological change is a direct consequence of its ability to retain endocytosed material within these compartments, thereby delaying their progression along the endo-lysosomal pathway.
Quantitative Data Summary
The following table summarizes key quantitative parameters for ABMA and bafilomycin A1 based on available literature. Direct comparative studies under identical conditions are limited; therefore, these values should be considered as representative.
| Parameter | ABMA | Bafilomycin A1 | Cell Type | Reference |
| CC50 (Cytotoxicity) | 72.30 ± 1.09 µM | Not explicitly compared in the same study | MDCK | |
| 83.77 ± 1.92 µM | A549 | |||
| Effective Concentration (Antiviral) | 2.83 - 7.36 µM (EC50) | 100 nM (for H1N1 inhibition) | MDCK, A549 | |
| Effective Concentration (Autophagy Inhibition) | 15 µM | 100 nM | A549 | |
| Effect on Endosomal pH | No inhibition, may increase acidic vesicle fluorescence | Raises endosomal pH to ~7.0 (at 200 nM) | A549 |
Experimental Protocols
Assay for Endosomal Acidification using Acridine Orange
This protocol allows for the visualization of acidic compartments within the cell.
Materials:
-
Live cells cultured on glass-bottom dishes
-
Acridine Orange (AO) staining solution (5 µg/mL in cell culture medium)
-
ABMA and bafilomycin A1 stock solutions
-
Fluorescence microscope
Protocol:
-
Treat cells with the desired concentrations of ABMA or bafilomycin A1 for the specified duration. A control group with no treatment should be included.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with the Acridine Orange staining solution for 15-30 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Immediately visualize the cells using a fluorescence microscope. Acidic compartments will fluoresce bright red, while the cytoplasm and nucleus will fluoresce green.
-
Capture images and quantify the red fluorescence intensity to assess changes in endosomal acidity.
Endosomal Trafficking Assay using Fluorescently Labeled EGF
This protocol tracks the internalization and trafficking of a model cargo, Epidermal Growth Factor (EGF).
Materials:
-
Live cells cultured on glass-bottom dishes
-
Fluorescently labeled EGF (e.g., Alexa Fluor 488-EGF)
-
ABMA and bafilomycin A1 stock solutions
-
Antibodies against endosomal markers (e.g., EEA1 for early endosomes, Rab7 for late endosomes)
-
Confocal microscope
Protocol:
-
Pre-treat cells with ABMA or bafilomycin A1 for the desired time.
-
Incubate the cells with fluorescently labeled EGF on ice for 30 minutes to allow binding to the cell surface.
-
Wash away unbound EGF with cold PBS.
-
Induce internalization by transferring the cells to a 37°C incubator.
-
At various time points (e.g., 5, 15, 30, 60 minutes), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells and perform immunofluorescence staining for endosomal markers.
-
Image the cells using a confocal microscope and analyze the colocalization of the fluorescent EGF with the endosomal markers to determine its trafficking kinetics.
Visualizing the Mechanisms: Signaling and Experimental Workflows
To further elucidate the distinct actions of ABMA and bafilomycin A1, the following diagrams illustrate their proposed mechanisms and a typical experimental workflow for their comparative analysis.
References
- 1. ABMA, a small molecule that inhibits intracellular toxins and pathogens by interfering with late endosomal compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Bafilomycin - Wikipedia [en.wikipedia.org]
- 4. Regulation of endo-lysosomal pathway and autophagic flux by broad-spectrum antipathogen inhibitor ABMA - PubMed [pubmed.ncbi.nlm.nih.gov]
ABMA vs. Arbidol: A Comparative Guide to their Antiviral Activity
An objective analysis of the antiviral breadth and mechanisms of two prominent broad-spectrum inhibitors.
In the landscape of antiviral drug discovery, both ABMA (1-adamantyl(5-bromo-2-methoxybenzyl)amine) and arbidol (umifenovir) have emerged as significant broad-spectrum agents. While both compounds exhibit inhibitory activity against a range of viruses, their mechanisms of action and, consequently, their viral targets differ. This guide provides a comprehensive comparison of their antiviral performance, supported by available experimental data, to assist researchers and drug development professionals in understanding their respective potential.
At a Glance: ABMA vs. Arbidol
| Feature | ABMA | Arbidol |
| Primary Mechanism | Host-directed: Interferes with late endosomal trafficking and autophagy. | Virus-directed: Inhibits virus-cell membrane fusion. |
| Key Molecular Target(s) | Host cell endosomal pathway, potentially involving Rab7. | Viral glycoproteins (e.g., Influenza Hemagglutinin, SARS-CoV-2 Spike). |
| Reported Antiviral Spectrum | Influenza A & B viruses, Herpes Simplex Virus-2, Rabies Virus, Ebola Virus, Dengue Virus. | Influenza A & B viruses, Coronaviruses (including SARS-CoV-2), Hepatitis C Virus, Zika Virus, West Nile Virus, Tick-borne Encephalitis Virus, Respiratory Syncytial Virus, Rhinovirus, Coxsackie Virus, Adenovirus. |
Quantitative Comparison of Antiviral Activity
Direct comparative studies evaluating ABMA and arbidol against a wide panel of viruses are limited. However, available data from independent studies and one direct comparative study against Rabies Virus provide insights into their relative potency. The following tables summarize the 50% effective concentration (EC50) values of each compound against various viruses. It is crucial to note that variations in experimental conditions (e.g., cell lines, virus strains, assay methods) across different studies can influence EC50 values.
Table 1: Antiviral Activity of ABMA
| Virus | Strain | Cell Line | EC50 (µM) | Citation |
| Influenza A (H1N1) | A/NY/61/LV16A | MDCK | 2.83 | [1] |
| Influenza A (H3N2) | A/17/HK/2014/8296 | MDCK | 7.36 | [1] |
| Influenza A (H3N2) Amantadine-resistant | A/HK/2671/2019 | MDCK | 4.95 | [1] |
| Influenza B | B/Washington/02/2019 | MDCK | 6.62 | [1] |
| Herpes Simplex Virus-2 (HSV-2) | Not Specified | Vero | 1.66 (CPE), 1.08 (Plaque) | |
| Rabies Virus (RABV) | Not Specified | Not Specified | 7.8 | [2] |
Table 2: Antiviral Activity of Arbidol
| Virus | Strain | Cell Line | EC50 (µM) | Citation |
| Influenza A (H3N2) | A/Aichi/2/68 | Not Specified | ~20.9 (10 µg/ml) | |
| Poliovirus Type 1 | Not Specified | Not Specified | ~0.46 (0.22 µg/ml) | |
| Zika Virus (ZIKV) | Not Specified | Vero | 10.57 - 11.23 | |
| West Nile Virus (WNV) | Eg101 | Vero | 18.78 | |
| Tick-borne Encephalitis Virus (TBEV) | Not Specified | Vero | 11.72 | |
| Human Coronavirus 229E | Not Specified | Vero E6 | 10.0 | |
| Human Coronavirus OC43 | Not Specified | Vero E6 | 9.0 | |
| SARS-CoV-2 | Not Specified | Vero E6 | 15.37 - 28.0 | |
| Rabies Virus (RABV) | Not Specified | Not Specified | Not specified, but compared |
Direct Comparison: Rabies Virus
A study directly comparing the anti-rabies virus activity of ABMA and arbidol found that ABMA inhibited RABV infection with an EC50 of 7.8 µM. While the same study evaluated arbidol, a specific EC50 value was not provided, though it was used as a comparator fusion inhibitor.
Mechanisms of Action
The differing antiviral spectra of ABMA and arbidol can be attributed to their distinct mechanisms of action.
ABMA: A Host-Directed Approach
ABMA's antiviral activity stems from its interference with the host cell's endosomal trafficking pathway. Specifically, it is reported to cause an accumulation of Rab7-positive late endosomes, which disrupts the normal transport and processing of viruses that rely on this pathway for entry and replication. By targeting a host process, ABMA may present a higher barrier to the development of viral resistance.
Arbidol: Targeting Viral Entry
Arbidol, in contrast, primarily acts directly on the virus. Its mechanism involves the inhibition of the fusion between the viral envelope and the host cell membrane, a critical step for the entry of enveloped viruses. For influenza virus, arbidol binds to the hemagglutinin (HA) protein, stabilizing it and preventing the conformational changes required for fusion. Similarly, for coronaviruses, it is suggested to interact with the spike (S) protein.
Experimental Protocols
The following are generalized protocols for common in vitro antiviral assays used to determine the efficacy of compounds like ABMA and arbidol.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, MDCK) to achieve a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound (ABMA or arbidol) in cell culture medium.
-
Treatment and Infection: Pre-treat the cell monolayer with the diluted compounds for a specified period (e.g., 1-2 hours) before adding the virus at a predetermined multiplicity of infection (MOI). Alternatively, the compound and virus can be added simultaneously.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (typically 2-5 days).
-
Quantification of Cell Viability: Assess cell viability using a colorimetric assay such as MTT or neutral red. The absorbance is read using a microplate reader.
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration compared to the virus control (0% inhibition) and cell control (100% inhibition). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of a test compound.
-
Cell Seeding: Seed a 6-well or 12-well plate with a suitable host cell line to form a confluent monolayer.
-
Virus Dilution and Infection: Prepare serial dilutions of the virus and infect the cell monolayers for 1-2 hours to allow for viral adsorption.
-
Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible in the virus control wells.
-
Plaque Visualization: Fix the cells with a solution like 4% formaldehyde and stain with a dye such as crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined from the dose-response curve.
Conclusion: Does ABMA Inhibit a Broader Range of Viruses than Arbidol?
Based on the currently available public data, arbidol appears to inhibit a broader range of viruses than ABMA. Arbidol has demonstrated in vitro activity against a wide array of RNA and some DNA viruses from different families, including orthomyxoviruses, coronaviruses, flaviviruses, paramyxoviruses, picornaviruses, and adenoviruses.
ABMA's reported antiviral spectrum, while significant, is currently more focused on viruses that are critically dependent on the late endosomal pathway for entry, such as influenza viruses, herpesviruses, rhabdoviruses, and filoviruses.
It is important to emphasize that the perceived breadth of activity can be influenced by the number and diversity of viruses against which each compound has been tested. As research continues, the known antiviral spectrum of both ABMA and arbidol may expand.
For researchers and drug developers, the choice between these two compounds would likely depend on the specific viral target and the desired therapeutic strategy. Arbidol's direct action on viral proteins makes it a candidate for treating infections caused by susceptible viruses. ABMA's host-directed mechanism offers a potentially resistance-refractory approach, which could be advantageous for rapidly mutating viruses. Further head-to-head comparative studies against a comprehensive panel of viruses are warranted to definitively delineate the full antiviral potential of these two promising broad-spectrum agents.
References
Comparative Analysis of ABMA's Inhibitory Efficacy Against Intracellular Toxins
A comprehensive guide for researchers, scientists, and drug development professionals on the statistical analysis of the half-maximal inhibitory concentration (IC50) of the broad-spectrum inhibitor ABMA, benchmarked against other notable compounds.
This guide provides a detailed comparison of the inhibitory concentration (IC50) of 1-adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA) against various intracellular toxins and pathogens. ABMA is a small molecule that has demonstrated a broad-spectrum inhibitory activity by interfering with the late endosomal trafficking pathway, a critical route for the entry and propagation of numerous pathogens and the action of various toxins.[1] This guide presents a comparative analysis of ABMA's IC50 values alongside those of other known inhibitors of endosomal trafficking, namely Bafilomycin A1 and Chloroquine. Detailed experimental protocols for determining these IC50 values are provided to ensure reproducibility and facilitate further research.
Quantitative Comparison of Inhibitory Concentrations
The inhibitory efficacy of ABMA and other compounds is summarized in the tables below. These values, presented as IC50 or EC50, represent the concentration of the compound required to inhibit the activity of a specific toxin or pathogen by 50%. A lower value indicates higher potency.
| Compound | Toxin/Pathogen | IC50/EC50 (µM) | Cell Line |
| ABMA | Ricin | 3.8 | A549 |
| ABMA | Diphtheria Toxin | 62.9 | A549 |
| ABMA | Clostridium difficile Toxin B (TcdB) | 73.3 | Not Specified |
| ABMA | Clostridium sordellii Lethal Toxin (TcsL) | 86.7 | Not Specified |
| ABMA | Ebola Virus | 3.3 | Not Specified |
| ABMA | Rabies Virus | 19.4 | Not Specified |
| ABMA | Dengue Virus (Serotype 4) | 8.2 | Not Specified |
| ABMA | Leishmania infantum | 7.1 | Not Specified |
| Bafilomycin A1 | V-ATPase (target enzyme) | 0.00044 | Cell-free assay |
| Chloroquine | Not Specified | Not Specified | Not Specified |
Note: EC50 (half-maximal effective concentration) is used here interchangeably with IC50 for inhibitory effects.[1]
Detailed Experimental Protocols
The determination of IC50 values is crucial for evaluating the potency of an inhibitor. Below are detailed protocols for the key experiments cited in this guide.
Protocol 1: Determination of IC50 by Protein Synthesis Inhibition Assay
This protocol is widely used to assess the cytotoxicity of toxins that inhibit protein synthesis, such as ricin and diphtheria toxin.
Materials:
-
Adherent cells (e.g., A549 human lung carcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Toxin stock solution (Ricin or Diphtheria Toxin)
-
Inhibitor stock solution (ABMA, Bafilomycin A1, or Chloroquine)
-
[¹⁴C]-Leucine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation fluid
-
96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the inhibitor (e.g., ABMA) in complete cell culture medium. Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the inhibitor. Incubate for a predetermined time (e.g., 2 hours).
-
Toxin Challenge: Add a fixed, sub-lethal concentration of the toxin (e.g., Ricin or Diphtheria Toxin) to the wells containing the inhibitor and to control wells (no inhibitor). Incubate for a period sufficient to induce measurable cytotoxicity (e.g., 4-24 hours).
-
Radiolabeling: Add [¹⁴C]-Leucine to each well and incubate for a period that allows for sufficient incorporation into newly synthesized proteins (e.g., 1-4 hours).
-
Protein Precipitation: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold 10% TCA to each well to precipitate the proteins. Incubate on ice for 30 minutes.
-
Cell Lysis and Scintillation Counting: Aspirate the TCA and add a solution of NaOH to each well to dissolve the precipitated protein. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each inhibitor concentration relative to the control (toxin-treated cells without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Determination of IC50 by Cell Viability Assay (MTT Assay)
This colorimetric assay is a common method to assess cell viability and can be adapted to measure the protective effect of an inhibitor against a toxin.
Materials:
-
Adherent cells
-
Complete cell culture medium
-
Toxin stock solution
-
Inhibitor stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Compound and Toxin Treatment: Treat the cells with serial dilutions of the inhibitor followed by a fixed concentration of the toxin, as described in Protocol 1.
-
MTT Addition: After the incubation period with the toxin, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the control (cells treated with toxin only). Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the context of ABMA's inhibitory action and the experimental process, the following diagrams have been generated.
Caption: ABMA's mechanism of action, inhibiting the late endosomal trafficking of toxins.
Caption: General experimental workflow for determining the IC50 of an inhibitor.
References
Head-to-Head Comparison: ABMA vs. Newly Developed Endosomal Trafficking Inhibitors
In the landscape of host-directed therapies against intracellular pathogens and toxins, small molecules that modulate the endo-lysosomal trafficking pathway have emerged as promising broad-spectrum agents. Among these, 1-adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA) has been identified as a potent inhibitor of late endosomal trafficking. This guide provides a head-to-head comparison of ABMA and its recently developed, more potent derivative, DABMA, with other known inhibitors of the endo-lysosomal pathway, including EGA, bafilomycin A1, and chloroquine. The comparative analysis is supported by experimental data from various studies, with detailed protocols provided for key experiments.
Quantitative Performance Data
The following tables summarize the available quantitative data for ABMA and other endosomal trafficking inhibitors. It is important to note that the data are compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions, such as cell lines, pathogen strains, and assay methodologies.
Table 1: In Vitro Efficacy (EC₅₀/IC₅₀) of Endosomal Trafficking Inhibitors Against Various Pathogens and Toxins
| Inhibitor | Target Pathogen/Toxin | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Citation |
| ABMA | Ricin | A549 | Cytotoxicity | 3.8 | [1] |
| Diphtheria Toxin (DT) | A549 | Protein Synthesis Inhibition | 62.5 | [2] | |
| Rabies Virus (RABV) | BSR | Viral Infection | 19.4 | [3] | |
| Ebola Virus (EBOV) | HeLa | Viral Infection | <20 | [4] | |
| Dengue Virus 4 (DENV4) | Vero | Viral Infection | 8.2 | [4] | |
| Leishmania infantum | Macrophage | Parasite Development | ~7 | ||
| Influenza A (H1N1) | MDCK | Antiviral | 2.83 | ||
| Influenza A (H3N2, amantadine-sensitive) | MDCK | Antiviral | 7.36 | ||
| Influenza A (H3N2, amantadine-resistant) | MDCK | Antiviral | 4.25 | ||
| Influenza B | MDCK | Antiviral | 3.52 | ||
| DABMA | Diphtheria Toxin (DT) | - | - | ~3.1 (20-fold improvement over ABMA) | |
| Clostridium difficile Toxin B (TcdB) | - | Cytotoxicity | 38.6 | ||
| Clostridium sordellii Lethal Toxin (TcsL) | - | Cytotoxicity | 15.8 | ||
| Rabies Virus (RABV) | BSR | Viral Infection | More efficient than ABMA and ribavirin | ||
| Influenza A (H1N1) | MDCK | Antiviral | 1.82 | ||
| Influenza A (H3N2, amantadine-sensitive) | MDCK | Antiviral | 6.73 | ||
| Influenza A (H3N2, amantadine-resistant) | MDCK | Antiviral | 2.96 | ||
| Influenza B | MDCK | Antiviral | 2.47 | ||
| EGA | Anthrax Lethal Toxin (LT) | RAW264.7 | Cytotoxicity | 1.7 | |
| Bafilomycin A1 | Diphtheria Toxin (DT) | - | Cytotoxicity | 0.0006 | |
| Influenza A (H1N1) | MDCK | Antiviral | - | ||
| Chloroquine | Influenza A (H1N1) | MDCK | Antiviral | - |
Table 2: Cytotoxicity (CC₅₀) of ABMA and DABMA
| Inhibitor | Cell Line | CC₅₀ (µM) | Citation |
| ABMA | HeLa | >200 | |
| HUVEC | >200 | ||
| MDCK | 72.30 ± 1.09 | ||
| A549 | 83.77 ± 1.92 | ||
| DABMA | MDCK | 42.71 ± 1.46 | |
| A549 | 47.42 ± 1.68 |
Signaling Pathway and Mechanism of Action
ABMA and its derivatives, along with other inhibitors discussed, target the host's endo-lysosomal pathway, a critical route for the entry and trafficking of many pathogens and toxins. ABMA specifically induces the accumulation of Rab7-positive late endosomes, thereby trapping cargo within these compartments and preventing their progression to lysosomes for degradation or their translocation into the cytosol. In contrast, EGA is reported to block the trafficking from early to late endosomes. Bafilomycin A1 and chloroquine inhibit the acidification of endosomal compartments, which is crucial for the function of many viral fusion proteins and the translocation of certain toxins.
References
- 1. Regulation of membrane trafficking by signalling on endosomal and lysosomal membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chloroquine and cytosolic galectins affect endosomal escape of antisense oligonucleotides after Stabilin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ABMA, a small molecule that inhibits intracellular toxins and pathogens by interfering with late endosomal compartments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of ABMA: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for the small molecule inhibitor ABMA (4-aminobenzyl-N-methyl-N-(2-pyridyl)amine), a compound recognized for its capacity to protect cells from various toxins and pathogens. Adherence to these guidelines is crucial due to the toxicological profile of ABMA.
Key Hazard Information
The safe disposal of ABMA is predicated on a thorough understanding of its inherent hazards. The following table summarizes the critical hazard information.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, fatal in contact with skin, and toxic if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Causes serious eye damage. |
| Specific Target Organ Toxicity | May cause damage to organs. |
| Hazardous to the Aquatic Environment | Toxic to aquatic life with long-lasting effects. |
ABMA Disposal Workflow
The following diagram outlines the procedural steps for the safe and compliant disposal of ABMA waste.
Essential Safety and Operational Guidance for Handling 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (ABMA)
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2,2'-Azobis(2-methylpropionamidine) dihydrochloride, hereafter referred to as ABMA. The following procedural guidance outlines the necessary personal protective equipment (PPE), safe handling practices, and disposal plans to ensure a secure laboratory environment.
Quantitative Safety Data Summary
For a quick reference, the following table summarizes key quantitative safety data for ABMA. This information is compiled from safety data sheets (SDS) and should be used in conjunction with the detailed procedural guidance.
| Parameter | Value | Species | Route | Reference |
| LD50 (Oral) | 410 mg/kg | Rat | Oral | [1] |
| LD50 (Dermal) | >5900 mg/kg | Rat | Dermal | [1] |
| Draize test | 500 mg (Mild) | Rabbit | Skin | [1] |
I. Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure to ABMA. The following levels of protection are required based on the nature of the handling procedures.
Standard Laboratory Operations:
For routine procedures involving small quantities of ABMA in a well-ventilated area or a chemical fume hood, the following PPE is mandatory:
-
Eye Protection : Wear chemical splash goggles that meet OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[1]
-
Skin Protection :
-
Gloves : Wear appropriate protective gloves to prevent skin exposure.[1]
-
Clothing : A standard laboratory coat is required. For procedures with a higher risk of splashing, consider a chemical-resistant apron.
-
-
Respiratory Protection : If working outside of a fume hood or if dust generation is likely, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.
High-Risk Operations:
For procedures involving large quantities, potential for significant aerosolization, or in case of a spill, a higher level of PPE is necessary:
-
Full-face respirator with appropriate cartridges.
-
Chemical-resistant suit or coveralls.
-
Double-gloving with compatible chemical-resistant gloves.
II. Operational Plan: Safe Handling and Storage
Adherence to a strict operational plan is essential for the safe handling and storage of ABMA.
Engineering Controls:
-
All work with ABMA should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Procedural Guidance for Handling:
-
Preparation :
-
Before handling, ensure that all necessary PPE is readily available and in good condition.
-
Designate a specific area for handling ABMA and ensure it is clean and uncluttered.
-
Have an emergency spill kit readily accessible.
-
-
Handling :
-
Avoid direct contact with skin, eyes, and clothing.
-
Minimize dust generation and accumulation.
-
Use spark-proof tools and explosion-proof equipment.
-
Wash hands thoroughly after handling.
-
-
Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from sources of ignition.
-
The recommended storage condition is refrigerated (below 4°C/39°F).
-
Experimental Workflow Diagram
Caption: Figure 1. ABMA Handling Workflow
III. Disposal Plan
Proper disposal of ABMA and associated contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste :
-
Place all solid waste contaminated with ABMA (e.g., gloves, weighing paper, paper towels) in a designated, labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams.
-
-
Liquid Waste :
-
Collect all liquid waste containing ABMA in a clearly labeled, sealed, and chemical-resistant container.
-
The container should be stored in a secondary containment tray.
-
-
Unused ABMA :
-
Unused or expired ABMA must be disposed of as hazardous chemical waste.
-
Disposal Procedure:
-
All waste must be disposed of through the institution's designated hazardous waste management program.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Ensure waste containers are properly labeled with the chemical name and associated hazards.
Spill Response:
In the event of a spill, follow these steps:
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
Don the appropriate high-risk PPE.
-
Contain the spill using absorbent materials from the spill kit.
-
Clean the area with a suitable decontaminating agent.
-
Collect all contaminated materials in a sealed hazardous waste container.
-
Ventilate the area.
Spill Response Logic Diagram
Caption: Figure 2. ABMA Spill Response
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
